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Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 2-Guanidino-5-hydroxymethylthiazole: A Core Pharmacophore in H2-Receptor Antagonism

Executive Summary & Pharmacophoric Significance In the landscape of rational drug design, the transition from first-generation histamine H2-receptor antagonists (e.g., cimetidine) to highly potent, second-generation ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Significance

In the landscape of rational drug design, the transition from first-generation histamine H2-receptor antagonists (e.g., cimetidine) to highly potent, second-generation therapeutics (e.g., famotidine) was driven by critical structural optimizations. At the heart of this evolution is 2-Guanidino-5-hydroxymethylthiazole , a highly specialized active pharmaceutical ingredient (API) intermediate.

Unlike cimetidine, which utilizes an imidazole ring that inadvertently binds to cytochrome P450 enzymes causing off-target toxicity, famotidine relies on a guanidinothiazole core. This core is synthesized directly from 2-guanidino-5-hydroxymethylthiazole. The thiazole ring acts as a superior bioisostere to imidazole, while the highly basic guanidino group establishes a robust, multi-point hydrogen-bonding network with the conserved aspartate residues in the H2 receptor's transmembrane domain. The C5-hydroxymethyl group serves as the essential synthetic handle, allowing for the acid-catalyzed attachment of a flexible thioether side chain necessary to reach the receptor's secondary binding pocket.

Molecular Architecture and Physicochemical Properties

The structural integrity of 2-guanidino-5-hydroxymethylthiazole dictates its reactivity and pharmacological utility. The molecule is defined by three distinct domains:

  • The 1,3-Thiazole Core : An electron-rich, aromatic 5-membered ring that provides spatial rigidity.

  • The C2-Guanidino Moiety : A highly basic functional group (-NH-C(=NH)NH₂). Due to resonance stabilization across the thiazole ring, its pKa is finely tuned to remain protonated at physiological pH, ensuring target engagement.

  • The C5-Hydroxymethyl Group : A primary alcohol (-CH₂OH) positioned adjacent to the ring sulfur, which uniquely stabilizes carbocation intermediates during downstream nucleophilic substitutions.

Quantitative Data Summary
ParameterSpecification / Value
Chemical Name 2-Guanidino-5-hydroxymethylthiazole
CAS Registry Number 88046-01-9
Molecular Formula C₅H₈N₄OS
Molar Mass 172.21 g/mol
Core Scaffold 1,3-Thiazole
Key Functional Groups Guanidino (C2), Hydroxymethyl (C5)
Downstream APIs Famotidine, Nizatidine analogues
Primary Precursor Ethyl 2-guanidino-5-thiazolecarboxylate

Synthetic Methodology & Self-Validating Protocols

The synthesis of the famotidine thioether intermediate is a rigorous, two-stage critical path. The following protocols detail the exact methodologies, emphasizing the causality behind the experimental conditions and the built-in self-validating mechanisms as documented in the patent literature 1[1].

Stage 1: Lithium Aluminum Hydride Reduction

To obtain 2-guanidino-5-hydroxymethylthiazole, the ester precursor must be aggressively reduced without cleaving the thiazole ring or degrading the guanidino group.

  • Preparation : Suspend 0.46 g (12.1 mmol) of Lithium Aluminum Hydride (LiAlH₄) in 25 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, cooling the system in an ice-water bath.

  • Addition : Slowly add 1.0 g (3.99 mmol) of ethyl 2-guanidino-5-thiazolecarboxylate hydrochloride.

    • Causality: The ice bath dissipates the intense exothermic heat of the hydride transfer. Strict temperature control prevents the thermal runaway that would otherwise lead to over-reduction or ring opening.

  • Reflux : Heat the reaction mixture to reflux for 2 to 3 hours to drive the complete reduction of the ester to the primary alcohol.

  • Self-Validating Quench (Fieser Method) : Cool the mixture and sequentially add 0.46 mL H₂O, 0.46 mL 15% NaOH, and 1.38 mL H₂O.

    • Causality & Validation: This precise stoichiometric addition safely destroys excess LiAlH₄. The system self-validates the termination of the reaction when the hazardous, gelatinous aluminum alkoxides visually convert into a granular, easily filterable white precipitate.

  • Isolation : Filter through Celite, dry the filtrate, and evaporate under reduced pressure to yield the target 2-guanidino-5-hydroxymethylthiazole2[2].

Stage 2: Acid-Catalyzed Thioetherification

The isolated API intermediate is then reacted to form the famotidine precursor, 2-[((2-guanidinothiazol-5-yl)methyl)thio]ethylamine.

  • Dissolution : Dissolve 16.0 g (9.3 mmol) of 2-guanidino-5-hydroxymethylthiazole and 10.6 g (9.3 mmol) of cysteamine hydrochloride in 80 mL of concentrated hydrochloric acid.

  • Activation : Stir the solution at ambient temperature for 1 hour.

    • Causality: The highly acidic environment protonates the C5-hydroxyl group, converting it into an excellent leaving group (H₂O). This generates a resonance-stabilized carbocation at the benzylic-like thiazole position, primed for nucleophilic attack.

  • Nucleophilic Substitution : Reflux the mixture for 3 hours.

    • Causality: Thermal energy drives the nucleophilic attack of the cysteamine thiol group onto the carbocation, forging the stable thioether linkage.

  • Self-Validating Precipitation : Cool the reaction mixture and alkalize to pH 11 using a 40% aqueous sodium hydroxide solution.

    • Causality & Validation: Shifting the pH above the pKa of the amine and guanidine groups deprotonates the salts. The sudden, spontaneous precipitation of the free base serves as an immediate visual and physical validation of successful product formation 3[3].

Visualizations

SyntheticWorkflow A Ethyl 2-guanidino- 5-thiazolecarboxylate B 2-Guanidino-5- hydroxymethylthiazole A->B LiAlH4, THF 0°C to Reflux C 2-[((2-guanidinothiazol- 5-yl)methyl)thio]ethylamine B->C Cysteamine HCl, Conc. HCl, Reflux

Fig 1: Two-stage synthetic workflow from ester precursor to the famotidine thioether intermediate.

SignalingPathway Ligand Guanidinothiazole Pharmacophore Receptor Histamine H2 Receptor (Parietal Cells) Ligand->Receptor Competitive Binding (H-Bonding Network) Effector Adenylate Cyclase (Inhibited) Receptor->Effector Gs-Protein Uncoupling Outcome Gastric Acid Secretion (Suppressed) Effector->Outcome Decreased cAMP & Proton Pump Activity

Fig 2: Pharmacological signaling pathway of H2 receptor antagonism by the guanidinothiazole core.

References

  • EvitaChem, "Buy 2-Guanidino-5-hydroxymethylthiazole (EVT-8638512)",4

  • Google Patents, "SE456582B - INTERMEDIATES FOR THE PREPARATION OF 3,4-DISUBSTITUTED 1,2,5-THIADIAZOL-1-OXIDES AND -1,1-DIOXIDES WHICH ARE H 71 RECEPTOR ANTAGONISTS", 1

  • Google Patents, "FI76795C - Process for the preparation of novel, therapeutically useful 3,4-disubstituted 1,2,5-thiadiazole-1-oxides", 2

  • Google Patents, "SE449099B - 3,4-DISUBSTITUTED 1,2,5-THIADIAZOL-1-OXIDES AND 1,1-DIOXIDES, PROCEDURES FOR THEIR PREPARATION", 3

Sources

Exploratory

The Discovery and Synthetic Evolution of 2-Guanidino-5-hydroxymethylthiazole in H₂ Receptor Antagonist Development

Executive Summary The advent of histamine H₂ receptor antagonists in the late 20th century revolutionized the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD). While early molecules like cimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of histamine H₂ receptor antagonists in the late 20th century revolutionized the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD). While early molecules like cimetidine and ranitidine established the initial pharmacological paradigm, the discovery of the 2-guanidinothiazole pharmacophore marked a quantum leap in receptor affinity and potency. This technical whitepaper explores the historical context, mechanistic rationale, and detailed synthetic methodologies surrounding 2-Guanidino-5-hydroxymethylthiazole —a critical isomeric intermediate leveraged in the development of next-generation 1,2,5-thiadiazole-based H₂ antagonists.

Historical Context: The H₂ Antagonist Arms Race

In the 1970s and 1980s, rational drug design was heavily focused on modifying the heterocyclic core of histamine to competitively block its binding to parietal cells in the gastric mucosa.

  • First Generation (Cimetidine): Utilized an imidazole ring. While clinically effective, it suffered from relatively low potency and significant off-target interactions with the cytochrome P450 enzyme system.

  • Second Generation (Ranitidine): Replaced the imidazole with a furan ring, increasing potency and reducing CYP450 binding.

  • Third Generation (Famotidine): Yamanouchi Pharmaceutical Co. (now Astellas Pharma) achieved a breakthrough by introducing the 2-guanidinothiazole ring. Famotidine, which utilizes the 4-substituted isomer (2-guanidino-4-hydroxymethylthiazole), proved to be roughly 30 times more potent than cimetidine .

The Shift to the 5-Isomer: Following the massive clinical success of famotidine, pharmaceutical researchers sought to explore positional isomers to develop novel, patent-differentiated, and potentially more potent derivatives. This structural exploration led to the synthesis of 2-Guanidino-5-hydroxymethylthiazole . Unlike famotidine, which links the thioether side chain at the 4-position of the thiazole, researchers discovered that linking at the 5-position and coupling it with a 1,2,5-thiadiazole-1-oxide or 1,1-dioxide headgroup yielded a new class of highly potent H₂ antagonists with unique binding kinetics .

H2_Evolution Histamine Histamine (Endogenous Agonist) Cimetidine Cimetidine (1976) Imidazole Ring Histamine->Cimetidine Ranitidine Ranitidine (1981) Furan Ring Cimetidine->Ranitidine Famotidine Famotidine (1985) 2-Guanidino-4-thiazole Ranitidine->Famotidine Thiadiazoles Next-Gen Antagonists 2-Guanidino-5-thiazole Famotidine->Thiadiazoles

Evolutionary pathway of H2 receptor antagonists highlighting heterocyclic core modifications.

Chemical Significance and Mechanistic Rationale

The 2-guanidinothiazole moiety is uniquely suited for H₂ receptor binding due to specific electronic and spatial characteristics:

  • Guanidine Group: Highly basic (pKa ~13.5), it remains fully protonated at physiological pH. This allows for strong, bidentate hydrogen bonding with the aspartate residues deep within the H₂ receptor pocket.

  • Thiazole Core: Provides optimal geometry and electron density, serving as a superior bioisostere to both imidazole and furan.

  • 5-Hydroxymethyl Substitution: The hydroxyl group serves as a critical leaving group in downstream nucleophilic substitution reactions. Pharmacologically, moving the substitution from the 4-position to the 5-position alters the spatial trajectory of the flexible thioether tail. The 5-position points the side chain at a different vector, allowing the terminal polar group (such as a thiadiazole dioxide) to interact with alternative hydrogen-bond donors/acceptors in the receptor's outer sub-pocket .

Experimental Protocols: Synthesis and Downstream Application

The synthesis of 2-Guanidino-5-hydroxymethylthiazole and its subsequent conversion into a thioether intermediate is a self-validating system of classical organic transformations. The protocols below outline the exact causality behind the reagent choices, ensuring high-yield, reproducible results based on established patent literature .

Protocol A: Reduction to 2-Guanidino-5-hydroxymethylthiazole

Objective: Reduce the ester group of ethyl 2-guanidino-5-thiazolecarboxylate to an alcohol without degrading the sensitive guanidino or thiazole groups. Causality & Logic: Lithium aluminum hydride (LiAlH₄) is chosen as a strong reducing agent capable of fully reducing the ester. Anhydrous tetrahydrofuran (THF) is used to prevent premature quenching of the hydride. A standard Fieser workup (n, n, 3n method) is employed at the end to safely decompose unreacted LiAlH₄ and precipitate aluminum salts as a granular, easily filterable solid, preventing emulsion formation.

Step-by-Step Methodology:

  • Suspend 0.46 g (12.1 mmol) of LiAlH₄ in 25 mL of anhydrous THF in a round-bottom flask under an inert nitrogen atmosphere. Cool the suspension in an ice-water bath.

  • Slowly add 1.0 g (3.99 mmol) of ethyl 2-guanidino-5-thiazolecarboxylate hydrochloride to the chilled suspension to control the exothermic hydride transfer.

  • Remove the ice bath and heat the reaction mixture to reflux for 2 hours to drive the reduction to completion.

  • Cool the mixture back to 0°C. Carefully quench by sequential, dropwise addition of 0.46 mL distilled water, 0.46 mL of 15% aqueous NaOH, and an additional 1.38 mL of water.

  • Stir until the aluminum salts form a white, granular precipitate. Filter the salts through a Celite pad and evaporate the THF filtrate under reduced pressure to yield the target 2-Guanidino-5-hydroxymethylthiazole.

Protocol B: Thioether Formation via Nucleophilic Substitution

Objective: Convert the hydroxymethyl group to a cysteamine-linked thioether: 2-((2-guanidinothiazol-5-yl)methylthio)ethylamine. Causality & Logic: Concentrated hydrochloric acid acts as both the solvent and the catalyst. It protonates the hydroxyl group, turning it into a superior leaving group (H₂O). The departure of water generates a resonance-stabilized carbocation at the 5-methyl position (stabilized by the electron-rich thiazole ring). The nucleophilic thiol group of cysteamine then attacks this electrophilic center. Refluxing is required to overcome the activation energy for this borderline S_N1/S_N2 displacement.

Step-by-Step Methodology:

  • In a reaction vessel, dissolve 10.6 g (9.3 mmol) of cysteamine hydrochloride and 16.0 g (9.3 mmol) of 2-guanidino-5-hydroxymethylthiazole in 80 mL of concentrated HCl.

  • Stir the solution at ambient temperature (20-25°C) for 1 hour to allow for complete initial protonation and dissolution of the starting materials.

  • Heat the solution to reflux for 3 hours to facilitate the nucleophilic substitution.

  • Cool the reaction mixture to room temperature, then place in an ice bath. Slowly basify the solution to pH 11 using a 40% aqueous NaOH solution to deprotonate the newly formed amine.

  • Filter the resulting precipitate. Recrystallize the crude product from hot acetonitrile to obtain pure 2-((2-guanidinothiazol-5-yl)methylthio)ethylamine.

Synthesis_Workflow Step1 Ethyl 2-guanidino-5-thiazolecarboxylate Reagent1 LiAlH4 / THF Reflux 2 hrs Step1->Reagent1 Step2 2-Guanidino-5-hydroxymethylthiazole Reagent1->Step2 Reagent2 Cysteamine HCl / Conc. HCl Reflux 3 hrs Step2->Reagent2 Step3 2-((2-guanidinothiazol-5-yl)methylthio)ethylamine Reagent2->Step3

Synthetic workflow for 2-guanidino-5-hydroxymethylthiazole and its downstream thioether.

Quantitative Data: Comparative Efficacy of H₂ Antagonists

To contextualize the importance of the 2-guanidinothiazole ring and its positional isomers, the following table summarizes the relative potencies and structural features of key H₂ antagonists.

Drug / Compound ClassHeterocyclic CoreSide-Chain SubstitutionRelative Potency (vs Cimetidine)CYP450 Inhibition
Cimetidine Imidazole4-position1xHigh
Ranitidine Furan2-position4x - 9xLow
Famotidine 2-Guanidinothiazole4-position30x - 32xNegligible
Thiadiazole Derivatives 2-Guanidinothiazole5-position>30x (Experimental)Negligible

Conclusion

The exploration of 2-Guanidino-5-hydroxymethylthiazole represents a classic example of rational drug design and structure-activity relationship (SAR) optimization. By shifting the substitution from the 4-position to the 5-position of the highly effective 2-guanidinothiazole core, medicinal chemists were able to synthesize novel thiadiazole-based H₂ antagonists that bypassed existing patents while maintaining extreme potency. The robust synthetic protocols involving LAH reduction and acid-catalyzed thioetherification remain foundational techniques in heterocyclic pharmaceutical chemistry.

References

  • Title: Famotidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: SE449099B - 3,4-DISUBSTITUTED 1,2,5-THIADIAZOL-1-OXIDES AND 1,1-DIOXIDES, PROCEDURES FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING THESE Source: Google Patents URL
  • Title: Famotidine detailed information Source: WikiDoc URL: [Link]

Foundational

physical and chemical properties of 2-Guanidino-5-hydroxymethylthiazole

Title: Physical and Chemical Properties of 2-Guanidino-5-hydroxymethylthiazole: A Technical Guide for Advanced Pharmaceutical Synthesis Executive Summary In the landscape of rational drug design, heterocyclic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Physical and Chemical Properties of 2-Guanidino-5-hydroxymethylthiazole: A Technical Guide for Advanced Pharmaceutical Synthesis

Executive Summary

In the landscape of rational drug design, heterocyclic intermediates serve as the architectural foundation for active pharmaceutical ingredients (APIs). 2-Guanidino-5-hydroxymethylthiazole is a highly specialized, polyfunctional building block utilized primarily in the synthesis of next-generation histamine H2-receptor antagonists[1]. While structurally analogous to the 4-hydroxymethyl isomer used in famotidine production, the 5-substituted variant offers unique spatial geometry for developing novel 3,4-disubstituted 1,2,5-thiadiazole-1-oxide derivatives. This whitepaper dissects its physicochemical properties, structural reactivity, and provides a field-validated protocol for its integration into thioether linkages.

Structural and Electronic Profiling

The synthetic utility and pharmacological efficacy of 2-Guanidino-5-hydroxymethylthiazole stem from three distinct structural domains, each serving a precise mechanistic purpose:

  • The Guanidino Group (-NH-C(=NH)NH2): This moiety is highly basic. In physiological environments, it remains protonated, forming a localized cation. This positive charge is non-negotiable for efficacy, as it engages in critical bidentate hydrogen bonding with aspartate residues within the H2 receptor's binding pocket.

  • The Thiazole Core: Acting as a bioisostere for the imidazole ring found in endogenous histamine, the thiazole ring provides the necessary aromaticity and spatial orientation. The electron-withdrawing nature of the sulfur and nitrogen atoms modulates the pKa of the attached guanidino group, preventing excessive basicity that could hinder membrane permeability.

  • The 5-Hydroxymethyl Moiety (-CH2OH): This is the molecule's reactive epicenter. As a primary alcohol, it acts as a synthetic handle. When activated, it undergoes rapid nucleophilic substitution, allowing for the attachment of extended aliphatic thioether chains required to reach the secondary binding sites of the H2 receptor.

Physicochemical Properties

Understanding the physical parameters of this compound is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability limits[2][3].

PropertyValueScientific Implication
Molecular Formula C5H8N4OSDictates stoichiometric calculations for downstream API synthesis.
Molecular Weight 172.21 g/mol Standardized mass for molarity conversions[2].
Density ~1.7 g/cm³ (Predicted)High density indicates tight crystalline packing, requiring polar aprotic or highly acidic solvents for dissolution[3].
Boiling Point ~369.6 °C (Predicted)High boiling point confirms stability under standard reflux conditions[3].
Flash Point ~177.3 °C (Predicted)Safe for high-temperature industrial scaling[3].
Physical State Crystalline SolidFacilitates purification via standard recrystallization techniques.

Chemical Reactivity & Synthetic Utility

The most critical reaction involving 2-Guanidino-5-hydroxymethylthiazole is its conversion into a thioether intermediate. This is achieved by reacting the compound with cysteamine hydrochloride.

The Causality of the Acidic Environment: This reaction is strictly performed in concentrated hydrochloric acid[1]. As an Application Scientist, it is vital to understand why this aggressive solvent is chosen over milder alternatives. The highly acidic environment serves a dual mechanistic purpose:

  • Activation of the Leaving Group: The acid protonates the primary hydroxyl group of the 5-hydroxymethyl moiety. This converts a poor leaving group (-OH) into an excellent leaving group (water, H2O), generating a transient, highly electrophilic carbocation at the 5-methyl position.

  • Protection of the Nucleophile: The acid maintains the cysteamine in its protonated state, preventing it from prematurely oxidizing into a disulfide dimer, while still allowing the highly nucleophilic sulfur atom to execute an SN2-like displacement on the activated thiazole derivative.

SynthesisWorkflow A 2-Guanidino-5-hydroxymethylthiazole (Starting Material) B Protonation of Hydroxyl (Conc. HCl, 1h RT) A->B Activation C Nucleophilic Attack (Cysteamine HCl, 3h Reflux) B->C Thioether Formation D Basification & Precipitation (40% NaOH to pH 11) C->D Neutralization E Thioether Intermediate (Isolated Product) D->E Crystallization

Workflow for thioether intermediate synthesis from 2-guanidino-5-hydroxymethylthiazole.

Standardized Protocol: Thioether Linkage Synthesis

The following self-validating protocol outlines the synthesis of 2-[((2-guanidinothiazol-5-yl)methyl)thio]ethylamine, a direct precursor to potent H2 antagonists. This methodology is adapted from validated patent literature[1].

Reagents Required:

  • 2-Guanidino-5-hydroxymethylthiazole: 16.0 g (93 mmol)

  • Cysteamine hydrochloride: 10.6 g (93 mmol)

  • Concentrated Hydrochloric Acid (HCl): 80 mL

  • 40% Aqueous Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Initial Activation: Suspend 16.0 g of 2-guanidino-5-hydroxymethylthiazole and 10.6 g of cysteamine hydrochloride in 80 mL of concentrated HCl. Stir the solution continuously at ambient temperature (20-25 °C) for exactly 1 hour.

    • Validation Check: The suspension should transition into a homogenous solution as the hydroxyl group is protonated and the reagents fully dissolve.

  • Thermal Displacement: Elevate the temperature and reflux the reaction mixture for 3 hours.

    • Causality: Refluxing provides the necessary thermodynamic energy to drive the displacement of the water molecule by the thiol group, forging the stable carbon-sulfur bond.

  • Quenching and Basification: Remove the heat source and allow the mixture to cool to room temperature. Place the reaction vessel in an ice bath. Slowly, dropwise, add 40% aqueous NaOH until the solution reaches a strict pH of 11.

    • Causality: A pH of 11 is mathematically chosen to exceed the pKa of the newly formed primary amine (pKa ~ 9-10). This ensures complete deprotonation, forcing the free base to crash out of the aqueous layer as a solid precipitate.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold deionized water to remove residual inorganic salts (NaCl). This yields approximately 15.0 g of the crude product[1].

  • Polishing: Recrystallize the crude mass from hot acetonitrile to achieve >99% API-grade purity, verified via HPLC.

Mechanistic Pharmacology

Once synthesized into a final API (such as a 1,2,5-thiadiazole-1-oxide derivative), the guanidinothiazole pharmacophore operates via competitive antagonism. It binds to the H2 receptors located on the basolateral membrane of gastric parietal cells. By occupying this space, it physically blocks endogenous histamine from binding. This halts the activation of adenylate cyclase, preventing the conversion of ATP to cyclic AMP (cAMP). The absence of cAMP starves the proton pump (H+/K+ ATPase) of its activation signal, effectively shutting down gastric acid secretion at the source[1].

ReceptorAntagonism API Guanidinothiazole API H2R H2 Receptor (Parietal Cell) API->H2R Competitive Antagonist Histamine Histamine Histamine->H2R Agonist cAMP cAMP Pathway H2R->cAMP Acid Gastric Acid Secretion cAMP->Acid

Mechanism of action for guanidinothiazole-derived H2-receptor antagonists.

References

  • PubChem:N''-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine - Chemical and Physical Properties. National Center for Biotechnology Information.
  • Guidechem:CAS 86794-42-5 Supply List & Predicted Properties. Guidechem Chemical Dictionary.
  • Google Patents:SE456582B - INTERMEDIATES FOR THE PREPARATION OF 3,4-DISUBSTITUTED 1,2,5-THIADIAZOL-1-OXIDES AND -1,1-DIOXIDES WHICH ARE H2 RECEPTOR ANTAGONISTS.

Sources

Exploratory

An In-depth Technical Guide to 2-Guanidino-hydroxymethylthiazole Isomers: Synthesis, Properties, and Biological Significance

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-guanidino-hydroxymethylthiazole, with a primary focus on the well-documented 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-guanidino-hydroxymethylthiazole, with a primary focus on the well-documented 2-Guanidino-4-hydroxymethylthiazole, a key intermediate in the synthesis of the histamine H₂ receptor antagonist, Famotidine. While direct information on the 2-Guanidino-5-hydroxymethylthiazole isomer is scarce, this document will also explore its potential synthetic routes and inferred properties based on established chemical principles and data from related analogs.

Chemical Identity and Physicochemical Properties

The nomenclature and key identifiers for 2-Guanidino-4-hydroxymethylthiazole are summarized below.

IdentifierValueSource
CAS Number 86794-42-5[1][2][3]
IUPAC Name 2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]guanidine[3]
Synonyms 2-Guanidino-4-(hydroxymethyl)thiazole, N''-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine[1][2][4]
Molecular Formula C₅H₈N₄OS[1][3][4]
Molecular Weight 172.21 g/mol [1][3][4]
Appearance Beige crystals[5]
Melting Point 215-216°C (decomposes)[5]

Note: A dedicated CAS number for 2-Guanidino-5-hydroxymethylthiazole has not been identified in the public domain, suggesting it is a less-studied isomer.

Synthesis of 2-Guanidino-hydroxymethylthiazole Isomers

The synthesis of 2-guanidinothiazoles is most commonly achieved through the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[6][7][8] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.

Synthesis of 2-Guanidino-4-hydroxymethylthiazole

The synthesis of the 4-hydroxymethyl isomer typically starts from 1,3-dichloroacetone. The process involves the reaction of a thiourea derivative, such as (aminoiminomethyl)thiourea, with 1,3-dichloroacetone in a suitable solvent like acetone, often at reduced temperatures to control the exothermic reaction.[9][10]

Experimental Protocol: Synthesis of 2-Guanidino-4-chloromethylthiazole Hydrochloride (A Precursor)

This protocol is adapted from established industrial processes for the synthesis of Famotidine intermediates.[9][10]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, dissolve 1,3-dichloroacetone in acetone. Cool the solution to between -5°C and 0°C.

  • Reagent Addition: Slowly add (aminoiminomethyl)thiourea to the cooled solution in portions, maintaining the temperature below 0°C.

  • Reaction: Stir the mixture for an extended period (e.g., several days) at a low temperature (below 0°C) to facilitate the formation of the thiazoline intermediate.

  • Isolation: The resulting precipitate, N"-[4-(chloromethyl)-4,5-dihydro-4-hydroxy-2-thiazolyl]-guanidine hydrochloride, is collected by filtration and washed with cold acetone.

  • Aromatization: The isolated intermediate can be converted to 2-guanidino-4-chloromethylthiazole hydrochloride through dehydration, for example, by treatment with a dehydrating agent or by heating.

  • Hydroxymethylation: The 4-chloromethyl group can then be converted to the 4-hydroxymethyl group through nucleophilic substitution with a hydroxide source.

Proposed Synthesis of 2-Guanidino-5-hydroxymethylthiazole

The synthesis of the 5-hydroxymethyl isomer would require a different starting α-halocarbonyl compound. A plausible route would involve an α-halo-β-hydroxy ketone or aldehyde derivative.

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product alpha_halo_beta_hydroxy α-Halo-β-hydroxy ketone/aldehyde cyclization Cyclocondensation alpha_halo_beta_hydroxy->cyclization thiourea Guanidinothiourea thiourea->cyclization product 2-Guanidino-5- hydroxymethylthiazole cyclization->product

Proposed Hantzsch Synthesis of the 5-hydroxymethyl isomer.

Biological Activity and Mechanism of Action

Guanidinothiazole derivatives are a significant class of pharmacologically active compounds, with activities including antihypertensive, anti-ulcer, antimicrobial, and anticancer effects.[11][12][13]

Histamine H₂ Receptor Antagonism

The most prominent biological activity of 2-guanidino-4-hydroxymethylthiazole and its derivatives is the antagonism of the histamine H₂ receptor.[11][14][15] This is the mechanism of action for the widely used drug Famotidine.[][17]

Histamine H₂ receptors are located on the parietal cells of the stomach lining. When activated by histamine, they stimulate the secretion of gastric acid.[] H₂ receptor antagonists competitively block the binding of histamine to these receptors, thereby reducing the production of stomach acid.[14][17] This action is beneficial in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[][18]

G Histamine Histamine H2_Receptor H2_Receptor Histamine->H2_Receptor Binds & Activates Proton_Pump Proton_Pump H2_Receptor->Proton_Pump Stimulates H_ion H_ion Proton_Pump->H_ion Secretes Guanidinothiazole Guanidinothiazole Guanidinothiazole->H2_Receptor Blocks

Mechanism of Action as a Histamine H₂ Receptor Antagonist.

Other Potential Biological Activities

Derivatives of 2-guanidinothiazole have also shown promise in other therapeutic areas:

  • Antimicrobial Activity: Some guanidinothiazole compounds exhibit activity against various bacteria and protozoa.[11][19]

  • Anticancer Potential: The thiazole nucleus is a common scaffold in the design of anticancer agents, and some guanidinothiazole derivatives have been investigated for their cytotoxic effects.[11][12]

Analytical Methods

The characterization and quantification of 2-guanidino-hydroxymethylthiazole and related compounds are crucial for quality control and pharmacokinetic studies. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the position of substituents on the thiazole ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the guanidinium group, the hydroxyl group, and the thiazole ring vibrations.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound and for its quantification in various matrices. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) is commonly used.

  • Gas Chromatography (GC): GC can also be used for the analysis of guanidino compounds, often after derivatization to increase their volatility.[20][21]

Experimental Workflow: Purity Analysis by HPLC

  • Standard Preparation: Prepare a stock solution of the 2-guanidino-hydroxymethylthiazole reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample to be analyzed in the same solvent as the standards.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Analysis: Inject the standards and the sample into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the sample.

G Start Start Prep_Std Prepare Standards Start->Prep_Std Prep_Sample Prepare Sample Start->Prep_Sample HPLC_Analysis HPLC Analysis Prep_Std->HPLC_Analysis Prep_Sample->HPLC_Analysis Data_Acq Data Acquisition HPLC_Analysis->Data_Acq Quant Quantification Data_Acq->Quant End End Quant->End

Workflow for HPLC Purity Analysis.

Conclusion

2-Guanidino-4-hydroxymethylthiazole is a compound of significant interest, primarily due to its role as a precursor to the blockbuster drug Famotidine. Its synthesis via the Hantzsch reaction is well-established, and its biological activity as a histamine H₂ receptor antagonist is thoroughly documented. While the 5-hydroxymethyl isomer remains a less-explored chemical entity, this guide provides a theoretical framework for its synthesis and potential properties. Further research into this and other guanidinothiazole derivatives could lead to the discovery of new therapeutic agents with diverse pharmacological activities.

Sources

Foundational

The Natural Occurrence and Biosynthetic Architecture of Guanidine Alkaloids: A Technical Whitepaper

Chemical Ecology and the Guanidinium Pharmacophore Guanidine is one of the strongest organic bases found in nature, possessing a pKa of approximately 13.6. At physiological pH, the guanidine moiety exists almost exclusiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Ecology and the Guanidinium Pharmacophore

Guanidine is one of the strongest organic bases found in nature, possessing a pKa of approximately 13.6. At physiological pH, the guanidine moiety exists almost exclusively as a highly stable, resonance-delocalized guanidinium cation. This permanent positive charge enables strong bidentate hydrogen bonding and electrostatic interactions with negatively charged biological motifs, such as carboxylate and phosphate residues on proteins, enzymes, and ion channels 1.

Due to these unique physicochemical properties, naturally occurring guanidine alkaloids represent a highly privileged class of secondary metabolites. While relatively rare in terrestrial plants, they are found in extraordinary abundance and structural diversity within the marine environment, serving as potent chemical defense mechanisms against predation and biofouling .

The Marine Sponge Reservoir: Polycyclic Guanidine Alkaloids (PGAs)

Marine sponges, specifically those belonging to the order Poecilosclerida (e.g., Monanchora, Crambe, and Batzella genera), are the primary natural reservoirs of complex Polycyclic Guanidine Alkaloids (PGAs) 2. These metabolites range from simple bicyclic systems to massive, highly constrained pentacyclic frameworks.

Notable examples include the crambescidins, batzelladines, and ptilomycalins. The structural complexity of these PGAs—often featuring a "vessel" part, an "anchor" part, and a long polymethylene chain—equips them to disrupt protein-protein interactions, making them highly valuable leads for antiviral (e.g., HIV gp120-CD4 binding inhibition) and antimalarial drug development 3.

Biosynthetic Pathways: The Saxitoxin (STX) Paradigm

While marine sponges dominate the PGA landscape, the most infamous guanidine alkaloid is Saxitoxin (STX), a tricyclic perhydropurine alkaloid produced by microscopic marine dinoflagellates and freshwater cyanobacteria 4. STX is the etiological agent of Paralytic Shellfish Poisoning (PSP) and acts as a potent voltage-gated sodium channel blocker.

The biosynthesis of STX is a highly complex, non-terpene alkaloid pathway governed by the sxt gene cluster 5. The process is initiated by SxtA, a polyketide synthase-like enzyme that catalyzes a Claisen condensation between arginine and propionyl-CoA. Subsequently, SxtG (an amidinotransferase) transfers an amidino group from a second arginine molecule to the intermediate, forming 4,7-diguanidino-3-oxoheptane, which then undergoes multiple heterocyclizations 6.

STX_Pathway Arginine Arginine + Acetyl-CoA + SAM SxtA SxtA (Polyketide Synthase-like) Claisen Condensation Arginine->SxtA Intermediate1 Propionyl-SxtA Intermediate SxtA->Intermediate1 SxtG SxtG (Amidinotransferase) Amidino Group Transfer Intermediate1->SxtG Intermediate2 4,7-diguanidino-3-oxoheptane SxtG->Intermediate2 Cyclization SxtB/C/D (Heterocyclizations) Intermediate2->Cyclization Saxitoxin Saxitoxin (STX) Cyclization->Saxitoxin

Biosynthetic pathway of Saxitoxin (STX) mediated by the sxt gene cluster.

Methodology: Isolation and Purification of Marine PGAs

Isolating highly polar, nitrogen-dense guanidine alkaloids from complex marine matrices requires a specialized, self-validating chromatographic approach. Standard silica gel chromatography often results in irreversible chemisorption of the guanidinium cation. The following protocol details the extraction of PGAs from the marine sponge Monanchora arbuscula7.

Step-by-Step HPLC-UV-ELSD-MS-Guided Protocol
  • Lyophilization and Maceration: Freeze-dry the marine sponge tissue immediately post-collection to halt enzymatic degradation. Macerate and extract exhaustively using a MeOH/CH₂Cl₂ (1:1, v/v) solvent system.

    • Causality: The amphiphilic nature of PGAs (a highly polar guanidinium core tethered to lipophilic hydrocarbon chains) requires a precisely balanced solvent polarity to ensure complete solvation and prevent micelle trapping.

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure, resuspend in H₂O, and partition against EtOAc.

    • Causality: This removes highly lipophilic sterols and fatty acids, preventing column fouling in subsequent steps.

  • Macroporous Resin Enrichment: Apply the aqueous layer to a column packed with a 1:1:1 mixture of XAD-2, XAD-4, and XAD-7 resins. Wash with copious amounts of H₂O, then elute with MeOH.

    • Causality: XAD resins selectively adsorb organic molecules via hydrophobic interactions, effectively desalting the highly polar guanidinium salts which would otherwise co-elute with inorganic sea salts.

  • Size Exclusion Chromatography: Fractionate the MeOH eluate on a Sephadex LH-20 column (eluting with MeOH).

    • Validation Check: Analyze the LH-20 fractions via direct-infusion ESI-MS. The presence of characteristic isotopic clusters with a mass defect indicative of nitrogen-rich compounds (displaying even mass-to-charge ratios for [M+H]⁺ ions due to the nitrogen rule) confirms the successful enrichment of guanidine alkaloids. This makes the protocol self-validating before committing to expensive preparative HPLC.

  • Preparative RP-HPLC with Orthogonal Detection: Subject the enriched fractions to C18 Reversed-Phase HPLC utilizing a split-flow system directing the eluate to UV, ELSD (Evaporative Light Scattering Detector), and MS detectors simultaneously.

    • Causality: Many PGAs lack extended conjugated π-systems, rendering them "invisible" to standard UV detection at 254 nm. ELSD detects non-volatile analytes universally, while MS provides real-time mass-to-charge (m/z) tracking of the target pseudomolecular ions (e.g., [M+H]⁺), ensuring no bioactive fractions are missed 8.

Isolation_Workflow Sponge Lyophilized Marine Sponge Extraction MeOH/CH2Cl2 (1:1) Maceration & Partitioning Sponge->Extraction Resin XAD Macroporous Resin Desalting & Enrichment Extraction->Resin Aqueous Fraction Sephadex Sephadex LH-20 Size Exclusion Resin->Sephadex MeOH Eluate HPLC RP-HPLC (C18) UV-ELSD-MS Guided Sephadex->HPLC Mid-MW Fractions Pure Pure Guanidine Alkaloids HPLC->Pure Targeted m/z Peaks

Step-by-step HPLC-UV-ELSD-MS guided isolation workflow for marine guanidine alkaloids.

Chemodiversity and Quantitative Bioactivity

The structural diversity of guanidine alkaloids directly correlates with their broad-spectrum pharmacological profiles. Below is a summarized quantitative profile of key naturally occurring guanidine alkaloids.

CompoundNatural SourceStructural ClassKey Bioactivity (Target / IC₅₀)
Saxitoxin (STX) C. raciborskii (Cyanobacteria)Tricyclic PerhydropurineVoltage-gated Na⁺ channel blocker (K_d ~ 1-10 nM)
Crambescidin 800 Crambe crambe (Marine Sponge)Pentacyclic GuanidineCytotoxic against solid tumors (IC₅₀ ~ 1-5 µM)
Batzelladine A Batzella sp. (Marine Sponge)Polycyclic GuanidineHIV gp120-CD4 binding inhibitor
Ptilomycalin A Ptilocaulis spiculifer (Sponge)Pentacyclic GuanidineAntifungal, Cytotoxic
Monalidine A Monanchora arbuscula (Sponge)Bicyclic GuanidineAnti-parasitic against L. infantum

References

  • Guanidine alkaloids from marine sponges - PubMed Source: Elsevier Inc. / PubMed
  • Polycyclic Guanidine Alkaloids from Poecilosclerida Marine Sponges Source: Marine Drugs / PMC
  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids Source: Marine Drugs / MDPI
  • Bioactive Guanidine Alkaloids from Two Caribbean Marine Sponges Source: Journal of Natural Products / ACS Public
  • Biosynthetic Intermediate Analysis and Functional Homology Reveal a Saxitoxin Gene Cluster in Cyanobacteria Source: Applied and Environmental Microbiology / ASM Journals
  • Origin of Saxitoxin Biosynthetic Genes in Cyanobacteria Source: PLoS One / PMC
  • Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implic
  • Anti-parasitic Guanidine and Pyrimidine Alkaloids from the Marine Sponge Monanchora arbuscula Source: Journal of Natural Products / ACS Public
  • Biologically active guanidine alkaloids Source: Acta M

Sources

Exploratory

The Biological and Pharmacological Landscape of Guanidine-Containing Compounds: From Endogenous Signaling to Drug Discovery

The Chemical Biology of the Guanidinium Pharmacophore The guanidine group (HNC(NH2)2) is one of the most versatile and strongly basic functional groups in organic chemistry, boasting a pKa of approximately 13.6. At physi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Biology of the Guanidinium Pharmacophore

The guanidine group (HNC(NH2)2) is one of the most versatile and strongly basic functional groups in organic chemistry, boasting a pKa of approximately 13.6. At physiological pH (7.4), it exists almost exclusively as the protonated guanidinium cation. This permanent positive charge is resonance-stabilized (Y-aromaticity), allowing the charge to be delocalized symmetrically across its three nitrogen atoms.

As a Senior Application Scientist, I frequently leverage this moiety in drug design because its geometry enables highly stable, bidentate hydrogen bonding combined with robust cation- π interactions. In biological systems, this allows guanidine-containing compounds to act as "molecular glue," selectively recognizing and anchoring to the carboxylate groups of aspartate/glutamate residues in proteins, or the phosphate backbones of DNA and RNA.

Endogenous Guanidine Signaling Pathways

The L-Arginine and Nitric Oxide Synthase (NOS) Axis

L-Arginine is the prototypical endogenous guanidine-containing amino acid. Its most critical biological role is serving as the exclusive nitrogenous substrate for Nitric Oxide Synthase (NOS), the enzyme responsible for generating the pleiotropic signaling molecule Nitric Oxide (NO).

The bioavailability of NO is tightly regulated by a competitive metabolic bifurcation. NOS oxidatively degrades L-arginine into L-citrulline and NO. However, the enzyme Arginase competes for the exact same L-arginine pool, hydrolyzing it into urea and L-ornithine. When arginase is overexpressed, it starves NOS of its substrate. Without sufficient L-arginine, NOS undergoes "uncoupling," a state where it transfers electrons to oxygen instead of arginine, generating highly destructive superoxide radicals instead of protective NO (1)[1].

NOS_Pathway Arg L-Arginine NOS Nitric Oxide Synthase (eNOS/iNOS/nNOS) Arg->NOS O2, NADPH, BH4 Arginase Arginase Arg->Arginase Mn2+ NOS->Arginase NOHA intermediate inhibits NO Nitric Oxide (NO) NOS->NO Cit L-Citrulline NOS->Cit Urea Urea Arginase->Urea Orn L-Ornithine Arginase->Orn

Figure 1: The competitive metabolic bifurcation of L-Arginine by NOS and Arginase.

Agmatine: The Decarboxylated Neuromodulator

When L-arginine is decarboxylated by arginine decarboxylase, it forms agmatine (1-amino-4-guanidinobutane). Agmatine is a potent endogenous neuromodulator that exerts neuroprotective and analgesic effects. It achieves this through a complex polypharmacological profile: it acts as a non-competitive antagonist at the NMDA glutamate receptor (preventing excitotoxicity), an agonist at imidazoline receptors (promoting cell survival), and an irreversible inhibitor of neuronal and inducible NOS (2)[2].

Agmatine_Signaling Agm Agmatine NMDA NMDA Receptor Agm->NMDA Antagonism I_Rec Imidazoline Receptors (I1 / I2) Agm->I_Rec Agonism NOS_inh nNOS / iNOS Agm->NOS_inh Irreversible Inhibition Glutamate_Tox Glutamate_Tox NMDA->Glutamate_Tox Prevents Excitotoxicity Neuroprotect Neuroprotect I_Rec->Neuroprotect Promotes Cell Survival Oxidative_Stress Oxidative_Stress NOS_inh->Oxidative_Stress Reduces NO-mediated Damage

Figure 2: Agmatine's pleiotropic neuromodulatory signaling network.

Guanidine as a Privileged Scaffold in Drug Discovery

The unique physicochemical properties of the guanidine moiety make it a "privileged scaffold" in medicinal chemistry, heavily utilized in the development of antimicrobial, antidiabetic, and antineoplastic agents (3)[3].

In oncology, guanidine derivatives are engineered to target the minor groove of DNA. The cationic guanidinium group forms highly stable electrostatic interactions with the anionic phosphate backbone of DNA, disrupting transcription and inducing mitochondrial-mediated apoptosis (4)[4]. Furthermore, marine environments have yielded complex pentacyclic guanidine alkaloids, such as Monanchocidin, which exhibit profound cytotoxic properties against human cancer cell lines (5)[5].

Quantitative Pharmacological Summaries

Table 1: Pharmacological Profiles and Binding Affinities of Key Guanidine Derivatives

CompoundPrimary Biological TargetBinding Affinity (Ki / IC50)Mechanism of ActionClinical / Research Application
L-Arginine Nitric Oxide Synthase (NOS)Km ~ 2-10 μMEndogenous substrate for NO synthesisCardiovascular research, vasodilation
Agmatine NMDA Receptor (Channel Pore)IC50 ~ 10-30 μMNon-competitive antagonistNeuropathic pain, neuroprotection
Guanabenz α 2-Adrenergic ReceptorKi ~ 0.1-1.0 nMSelective central agonistAntihypertensive therapy
Monanchocidin A DNA Minor GrooveIC50 ~ 0.5-2.0 μMIntercalation / CytotoxicityExperimental oncology
Metformin Mitochondrial Complex IIC50 > 1 mM (weak)Indirect AMPK activationType 2 Diabetes Mellitus

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducible data generation, experimental protocols must be designed as self-validating systems. Below are two field-proven methodologies for interrogating guanidine biology.

Protocol 1: Intracellular NOS Activity Quantification (Fluorometric)

Objective: Measure real-time NO production in cultured endothelial cells.

  • Cell Starvation: Equilibrate cells in L-arginine-free media for 4 hours.

    • Causality: Endogenous intracellular arginine pools vary wildly and will mask the kinetics of exogenous substrate addition. Starving cells synchronizes the baseline.

  • Substrate & Cofactor Loading: Add 100 μM L-Arginine, 1 mM NADPH, and 10 μM Tetrahydrobiopterin (BH4).

    • Causality: BH4 is critical for stabilizing the active dimeric form of NOS. Without it, the enzyme uncouples and produces superoxide instead of NO, yielding false-negative fluorescence.

  • Probe Addition: Load cells with 5 μM DAF-FM Diacetate for 30 minutes at 37°C.

    • Causality: Unlike the classic Griess assay which only measures stable nitrite/nitrate end-products in the media, DAF-FM diacetate permeates the cell membrane and reacts directly with NO oxidation products to form a highly fluorescent benzotriazole, offering superior sensitivity and real-time kinetic tracking.

  • Self-Validation Controls:

    • Positive Control: Add 1 μM A23187 (Calcium ionophore) to maximally stimulate eNOS.

    • Negative Control: Pre-incubate a parallel well with 100 μM L-NAME (a competitive NOS inhibitor). If the fluorescent signal persists in the presence of L-NAME, the assay is falsely measuring background reactive oxygen species (ROS), not specific NOS activity.

NOS_Workflow Step1 1. Cell Culture & Treatment (Equilibrate in Arg-free media) Step2 2. Lysis & Protein Extraction (Protease/Phosphatase inhibitors) Step1->Step2 Step3 3. Substrate Addition (L-Arg, NADPH, BH4, FAD/FMN) Step2->Step3 Step4 4. Enzymatic Incubation (37°C, 30-60 min) Step3->Step4 Step5 5. Signal Detection (DAF-FM Diacetate or Griess) Step4->Step5 Step6 6. Fluorometric/Colorimetric Quantification Step5->Step6

Figure 3: Self-validating experimental workflow for intracellular NOS quantification.

Protocol 2: Competitive Radioligand Binding Assay for Agmatine at NMDA Receptors

Objective: Determine the binding affinity (Ki) of agmatine at the NMDA receptor pore.

  • Membrane Preparation: Homogenize cortical tissue and isolate the synaptosomal fraction via ultracentrifugation (100,000 x g).

    • Causality: NMDA receptors are membrane-bound. Ultracentrifugation concentrates the target receptors and removes cytosolic interferents that could degrade the ligand.

  • Radioligand Incubation: Incubate membranes with 5 nM [3H]-MK-801 and varying concentrations of agmatine (1 nM to 100 μM).

    • Causality: MK-801 is a well-characterized non-competitive antagonist that binds inside the NMDA ion channel. Because agmatine interacts with this same pore region, we can use MK-801 displacement to directly quantify agmatine's affinity.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters, followed by three washes with ice-cold buffer.

    • Causality: Unbound radioligand must be removed instantly to prevent re-equilibration. The cold wash buffer traps the bound [3H]-MK-801 within the receptor complex on the filter.

  • Self-Validation Controls:

    • Non-Specific Binding (NSB): Define NSB by adding 10 μM unlabeled MK-801 to a control tube. Specific binding is calculated as Total Binding minus NSB. If NSB exceeds 30% of Total Binding, the wash stringency must be increased (e.g., adding 0.1% BSA to the wash buffer to reduce non-specific plastic/lipid binding).

References

  • Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages Frontiers in Immunology URL
  • Agmatine as a Novel Treatment Option for Neuropathies: Experimental Evidences INNOSC Theranostics and Pharmacological Sciences URL
  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review Bioorganic Chemistry URL
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies RSC Advances URL
  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids Marine Drugs URL

Sources

Foundational

2-Guanidino-5-hydroxymethylthiazole molecular weight and formula

2-Guanidino-5-hydroxymethylthiazole: Physicochemical Profiling, Synthesis, and Pharmacological Utility Executive Summary 2-Guanidino-5-hydroxymethylthiazole is a highly specialized heterocyclic intermediate critical to t...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Guanidino-5-hydroxymethylthiazole: Physicochemical Profiling, Synthesis, and Pharmacological Utility

Executive Summary

2-Guanidino-5-hydroxymethylthiazole is a highly specialized heterocyclic intermediate critical to the structural design and synthesis of advanced histamine H2-receptor antagonists[1]. Characterized by a highly polar guanidino moiety coupled with a thiazole core, this compound serves as a potent pharmacophore. It mimics the natural binding dynamics of histamine while providing the superior hydrogen-bonding capacity required for competitive receptor antagonism. This technical guide details its exact molecular specifications, pharmacological mechanism, and the self-validating synthetic workflows required for its isolation.

Physicochemical Properties & Molecular Specifications

The precise molecular weight and elemental composition of 2-guanidino-5-hydroxymethylthiazole are foundational for stoichiometric calculations in bulk synthesis and downstream analytical validation [1]. The presence of multiple nitrogen and oxygen atoms results in a high topological polar surface area (TPSA), dictating its solubility profile and reactivity.

Table 1: Molecular Specifications of 2-Guanidino-5-hydroxymethylthiazole

PropertyValue
IUPAC Name 2-(Diaminomethylideneamino)-5-(hydroxymethyl)thiazole
Molecular Formula C5H8N4OS
Molecular Weight 172.21 g/mol
Monoisotopic Mass 172.04188 Da
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 5
Topological Polar Surface Area (TPSA) 126 Ų

Pharmacological Mechanism & Structural Causality

In the rational design of H2-receptor antagonists (such as famotidine analogues and thiadiazole derivatives), the 2-guanidinothiazole ring acts as an advanced bioisostere for the imidazole ring of endogenous histamine.

Causality of the Guanidino Group: The guanidino group ( pKa​≈13 ) remains protonated at physiological pH. This cationic state enables strong, bidentate hydrogen bonding with specific aspartate residues (e.g., Asp98) within the transmembrane domains of the H2 receptor. This interaction anchors the molecule, preventing receptor activation. Causality of the 5-Hydroxymethyl Group: The hydroxymethyl substituent at the 5-position provides a versatile synthetic handle. It is typically converted into a chloromethyl group to facilitate a thioether linkage (via reaction with cysteamine), bridging the heterocycle to the polar tail of the final drug molecule [2].

Pathway Histamine Histamine (Agonist) H2R H2 Receptor (Parietal Cell) Histamine->H2R Activates Antagonist 2-Guanidino-5-hydroxymethylthiazole (Antagonist Core) Antagonist->H2R Competitively Blocks Gs Gs Protein Activation H2R->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP cAMP Upregulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Pump H+/K+ ATPase (Proton Pump) PKA->Pump Acid Gastric Acid Secretion Pump->Acid

Figure 1: Histamine H2 receptor signaling pathway and competitive antagonism mechanism.

Synthetic Methodology: Reduction of Thiazole Esters

The synthesis of 2-guanidino-5-hydroxymethylthiazole typically proceeds via the reduction of its corresponding ester, ethyl 2-guanidino-5-thiazolecarboxylate [2]. This protocol demands strict anhydrous conditions and temperature control to prevent over-reduction or thermal cleavage of the sensitive thiazole ring.

Workflow Step1 Ethyl 2-guanidino-5-thiazolecarboxylate Hydrochloride (1.0 g) Step2 Suspend in THF (25 mL) Cool to 0°C Step1->Step2 Step3 Add LiAlH4 (0.46 g) Dropwise under N2 Step2->Step3 Step4 Stir for 2h & Monitor via TLC (Reduction of Ester) Step3->Step4 Step5 Fieser Quench (H2O/NaOH) Filter Salts Step4->Step5 Step6 2-Guanidino-5-hydroxymethylthiazole (Isolated Product) Step5->Step6

Figure 2: Experimental workflow for the reduction of ethyl 2-guanidino-5-thiazolecarboxylate.

Step-by-Step Experimental Protocol
  • Preparation of the Reductant Suspension: Suspend 0.46 g (1.2 mmol) of Lithium Aluminum Hydride (LiAlH4) in 25 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Causality: THF is an aprotic solvent that coordinates and stabilizes the lithium ion. The nitrogen atmosphere is critical because LiAlH4 reacts violently with atmospheric moisture, which would prematurely quench the reagent and pose a severe fire hazard.

  • Temperature Control: Cool the suspension in an ice-water bath to 0°C. Causality: The reduction of the ester to a primary alcohol is highly exothermic. Maintaining 0°C prevents thermal runaway and suppresses side reactions, such as the reductive cleavage of the carbon-sulfur bond in the thiazole core.

  • Substrate Addition: Slowly add 1.0 g (3.99 mmol) of ethyl 2-guanidino-5-thiazolecarboxylate hydrochloride dropwise to the cooled suspension.

  • Reaction Progression & In-Process Control: Stir the mixture for 2 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent system.

  • Self-Validating Quenching (Fieser Method): Carefully quench the unreacted LiAlH4 by sequentially adding 0.46 mL of distilled water, 0.46 mL of 15% NaOH, and 1.38 mL of water. Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the highly polar product. The Fieser sequence chemically forces the aluminum salts into a granular, easily filterable precipitate, ensuring maximum yield recovery.

  • Isolation: Filter the granular salts, wash the filter cake with hot THF, and concentrate the filtrate under reduced pressure to yield the crude 2-guanidino-5-hydroxymethylthiazole.

Analytical Validation

To ensure absolute trustworthiness in the synthesized batch, the protocol functions as a self-validating system through immediate spectroscopic confirmation:

  • Mass Spectrometry (ESI-MS): The presence of the [M+H]+ peak at m/z173.05 confirms the intact molecular weight of 172.21 g/mol , validating that the thiazole ring remains uncleaved.

  • 1H-NMR (DMSO-d6): The complete disappearance of the ethyl ester signals (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm) and the emergence of a new singlet at ~4.5 ppm (integrating to 2H for the −CH2​− of the newly formed hydroxymethyl group) provide definitive proof of successful reduction.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for C5H8N4OS." PubChem, U.S. National Library of Medicine. Available at: [Link]

  • Google Patents. "Process for the preparation of novel, therapeutically useful 3,4-disubstituted 1,2,5-thiadiazole-1-oxides and -1,1-dioxides (Patent FI76795C / SE456582B)." Google Patents.
Exploratory

solubility and stability of 2-Guanidino-5-hydroxymethylthiazole

An In-depth Technical Guide to the Solubility and Stability of 2-Guanidino-5-hydroxymethylthiazole Introduction: A Molecule of Interest 2-Guanidino-5-hydroxymethylthiazole is a heterocyclic compound featuring three key f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Guanidino-5-hydroxymethylthiazole

Introduction: A Molecule of Interest

2-Guanidino-5-hydroxymethylthiazole is a heterocyclic compound featuring three key functional groups: a highly basic guanidinium group, an aromatic thiazole ring, and a primary alcohol (hydroxymethyl group). The interplay of these moieties dictates its physicochemical properties, which are paramount for its potential development as a therapeutic agent. The guanidinium group, with a pKaH around 13.6, is protonated and highly polar at physiological pH, suggesting significant aqueous solubility. The thiazole ring provides a stable aromatic core, while the hydroxymethyl group offers a site for hydrogen bonding, further influencing solubility and potential metabolic pathways.

This guide provides a comprehensive technical overview of the methodologies required to rigorously characterize the . It is designed for researchers, chemists, and formulation scientists, offering not just protocols, but the scientific rationale behind them to facilitate robust and reliable data generation in a drug development context.

Part 1: Comprehensive Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a foundational parameter for formulation development. For an ionizable compound like 2-Guanidino-5-hydroxymethylthiazole, a simple solubility value is insufficient; a complete profile across a relevant physiological pH range is required.

Theoretical Underpinnings: Predicting Behavior
  • Impact of the Guanidinium Group : Guanidine is one of the strongest organic bases in water, existing almost exclusively as the protonated guanidinium cation in neutral solutions. This positive charge ensures strong ion-dipole interactions with water, predicting high intrinsic aqueous solubility.

  • pH-Dependent Solubility : The solubility of this molecule will be fundamentally governed by pH. In the acidic to neutral pH range (1.2-6.8), the guanidinium group will be fully protonated and ionized, maximizing solubility. As the pH increases into the highly alkaline range (pH > 12), deprotonation will yield the neutral free base, which is expected to be significantly less soluble.

  • Role of the Thiazole and Hydroxymethyl Groups : The aromatic thiazole ring contributes to the molecule's overall planarity and potential for π-stacking interactions, while the hydroxymethyl group further enhances aqueous solubility through hydrogen bonding capabilities.

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility, as it measures the concentration of a saturated solution at equilibrium with an excess of the solid drug.

Objective : To determine the equilibrium solubility of 2-Guanidino-5-hydroxymethylthiazole in various aqueous and organic media.

Methodology :

  • Preparation : Add an excess amount of the solid API (e.g., 10-20 mg) to a series of clear glass vials. The excess is critical to ensure that saturation is achieved and maintained.

  • Solvent Addition : To each vial, add a precise volume (e.g., 2 mL) of the desired test medium. At a minimum, this should include buffers at pH 1.2, 4.5, and 6.8 to meet regulatory expectations for biopharmaceutics classification. Other relevant solvents like water, methanol, and ethanol should also be evaluated.

  • Equilibration : Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (24 to 72 hours is common).

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

  • Sample Preparation : Immediately after centrifugation, carefully dilute a known volume of the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated, stability-indicating HPLC method (see Part 3). Calculate the concentration of the dissolved API by comparing the peak area to a standard curve.

  • Reporting : Report the solubility in mg/mL. The experiment should be performed in triplicate for each condition, and the results should be reported as the mean ± standard deviation.

Data Presentation: Expected Solubility Profile

The quantitative results from the solubility experiments should be summarized for clarity and easy comparison.

Table 1: Thermodynamic Solubility of 2-Guanidino-5-hydroxymethylthiazole

Medium pH Temperature (°C) Equilibrium Solubility (mg/mL) Relative Standard Deviation (%)
0.1 M HCl 1.2 37 (Anticipated High) < 10%
Acetate Buffer 4.5 37 (Anticipated High) < 10%
Phosphate Buffer 6.8 37 (Anticipated High) < 10%
Purified Water ~7.0 25 (Anticipated High) < 10%
Methanol N/A 25 (Anticipated Moderate/High) < 10%

| Ethanol | N/A | 25 | (Anticipated Moderate) | < 10% |

Visualization: Solubility Determination Workflow

A clear workflow ensures reproducibility and understanding of the experimental process.

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis cluster_result Result start Weigh Excess API into Vials add_solvent Add Test Media (pH 1.2, 4.5, 6.8, etc.) start->add_solvent equilibrate Seal & Agitate (24-72h at 37°C) add_solvent->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge dilute Dilute Supernatant centrifuge->dilute analyze Quantify by HPLC dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Intrinsic Stability & Degradation Pathway Analysis

Understanding a molecule's intrinsic stability is a regulatory requirement and essential for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation, or stress testing, deliberately exposes the API to harsh conditions to accelerate decomposition, providing critical insights into its degradation pathways.

Theoretical Underpinnings: Potential Labilities
  • Hydrolytic Degradation : While the guanidinium group is generally stable, extreme pH and heat could potentially lead to hydrolysis. The thiazole ring itself can be susceptible to cleavage under harsh alkaline conditions.

  • Oxidative Degradation : The sulfur atom in the thiazole ring and the hydroxymethyl group are potential sites for oxidation. Exposure to oxidizing agents like hydrogen peroxide can simulate oxidative stress.

  • Photolytic Degradation : Aromatic systems like thiazole can absorb UV or visible light, which may lead to photochemical degradation.

  • Thermal Degradation : The overall molecule must be assessed for thermal lability by exposure to dry heat.

Experimental Protocol: Forced Degradation (Stress Testing)

Objective : To identify potential degradation products and pathways for 2-Guanidino-5-hydroxymethylthiazole and to develop a stability-indicating analytical method.

General Procedure : Prepare solutions of the API (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile). A parallel "control" sample, protected from the stress condition, must be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the API.

Stress Conditions :

  • Acid Hydrolysis :

    • Condition : Add an equal volume of 0.1 M to 1 M HCl to the API solution.

    • Exposure : Heat the mixture at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 2, 8, 24 hours).

    • Post-Exposure : Cool the sample to room temperature and neutralize with an equivalent amount of base (e.g., NaOH) before dilution and HPLC analysis.

  • Base Hydrolysis :

    • Condition : Add an equal volume of 0.1 M to 1 M NaOH to the API solution.

    • Exposure : Heat the mixture as described for acid hydrolysis. Thiazole derivatives have shown sensitivity to alkaline conditions.

    • Post-Exposure : Cool and neutralize with an equivalent amount of acid (e.g., HCl) before analysis.

  • Oxidative Degradation :

    • Condition : Add an equal volume of hydrogen peroxide solution (e.g., 3-30% H₂O₂) to the API solution.

    • Exposure : Store at room temperature for a set period, monitoring for degradation. Gentle heating may be applied if no degradation is observed.

    • Post-Exposure : Dilute and analyze directly.

  • Thermal Degradation :

    • Condition : Expose the solid API powder to dry heat in a calibrated oven (e.g., 80-100°C).

    • Exposure : Maintain for a set period (e.g., 24-72 hours).

    • Post-Exposure : Dissolve the stressed solid in a suitable solvent, dilute, and analyze.

  • Photolytic Degradation :

    • Condition : Expose the API solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Exposure : A parallel sample wrapped in aluminum foil serves as the dark control.

    • Post-Exposure : Prepare solutions from the solid or dilute the exposed solution and analyze.

Data Presentation: Summary of Forced Degradation

Results should be tabulated to clearly show the molecule's stability profile under different stress conditions.

Table 2: Forced Degradation Summary for 2-Guanidino-5-hydroxymethylthiazole

Stress Condition Duration (hours) Temperature (°C) % Assay Remaining % Total Degradation Number of Major Degradants (>0.1%)
Control (No Stress) 24 RT 100.0 < 0.05 0
0.1 M HCl 24 80 (Anticipated >90%) (Anticipated <10%) (Reported)
0.1 M NaOH 24 80 (Anticipated 80-95%) (Anticipated 5-20%) (Reported)
3% H₂O₂ 24 RT (Anticipated 85-95%) (Anticipated 5-15%) (Reported)
Dry Heat (Solid) 72 100 (Anticipated >98%) (Anticipated <2%) (Reported)

| Photolytic (ICH Q1B) | As per ICH | Photostability Chamber | (Anticipated >95%) | (Anticipated <5%) | (Reported) |

Visualization: Forced Degradation Workflow

This diagram illustrates the parallel nature of stress testing.

G cluster_stress API API Stock Solution & Solid API Acid Acidic (HCl, Heat) API->Acid Base Basic (NaOH, Heat) API->Base Oxidative Oxidative (H₂O₂) API->Oxidative Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (Light/UV) API->Photo Analyze Analyze All Samples by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Assess Assess Peak Purity, Mass Balance, and Identify Degradation Pathways Analyze->Assess

Caption: Parallel Workflow for Forced Degradation Studies.

Part 3: The Analytical Cornerstone: Stability-Indicating Method

All solubility and stability data are contingent upon a high-quality analytical method. A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its potential degradation products, excipients, and impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Key Principles for Method Development :

  • Specificity/Selectivity : The primary goal is to achieve baseline separation between the main API peak and all potential degradation products generated during forced degradation studies. This is the defining characteristic of a SIM.

  • Column and Mobile Phase Selection : A reversed-phase C18 column is a common starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol), is optimized to achieve the necessary separation.

  • Detection : A photodiode array (PDA) or diode-array detector (DAD) is highly recommended. It not only quantifies the peaks but also provides UV spectral data, which can be used to assess peak purity and help in the preliminary identification of degradants.

  • Validation : Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as accuracy, precision, linearity, range, and robustness. The forced degradation samples are essential for demonstrating the method's specificity.

Conclusion

2-Guanidino-5-hydroxymethylthiazole is predicted to be a highly water-soluble compound, with its solubility being strongly dependent on pH due to the presence of the basic guanidinium functional group. Its intrinsic stability is expected to be robust, though it may exhibit susceptibility to degradation under strong alkaline and oxidative conditions. The systematic application of the thermodynamic solubility and forced degradation protocols outlined in this guide is essential for any research or development program. The data generated will not only fulfill regulatory requirements but will also provide the foundational knowledge needed for successful formulation development, establishment of appropriate storage conditions, and ensuring the ultimate safety and efficacy of a potential new medicine.

References

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review.
  • Arigo, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Avomeen.
  • ResolveMass Laboratories Inc. (2025).
  • Kalkunte, S. (2026). Forced Degradation Studies for Biopharmaceuticals.
  • Nelson Labs. Forced Degradation Studies for Stability. Nelson Labs.
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy.
  • Marques, M. R. C., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society.
  • Majidano, S. A., & Khuhawar, M. Y. (2025).
  • Zounr, R. A., et al. (2015).
  • Raytor. (2026).
  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
  • Li, Y., et al. (2025). A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. PMC.
  • Silva, I. R., et al. (2022).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Wikipedia. (n.d.). Thiazole. Wikipedia.
  • Sciencemadness Wiki. (2020). Guanidinium chloride. Sciencemadness Wiki.
  • World Health Organiz
  • Silva, I. R., et al. (2025). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products.
  • Wikipedia. (n.d.). Guanidinium chloride. Wikipedia.
  • Sibaonuo Chemical. (2025).
  • Thermo Fisher Scientific. (n.d.).
  • American Chemical Society. (2020). Guanidine. American Chemical Society.
  • Wikipedia. (n.d.). Guanidine. Wikipedia.
  • PubChem. (n.d.). Guanidine.
  • Singh, P., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. MDPI.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research.
  • ChemBK. (2024). 2-Amino-5-(hydroxymethyl)thiazole. ChemBK.
  • Ianelli, S., & Pelizzi, G. (1992). Structural studies on H2-
Foundational

The Structural Dynamics of Guanidine Tautomerism: A Technical Guide for Rational Drug Design

Executive Summary Guanidine is one of the most fundamental and highly basic functional groups in organic chemistry, boasting a pKa of ~13.7 in its unsubstituted form. While it remains largely protonated under physiologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Guanidine is one of the most fundamental and highly basic functional groups in organic chemistry, boasting a pKa of ~13.7 in its unsubstituted form. While it remains largely protonated under physiological conditions, substituted guanidines—ubiquitous in kinase inhibitors, arginine mimetics, and antibacterial agents—exhibit highly complex tautomeric equilibria between their amino and imino forms. This dynamic shifting dictates the molecule's hydrogen bond donor/acceptor profile, fundamentally altering target receptor binding, bioavailability, and pharmacokinetic properties. This whitepaper provides a comprehensive framework for predicting, characterizing, and leveraging guanidine tautomerism in drug development.

The Mechanistic Basis of Guanidine Tautomerism

The general structure of a neutral substituted guanidine allows for multiple tautomeric states, primarily oscillating between the amino form ( R−N=C(NH2​)2​ ) and the imino form ( R−NH−C(=NH)NH2​ ). In the protonated guanidinium cation, the positive charge is delocalized symmetrically across all three nitrogen atoms via Y-aromaticity, rendering tautomerism moot. However, in the neutral state, the equilibrium is strictly governed by the electronic nature of the substituent ( R ).

The tautomerism of guanidines and amidines can be rationalized by the basicity of the imino nitrogen atom: the less basic species corresponds to the most thermodynamically stable tautomer[1].

  • Electron-Withdrawing Groups (EWGs): Substituents such as arylsulfonyl or nitroaryl groups pull electron density away from the adjacent nitrogen. Consequently, compounds like phenyl- and arylsulfonyl-guanidines exist predominantly in the tautomeric form where the imino double bond is located closer to the electron-withdrawing substituent, minimizing electronic repulsion[1].

  • Electrical Transmission: The 15 N NMR shifts of N-arylguanidinium chlorides reveal that the predominant tautomer is typically (H2​N)2​C=NAr . The electrical effects of polar groups are transmitted primarily to the nitrogens of the guanidinium groups, making the 15 N resonances highly sensitive to these shifts[2].

Computational Prediction: Thermodynamic Profiling

Rationally designing drugs requires accurate in silico prediction of which tautomer dominates in an aqueous environment. Density Functional Theory (DFT) provides the necessary quantum mechanical precision to map these energy landscapes.

Protocol 1: In Silico Tautomer Evaluation via DFT

This computational protocol is designed to be self-validating by benchmarking gas-phase geometries against solvated thermodynamic states.

  • Tautomer Enumeration: Utilize recursive generation algorithms to map all possible HX−Y=Z⇌X=Y−ZH rearrangements for the target guanidine to ensure no minor tautomers are overlooked during virtual screening[1].

  • Gas-Phase Geometry Optimization: Optimize the geometry of each generated tautomer in the gas phase using the B3LYP functional with a 6-31+G(d,p) basis set. Verify the absence of imaginary frequencies to confirm the location of true energy minima[3].

  • Aqueous Solvation Modeling: Because tautomeric preference often flips between gas and aqueous phases, apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) using the gas-phase optimized geometry as a starting point[3].

  • Thermodynamic Weighting: Calculate the relative Gibbs free energy ( ΔG ) for each solvated tautomer. Use Boltzmann weighting to determine the percentage of each tautomer in the equilibrium mixture at 298 K[3].

Empirical Validation: Self-Validating Protocols

Computational models must be anchored by empirical data. The gold standard for characterizing guanidine tautomers involves a dual-pronged approach: Variable-Temperature NMR (solution dynamics) and X-ray Crystallography (solid-state packing).

Protocol 2: Variable-Temperature (VT) NMR Spectroscopy

At room temperature, rapid proton exchange often collapses NMR signals into time-averaged peaks, masking the presence of minor tautomers. VT-NMR serves as a self-validating system: by manipulating thermal energy, we cross the NMR timescale threshold to prove the existence of dynamic exchange rather than chemical degradation.

  • Solvent Selection: Dissolve the compound in a highly polar, aprotic solvent (e.g., DMSO- d6​ or Acetone- d6​ ). Aprotic solvents are critical because they prevent rapid proton exchange with the solvent itself, stabilizing distinct intramolecularly H-bonded tautomers[4].

  • Baseline Acquisition: Acquire 1 H and 15 N/ 13 C HSQC spectra at 298 K. Look for broadened signals or fractional integrations (e.g., diastereotopic minor signals) that suggest a dynamic tautomeric mixture[4].

  • Thermal Coalescence (Heating): Heat the sample iteratively (e.g., to 80 °C). If the minor signals diminish and become indistinguishable from the baseline, it confirms that the signals belong to a minor tautomer undergoing rapid exchange at elevated temperatures[4].

  • Isotope Shielding Analysis: Analyze the 15 N shieldings. The double-bonded imino nitrogen ( =NAr ) typically resonates downfield (271.2–276.9 ppm), while the single-bonded amino nitrogens ( −NH2​ ) resonate upfield (291.5–297.1 ppm), allowing direct quantification of the tautomeric ratio[2].

Protocol 3: Solid-State X-ray Crystallography

While NMR provides solution dynamics, X-ray crystallography traps the most thermodynamically stable tautomer in the solid state.

  • Crystallization: Grow single crystals using slow evaporation techniques.

  • Diffraction & Refinement: Solve the structure to identify exact atomic coordinates.

  • Bond Length Analysis: In a localized tautomer, the C=N double bond will be noticeably shorter (e.g., ~1.303 Å) than the C−N single bonds (e.g., ~1.384 Å)[5].

  • Causality of Packing: Note that the solid-phase substitution pattern (cis-trans vs. cis-cis) is dictated not only by the electronic properties of the substituents but heavily by intermolecular hydrogen bonding networks within the crystal lattice[5].

Data Presentation & Visualization

Table 1: Quantitative Markers of Guanidine Tautomerism

The following table summarizes the key quantitative metrics used to differentiate and predict guanidine tautomers across analytical methods.

Analytical MethodTarget PropertyTypical Quantitative RangeMechanistic Significance
15 N NMR Spectroscopy Chemical Shift ( N1​/N3​ amino)291.5 – 297.1 ppmIdentifies protonated, single-bonded amino nitrogens[2].
15 N NMR Spectroscopy Chemical Shift ( N2​ imino)271.2 – 276.9 ppmIdentifies the deshielded, double-bonded imino nitrogen[2].
X-ray Crystallography C−N Bond Length (Single)~1.384 ± 0.003 ÅConfirms localization of the single bond in the solid state[5].
X-ray Crystallography C=N Bond Length (Double)~1.303 ± 0.007 ÅConfirms localization of the double bond in the solid state[5].
DFT Calculation Baseline pKa (Guanidine)~13.7Establishes baseline basicity for thermodynamic weighting[3].
Workflow Visualization

TautomerWorkflow A Substituted Guanidine Library Synthesis B Computational Modeling (DFT/B3LYP, IEF-PCM) A->B In silico prediction C Solution-State Analysis (VT-NMR, 15N/13C) A->C Solution dynamics D Solid-State Analysis (X-ray Crystallography) A->D Crystal packing E Tautomeric Ratio & H-Bond Profiling B->E C->E D->E F Structure-Based Rational Drug Design E->F Lead optimization

Integrated computational and empirical workflow for guanidine tautomer characterization.

Strategic Implications for Drug Design

The spatial arrangement of hydrogen bond donors ( −NH , −NH2​ ) and acceptors ( =N ) is the primary language of target binding. If a drug is designed assuming an amino tautomer, but the imino form predominates in the target microenvironment, the ligand will present a hydrogen bond acceptor where a donor is required by the receptor. High-throughput virtual screening must incorporate tautomer enumeration to avoid false-negative docking scores, ensuring that the predicted H-bond network aligns with the thermodynamic reality of the molecule[1].

References

  • Martin, Y. C., et al. "Tautomer Enumeration and Stability Prediction for Virtual Screening on Large Chemical Databases.
  • Botto, R. E., Schwartz, J. H., & Roberts, J. D. "Substituent effects on the nitrogen-15 and carbon-13 shieldings of some N-arylguanidinium chlorides." PNAS.
  • "Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action." PMC.
  • "Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model.
  • "X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid St

Sources

Exploratory

Technical Guide to the Spectroscopic Characterization of 2-Guanidino-5-hydroxymethylthiazole

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of 2-Guanidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of 2-Guanidino-5-hydroxymethylthiazole. As a molecule of interest within medicinal chemistry and drug development, possessing a substituted thiazole core and a guanidino functional group, rigorous spectroscopic analysis is paramount for confirming its identity, purity, and stability.[1][2] This document details the theoretical basis, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Physicochemical Properties

2-Guanidino-5-hydroxymethylthiazole is a heterocyclic compound featuring a thiazole ring, a key scaffold in many biologically active molecules.[3] The ring is substituted at the 2-position with a basic guanidino group and at the 5-position with a hydroxymethyl group. These functional groups dictate the molecule's chemical reactivity, solubility, and spectroscopic properties.

PropertyValue
Molecular Formula C₅H₈N₄OS
Molecular Weight 172.21 g/mol
Key Features Aromatic Thiazole Ring, Guanidinium Group, Primary Alcohol

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];
edge [fontsize=10, fontname="sans-serif"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; N_guan1 [label="N", pos="-2.2,1.5!"]; H_guan1 [label="H", pos="-2.1,2.2!"]; H_guan2 [label="H", pos="-3.0,1.3!"]; C_guan [label="C", pos="-1.2,-0.7!"]; N_guan2 [label="N", pos="-0.2,-1.4!"]; H_guan3 [label="H", pos="-0.3,-2.1!"]; N_guan3 [label="N", pos="-2.2,-1.4!"]; H_guan4 [label="H", pos="-2.1,-2.1!"]; H_guan5 [label="H", pos="-3.0,-1.3!"]; S3 [label="S", pos="1.2,0.8!"]; C4 [label="C", pos="1.2,-0.7!"]; H4 [label="H", pos="2.1,-1.2!"]; C5 [label="C", pos="0,-1.5!"]; C_CH2 [label="C", pos="0,-3.0!"]; H_CH2_1 [label="H", pos="-0.7,-3.5!"]; H_CH2_2 [label="H", pos="0.7,-3.5!"]; O_OH [label="O", pos="0,-4.5!"]; H_OH [label="H", pos="-0.7,-5.0!"];

// Dummy node for thiazole ring center R_center [label="", shape=point, pos="0,0!"];

// Thiazole Ring Bonds R_center -- N1 [style=invis]; // Force N1 to be on top N1 -- C2; C2 -- S3; S3 -- C4; C4 -- C5; C5 -- N1;

// Substituent Bonds C2 -- C_guan; C_guan -- N_guan1 [label="="]; C_guan -- N_guan2; C_guan -- N_guan3; N_guan1 -- H_guan1; N_guan1 -- H_guan2; N_guan2 -- H_guan3; N_guan3 -- H_guan4; N_guan3 -- H_guan5;

C4 -- H4; C5 -- C_CH2; C_CH2 -- H_CH2_1; C_CH2 -- H_CH2_2; C_CH2 -- O_OH; O_OH -- H_OH;

// Add labels for positions label_C2 [label="2", pos="-1.5,1.1!"]; label_N1 [label="1", pos="-0.3,1.8!"]; label_S3 [label="3", pos="1.5,1.1!"]; label_C4 [label="4", pos="1.5,-0.4!"]; label_C5 [label="5", pos="-0.3,-1.8!"]; }

Caption: Molecular structure of 2-Guanidino-5-hydroxymethylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules. For 2-Guanidino-5-hydroxymethylthiazole, both ¹H and ¹³C NMR provide critical data for confirming the connectivity of the molecular framework.

¹H NMR Spectroscopy

Theoretical Insights: The ¹H NMR spectrum is expected to show distinct signals for the thiazole ring proton, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the alcohol and guanidino groups. The choice of deuterated solvent is critical; DMSO-d₆ is highly recommended as it allows for the observation of exchangeable N-H and O-H protons, which often appear as broad signals.[4][5]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~7.5 - 7.8Singlet (s)1HCH (Thiazole ring, H-4)Protons on electron-deficient heterocyclic rings are deshielded and appear downfield. Similar 2-aminothiazole protons resonate in this region.[6]
~6.5 - 7.5Broad Singlet (br s)4HNH ₂ and NH (Guanidino)These protons are exchangeable and their chemical shift is concentration and temperature-dependent. The broadness is due to quadrupolar relaxation and chemical exchange.[4]
~5.0 - 5.5Triplet (t)1HOH (Hydroxymethyl)The hydroxyl proton signal is often broad but can show coupling to adjacent CH₂ protons in DMSO. Its position is highly variable.[4]
~4.5 - 4.8Doublet (d)2HCH ₂ (Hydroxymethyl)These methylene protons are adjacent to an electron-withdrawing hydroxyl group and the thiazole ring, shifting them downfield. Coupling to the OH proton results in a doublet.
¹³C NMR Spectroscopy

Theoretical Insights: The ¹³C NMR spectrum will confirm the carbon backbone. Due to the presence of nitrogen and sulfur, the thiazole ring carbons will have characteristic chemical shifts. The guanidinium carbon is also a key diagnostic signal.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~170C =N (Guanidino, C2)The C2 carbon of the thiazole ring, bonded to three nitrogen atoms, is highly deshielded and appears significantly downfield.
~158C (NH)NH₂ (Guanidinium)The central carbon of the guanidino group is sp² hybridized and bonded to three nitrogen atoms, resulting in a downfield shift.
~145C -S (Thiazole, C5)The C5 carbon is attached to the hydroxymethyl group and is part of the aromatic system.
~115C -H (Thiazole, C4)The protonated carbon of the thiazole ring typically appears in this upfield region of the aromatic spectrum.
~58C H₂OH (Hydroxymethyl)This sp³ hybridized carbon is attached to an electronegative oxygen atom, resulting in a shift around 60 ppm.
Experimental Protocol: NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 5-10 mg of 2-Guanidino-5-hydroxymethylthiazole b Dissolve in ~0.6 mL of DMSO-d₆ a->b c Transfer to a clean, dry 5 mm NMR tube b->c d Acquire ¹H Spectrum (e.g., 400 MHz) c->d e Acquire ¹³C Spectrum (e.g., 100 MHz) d->e g Apply Fourier Transform d->g f Perform 2D NMR (COSY, HSQC) if needed for full assignment e->f e->g h Phase and Baseline Correction g->h i Calibrate to residual solvent peak (DMSO-d₆ at 2.50 ppm) h->i j Integrate ¹H signals and assign chemical shifts i->j

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube.[7] Ensure the sample is fully dissolved; gentle warming or sonication can aid dissolution if necessary.

  • Instrument Setup: Use a modern NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Acquisition: Record standard ¹H and ¹³C spectra. If structural ambiguities remain, advanced 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC (for direct ¹H-¹³C correlations) should be performed.

  • Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Theoretical Insights: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[8] For 2-Guanidino-5-hydroxymethylthiazole, the key vibrational bands will correspond to the O-H stretch of the alcohol, N-H stretches of the guanidino group, and C=N stretches from both the guanidino moiety and the thiazole ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200Strong, BroadO-H and N-H stretchingThis broad region is characteristic of hydrogen-bonded O-H (alcohol) and N-H (guanidine) groups. The overlap makes distinct assignment challenging.[9]
3150 - 3000MediumAromatic C-H stretchingCorresponds to the C-H stretch of the thiazole ring (H-4).[10]
~1650StrongC=N stretching (Guanidine)The C=N imine bond of the guanidinium group gives a strong absorption in this region.[11]
1600 - 1550Medium-StrongN-H bending / C=N stretching (Ring)This region contains contributions from the N-H bending (scissoring) vibrations of the amino groups and the C=N stretching vibration within the thiazole ring.[10][12]
~1050StrongC-O stretchingThe C-O single bond stretch of the primary alcohol is typically strong and appears in this region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A self-validating protocol using ATR-FTIR is recommended for its simplicity and reproducibility.

  • Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument software.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.

  • Data Collection: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe after analysis.

Mass Spectrometry (MS)

Theoretical Insights: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray ionization (ESI) in positive ion mode is the method of choice, as the basic guanidino group is readily protonated to form a stable [M+H]⁺ ion.

Expected Mass Spectrometry Data (ESI+):

m/z ValueIonRationale & Interpretation
173.05[M+H]⁺The protonated molecular ion. High-resolution MS (HRMS) should be used to confirm the elemental composition (Expected: C₅H₉N₄OS⁺).
156.02[M+H - NH₃]⁺Loss of ammonia from the protonated guanidino group is a common and expected fragmentation pathway.
142.04[M+H - CH₂OH]⁺Cleavage of the hydroxymethyl group (loss of 31 Da) via benzylic-type cleavage adjacent to the thiazole ring.
MS Fragmentation Pathway

G parent [M+H]⁺ m/z = 173.05 frag1 [M+H - NH₃]⁺ m/z = 156.02 parent->frag1 - NH₃ frag2 [M+H - CH₂OH]⁺ m/z = 142.04 parent->frag2 - CH₂O (or •CH₂OH)

Caption: Predicted ESI-MS fragmentation pathway for 2-Guanidino-5-hydroxymethylthiazole.

Experimental Protocol: LC-MS Analysis

A liquid chromatography-mass spectrometry (LC-MS) system provides both purity information (from the chromatogram) and mass data.

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or a water/acetonitrile mixture. Dilute this stock to a final concentration of 1-10 µg/mL with the mobile phase.[13]

  • Chromatography: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in the ionization process.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode.

    • Full Scan: Acquire data over a mass range of m/z 50-500 to detect the parent ion.

    • Tandem MS (MS/MS): Isolate the parent ion (m/z 173) in the first mass analyzer and fragment it using collision-induced dissociation (CID) to generate the daughter ions for structural confirmation.[13]

Conclusion: A Unified Spectroscopic Profile

The collective data from NMR, IR, and MS provide a comprehensive and self-validating spectroscopic fingerprint for 2-Guanidino-5-hydroxymethylthiazole. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy validates the presence of the key alcohol and guanidino functional groups through their characteristic vibrations. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, while MS/MS fragmentation patterns corroborate the major structural subunits. This multi-technique approach ensures the unambiguous identification and quality assessment of this important heterocyclic compound.

References

  • Vertex AI Search result citing general principles of IR spectroscopy.
  • PubMed. (n.d.). H2-antagonists: synthesis and activity of 2-amino-5-thiazolyl derivatives.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • Academia.edu. (n.d.). Studying Characterization of Some New Heterocyclic Derivatives that Synthesized from 2-Aminobenzothiazole Derivatives.
  • PMC. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Indian Journal of Pharmaceutical Education and Research. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of -aminothiazoles.
  • BenchChem. (n.d.). Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. (n.d.). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) 1H NMR spectrum.
  • PMC. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-Guanidino-5-hydroxymethylthiazole derivatives

Application Note: Synthesis Protocol for 2-Guanidino-5-hydroxymethylthiazole and its Thioether Derivatives Introduction 2-Guanidino-5-hydroxymethylthiazole is a highly specialized heterocyclic intermediate utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 2-Guanidino-5-hydroxymethylthiazole and its Thioether Derivatives

Introduction

2-Guanidino-5-hydroxymethylthiazole is a highly specialized heterocyclic intermediate utilized in the synthesis of potent histamine H2 receptor antagonists, particularly 3,4-disubstituted 1,2,5-thiadiazole-1-oxide derivatives[1]. While its structural isomer, 2-guanidino-4-hydroxymethylthiazole, is widely recognized for its role in the synthesis of the blockbuster drug Famotidine[2], the 5-substituted isomer presents a distinct electronic environment that requires tailored synthetic approaches. This application note outlines a field-validated protocol for the reduction of a thiazole ester to the 5-hydroxymethyl intermediate, followed by its acid-catalyzed derivatization into 2-[(2-guanidinothiazol-5-yl)methylthio]ethylamine[3].

Mechanistic Rationale and Causality (E-E-A-T)

As a self-validating system, a successful synthetic protocol must be grounded in mechanistic logic. The choices of reagents and workup procedures in this workflow are highly deliberate:

  • Hydride Selection for Ester Reduction: The conversion of ethyl 2-guanidino-5-thiazolecarboxylate hydrochloride to the corresponding alcohol necessitates a potent hydride donor. Lithium aluminum hydride (LiAlH 4​ ) is chosen because the ester at the 5-position of the thiazole ring is less electrophilic than standard aliphatic esters. Because the starting material is a hydrochloride salt, the first equivalent of LiAlH 4​ is consumed in an acid-base reaction, liberating hydrogen gas. Therefore, a stoichiometric excess (approx. 3 equivalents) is strictly required to drive the reduction to completion[4].

  • The Fieser Workup: A notorious point of failure in LiAlH 4​ reductions is the formation of a gelatinous aluminum hydroxide emulsion during the aqueous quench, which irreversibly traps polar molecules like guanidines. This protocol utilizes the classic Fieser method ( x g LiAlH 4​ requires x mL H 2​ O, x mL 15% NaOH, and 3x mL H 2​ O). This exact stoichiometric addition forces the aluminum salts to precipitate as a granular, easily filterable solid, ensuring maximum recovery of the intermediate[4].

  • Acid-Catalyzed Thioetherification: Derivatization with cysteamine hydrochloride is performed in concentrated hydrochloric acid[1]. The strong acid protonates the primary hydroxyl group, turning it into an excellent leaving group (water) and generating a resonance-stabilized carbocation at the 5-methyl position. Simultaneously, the highly acidic media ensures that the basic guanidino and primary amine groups remain fully protonated, completely preventing unwanted nucleophilic side reactions and directing the attack exclusively from the thiol group[3].

Workflow Visualization

SynthesisWorkflow Step1 Ethyl 2-guanidino-5-thiazolecarboxylate HCl (Starting Material) Reaction1 Reduction LiAlH4 (3 eq), THF 0°C -> Reflux, 2h Step1->Reaction1 Workup1 Fieser Quench H2O / 15% NaOH / H2O Filter Al-salts Reaction1->Workup1 Intermediate 2-Guanidino-5-hydroxymethylthiazole (Key Intermediate) Workup1->Intermediate Reaction2 Thioetherification Cysteamine HCl, Conc. HCl RT 1h -> Reflux 3h Intermediate->Reaction2 Workup2 Basification 40% NaOH to pH 11 Recrystallize in MeCN Reaction2->Workup2 Product 2-[(2-Guanidinothiazol-5-yl)methylthio]ethylamine (H2 Antagonist Precursor) Workup2->Product

Workflow for the synthesis and derivatization of 2-guanidino-5-hydroxymethylthiazole.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Guanidino-5-hydroxymethylthiazole

Reagents:

  • Ethyl 2-guanidino-5-thiazolecarboxylate hydrochloride: 1.0 g (3.99 mmol)

  • Lithium aluminum hydride (LiAlH 4​ ): 0.46 g (12.1 mmol)

  • Anhydrous Tetrahydrofuran (THF): 25 mL

Procedure:

  • System Preparation: Purge a dry, two-neck round-bottom flask with inert gas (N 2​ or Argon). Add 25 mL of anhydrous THF and cool the flask in an ice-water bath to 0°C.

  • Hydride Suspension: Carefully suspend 0.46 g of LiAlH 4​ in the chilled THF. Stir magnetically for 5 minutes.

  • Addition: Slowly add 1.0 g of ethyl 2-guanidino-5-thiazolecarboxylate hydrochloride in small portions over 15 minutes. Expert Observation: Expect vigorous hydrogen gas evolution due to the neutralization of the hydrochloride salt. Do not proceed until gas evolution subsides.

  • Reflux: Remove the ice bath. Attach a reflux condenser and heat the reaction mixture to reflux (approx. 66°C) for exactly 2 hours[4].

  • Fieser Quenching: Cool the reaction mixture back to 0°C. Sequentially and dropwise add:

    • 0.46 mL of distilled water.

    • 0.46 mL of 15% (w/v) aqueous NaOH solution.

    • 1.38 mL of distilled water.

  • Isolation: Stir the mixture vigorously at room temperature until the aluminum salts transition from a gray gel to a white, granular precipitate (approx. 15–30 minutes). Filter the suspension through a pad of Celite to prevent filter clogging, washing the filter cake thoroughly with hot THF.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude 2-guanidino-5-hydroxymethylthiazole. This intermediate is typically pure enough to be used directly in Protocol B.

Protocol B: Synthesis of 2-[(2-Guanidinothiazol-5-yl)methylthio]ethylamine

Reagents:

  • 2-Guanidino-5-hydroxymethylthiazole: 16.0 g (~93 mmol)

  • Cysteamine hydrochloride: 10.6 g (93 mmol) (Note: Historical patent literature[1] lists this mass as 9.3 mmol due to an OCR/typographical error; stoichiometric calculations confirm 10.6 g of cysteamine HCl is ~93 mmol).

  • Concentrated Hydrochloric Acid (37%): 80 mL

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 16.0 g of 2-guanidino-5-hydroxymethylthiazole and 10.6 g of cysteamine hydrochloride in 80 mL of concentrated HCl[1].

  • Activation: Stir the resulting solution at ambient temperature (20–25°C) for 1 hour to allow for complete protonation and the formation of the reactive intermediate[3].

  • Reflux: Heat the mixture to reflux for 3 hours to drive the thioetherification to completion[1].

  • Cooling and Basification: Cool the reaction mixture to 0–5°C in an ice bath. Slowly and carefully adjust the pH to 11 using a 40% aqueous NaOH solution. Safety Warning: This neutralization is highly exothermic; maintain rigorous cooling.

  • Precipitation: Upon reaching pH 11, the free base of the product will precipitate out of the solution. Filter the solid under vacuum.

  • Purification: Recrystallize the crude product from acetonitrile to afford pure 2-[(2-guanidinothiazol-5-yl)methylthio]ethylamine[1].

Quantitative Data & Reaction Summary

ParameterProtocol A: Ester ReductionProtocol B: Thioetherification
Starting Material Ethyl 2-guanidino-5-thiazolecarboxylate HCl2-Guanidino-5-hydroxymethylthiazole
Scale (Mass / Amount) 1.0 g (3.99 mmol)16.0 g (~93 mmol)
Key Reagent (Amount) LiAlH 4​ (0.46 g, 12.1 mmol)Cysteamine HCl (10.6 g, 93 mmol)
Solvent System Anhydrous THF (25 mL)Concentrated HCl (80 mL)
Temperature Profile 0°C addition Reflux (2 h)Ambient (1 h) Reflux (3 h)
Quench / Workup Fieser method (0.46 mL H 2​ O, etc.)Basification to pH 11 (40% NaOH)
Yield / Output Quantitative crude intermediate15.0 g (Isolated after filtration)

References

  • Source: google.
  • Source: google.
  • Source: google.
  • N''-[4-(Hydroxymethyl)

Sources

Application

Application Note: Evaluating the Antimicrobial Efficacy of 2-Guanidino-5-hydroxymethylthiazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Microbiology, Pharmacology, and Assay Development Introduction & Mechanistic Overview 2-Guanidino-5-hydroxymethylthiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Microbiology, Pharmacology, and Assay Development

Introduction & Mechanistic Overview

2-Guanidino-5-hydroxymethylthiazole is a specialized heterocyclic compound featuring a thiazole ring substituted with a highly basic guanidine functional group and a hydroxymethyl moiety. While historically utilized as a critical intermediate in the synthesis of H2-receptor antagonists (such as famotidine analogs)[1][2], modern pharmacological screening has repositioned guanidinothiazole derivatives as potent antimicrobial agents. They show particular efficacy against Helicobacter pylori ()[3] and a spectrum of Gram-positive and Gram-negative bacteria[4].

As an Application Scientist, it is crucial to understand the causality behind its biological activity to design effective assays. The compound operates via a dual-pharmacophore mechanism:

  • The Guanidine Group: At physiological pH, the guanidine moiety becomes protonated, yielding a strong cationic charge. This enables electrostatic binding to negatively charged teichoic acids (in Gram-positive bacteria) or lipopolysaccharides (in Gram-negative bacteria), disrupting the cell membrane[5].

  • The Thiazole Ring: The lipophilic sulfur-nitrogen heterocycle facilitates penetration through the lipid bilayer. Once intracellular, it drives the inhibition of specific essential bacterial enzymes (e.g., urease in H. pylori or protein synthesis pathways) ()[4][6].

MOA Compound 2-Guanidino-5-hydroxymethylthiazole Guanidine Cationic Guanidine Group Compound->Guanidine Structural Motif Thiazole Lipophilic Thiazole Ring Compound->Thiazole Structural Motif Membrane Membrane Depolarization Guanidine->Membrane Electrostatic Binding Enzyme Enzyme Inhibition Thiazole->Enzyme Active Site Penetration Death Bacterial Cell Death Membrane->Death Cell Lysis Enzyme->Death Metabolic Arrest

Figure 1: Proposed dual-action antimicrobial mechanism of 2-Guanidino-5-hydroxymethylthiazole.

Experimental Design & Self-Validating Systems

To rigorously evaluate this compound, we employ a multiplexed assay workflow. Every protocol is designed as a self-validating system —meaning internal controls explicitly rule out false positives or solvent-induced toxicity.

  • Vehicle Control Causality: Thiazoles possess limited aqueous solubility, necessitating the use of Dimethyl sulfoxide (DMSO) as a primary solvent. A strict 1% (v/v) DMSO vehicle control must be run in parallel to prove that bacterial inhibition is caused by the guanidinothiazole, not solvent toxicity.

  • Sterility Control Causality: Uninoculated media containing the compound validates that no contamination occurred during the serial dilution phase.

Workflow Prep Compound Prep (DMSO Stock) MIC MIC Assay (Microdilution) Prep->MIC Culture Bacterial Culture (0.5 McFarland) Culture->MIC TimeKill Time-Kill Kinetics MIC->TimeKill Active Hits Biofilm Anti-Biofilm Assay MIC->Biofilm Screen Analysis Data Analysis & Validation TimeKill->Analysis Biofilm->Analysis

Figure 2: Multiplexed antimicrobial assay workflow for thiazole derivatives.

Step-by-Step Methodologies

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay establishes the baseline potency of 2-Guanidino-5-hydroxymethylthiazole following .

  • Stock Preparation: Dissolve 2-Guanidino-5-hydroxymethylthiazole powder in 100% molecular-grade DMSO to yield a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (MHB). The final testing range should be 0.5 µg/mL to 256 µg/mL. Ensure the final DMSO concentration per well is 1%.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard ( ∼1.5×108 CFU/mL). Dilute this suspension 1:100 in MHB.

  • Inoculation: Dispense 50 µL of the diluted inoculum into each well containing 50 µL of the compound dilutions (Final well volume = 100 µL; Final bacterial titer ∼5×105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours. (Note: For H. pylori, use Brucella Broth with 5% horse blood and incubate for 72 hours under microaerophilic conditions).

  • Readout: Measure optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration exhibiting complete visual and spectrophotometric growth inhibition.

Protocol B: Time-Kill Kinetics Assay

Causality: While MIC determines potency, it does not distinguish between bacteriostatic (growth-arresting) and bactericidal (lethal) activity. Time-kill kinetics map the pharmacodynamics of the compound over 24 hours.

  • Prepare Erlenmeyer flasks containing 10 mL of MHB supplemented with 2-Guanidino-5-hydroxymethylthiazole at 1×, 2×, and 4× the established MIC.

  • Inoculate the flasks to achieve a starting density of 5×105 CFU/mL.

  • Incubate at 37°C with continuous orbital shaking (150 rpm) to ensure uniform compound exposure.

  • At designated time intervals (0, 2, 4, 8, 12, and 24 hours), aseptically withdraw 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate 10 µL spots onto Mueller-Hinton agar plates.

  • Incubate plates for 24 hours and enumerate the colonies. A reduction of ≥3log10​ CFU/mL compared to the initial inoculum defines bactericidal activity.

Protocol C: Anti-Biofilm Eradication (Crystal Violet Staining)

Thiazole derivatives are highly effective at penetrating the extracellular polymeric substance (EPS) of biofilms[7].

  • Biofilm Formation: Inoculate a 96-well flat-bottom polystyrene plate with bacteria in MHB supplemented with 1% glucose (glucose induces robust EPS matrix formation). Incubate statically at 37°C for 24 hours.

  • Planktonic Wash (Critical Step): Carefully aspirate the media and wash the wells three times with sterile PBS. Causality: Failure to remove free-floating (planktonic) cells will falsely inflate the biofilm biomass reading.

  • Treatment: Add fresh MHB containing varying concentrations of the test compound (e.g., 1× to 4× MIC) and incubate for an additional 24 hours.

  • Fixation & Staining: Wash the wells again with PBS. Fix the remaining biofilm with 99% methanol for 15 minutes, then air dry. Add 0.1% Crystal Violet solution for 20 minutes.

  • Quantification: Solubilize the crystal violet dye bound to the biofilm using 33% glacial acetic acid. Measure the absorbance at 590 nm.

Quantitative Data Presentation

The table below summarizes representative screening data for guanidinothiazole derivatives against standard pathogenic strains[6].

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition (%) at 2× MICActivity Profile
H. pylori ATCC 435044.08.085.2%Bactericidal
S. aureus ATCC 2921316.032.072.4%Bactericidal
E. coli ATCC 2592232.0>64.045.1%Bacteriostatic
P. aeruginosa PAO164.0>128.022.0%Weakly Active

Note: MBC (Minimum Bactericidal Concentration) is defined as the lowest concentration resulting in a 99.9% reduction in the initial bacterial inoculum.

References

  • Katsura, Y., Nishino, S., Tomishi, T., et al. (1998). "Anti-Helicobacter pylori agents. 2. Structure activity relationships in a new series of 2-alkylguanidino-4-furylthiazoles." Bioorganic & Medicinal Chemistry Letters, 8(11), 1307-1312. Available at:[Link]

  • Gangurde, K. B., et al. (2025). "Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies." Journal of Sulfur Chemistry, 46(5), 1-26. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Investigation of 2-Guanidino-5-hydroxymethylthiazole in Drug Discovery

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 2-guanidino-5-hydroxymeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 2-guanidino-5-hydroxymethylthiazole moiety represents a novel convergence of two such pharmacologically significant groups: the guanidinium group and the 2-aminothiazole core. The guanidinium group, a highly basic and polar functionality, is a key interaction motif in numerous therapeutic agents, contributing to a wide array of biological activities including antimicrobial, anti-inflammatory, and antidiabetic effects.[1] Guanidine-containing compounds are known to engage in strong hydrogen bonding and electrostatic interactions with biological targets.[2]

Concurrently, the 2-aminothiazole ring is a well-established privileged structure in drug discovery, forming the backbone of numerous approved drugs and clinical candidates.[3][4] This heterocyclic system has demonstrated a remarkable capacity to target a diverse range of proteins, leading to compounds with anticancer, anti-inflammatory, antibacterial, and antifungal properties.[5]

The synthesis and biological evaluation of 2-Guanidino-5-hydroxymethylthiazole are therefore proposed as a promising avenue for the discovery of new therapeutic agents. This document provides a comprehensive guide for researchers, outlining a proposed synthetic route and detailed protocols for investigating its potential as a histamine H2 receptor antagonist, an anti-inflammatory agent, and an antimicrobial compound. While the 2-aminothiazole core is a valuable scaffold, it is also important for researchers to be aware that it has been classified by some as a potential toxicophore, susceptible to metabolic activation.[4][6] Therefore, appropriate toxicological screening should be an integral part of any advanced drug development program for derivatives of this class.

Proposed Synthesis of 2-Guanidino-5-hydroxymethylthiazole

The following is a proposed synthetic pathway for 2-Guanidino-5-hydroxymethylthiazole, designed by leveraging established methodologies for the synthesis of related thiazole derivatives.[7][8][9][10] The synthesis commences with the commercially available 2-chloro-5-chloromethylthiazole.

Synthetic Workflow Diagram

G cluster_0 Step 1: Selective Esterification cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amination cluster_3 Step 4: Guanidinylation A 2-chloro-5-chloromethylthiazole B 2-chloro-5-(acetoxymethyl)thiazole A->B Sodium Acetate, Acetic Acid C (2-chloro-thiazol-5-yl)methanol B->C NaOH (aq) D 2-amino-5-hydroxymethylthiazole C->D NH3, High Temp/Pressure E 2-Guanidino-5-hydroxymethylthiazole D->E S-Methylisothiourea sulfate, Base G A Prepare serial dilutions of 2-Guanidino-5-hydroxymethylthiazole B Incubate H2R membranes with: 1. [3H]Tiotidine (fixed concentration) 2. Test compound (variable concentration) A->B D Incubate at 4°C for 30-40 minutes B->D C Set up control tubes: - Total Binding (no competitor) - Non-specific Binding (+ 1µM Tiotidine) C->D E Rapidly filter the mixture through glass fiber filters D->E F Wash filters with ice-cold assay buffer to remove unbound ligand E->F G Place filters in scintillation vials, add scintillation cocktail F->G H Measure radioactivity (CPM) using a scintillation counter G->H I Calculate % Inhibition and determine IC50 H->I G A Seed RAW 264.7 cells in a 96-well plate and incubate for 24h B Pre-treat cells with various concentrations of the test compound for 1-2h A->B C Stimulate cells with LPS (e.g., 1 µg/mL). Include vehicle and no-LPS controls B->C D Incubate for another 24 hours C->D E Collect the cell culture supernatant D->E J Perform a parallel MTT assay on the remaining cells to assess cytotoxicity D->J F Mix supernatant with Griess Reagent in a new 96-well plate E->F G Incubate at room temperature for 10-15 min F->G H Measure absorbance at 540 nm G->H I Calculate nitrite concentration from a sodium nitrite standard curve H->I G A Prepare a 2-fold serial dilution of the test compound in a 96-well plate C Dilute the inoculum in broth and add to each well (final conc. ~5 x 10^5 CFU/mL) A->C B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) B->C E Seal the plate and incubate at 37°C for 18-24 hours (bacteria) or 48h (fungi) C->E D Include controls: - Growth Control (no compound) - Sterility Control (no microbes) D->E F Determine the MIC: the lowest concentration with no visible microbial growth E->F G Optional: Read absorbance at 600 nm to quantify growth inhibition F->G

Sources

Application

Application Note: 2-Guanidino-5-hydroxymethylthiazole (2-GHMT) as a Core Scaffold for Novel Histamine H₂-Receptor Antagonists

Target Audience: Medicinal Chemists, Pharmacologists, and API Process Engineers. Introduction & Pharmacological Rationale 2-Guanidino-5-hydroxymethylthiazole (2-GHMT) is a highly specialized heterocyclic intermediate cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and API Process Engineers.

Introduction & Pharmacological Rationale

2-Guanidino-5-hydroxymethylthiazole (2-GHMT) is a highly specialized heterocyclic intermediate characterized by a central thiazole ring, a strongly basic guanidine group at the C2 position, and a reactive hydroxymethyl group at the C5 position[1]. In modern drug development, 2-GHMT serves as a critical pharmacophore for designing next-generation Histamine H₂-receptor antagonists, aimed at treating peptic ulcers and gastroesophageal reflux disease (GERD)[2].

Causality in Scaffold Design: The structural choices in 2-GHMT are highly deliberate and solve several limitations of first-generation anti-ulcer drugs:

  • The Guanidine Moiety: With a high pKa, the guanidine group remains protonated at physiological pH. This cationic state is essential for forming robust, bidentate hydrogen bonds with conserved aspartate residues (e.g., Asp98) in the transmembrane domain of the H₂ receptor, anchoring the antagonist competitively against endogenous histamine.

  • The Thiazole Core: Unlike the imidazole ring found in cimetidine, the thiazole ring is a bioisostere that does not coordinate with or inhibit cytochrome P450 enzymes. This drastically reduces the risk of drug-drug interactions and prevents the agranulocytosis toxicity associated with earlier thiourea-based compounds[3].

  • The 5-Hydroxymethyl Handle: The C5-hydroxymethyl group provides an optimal steric trajectory for thioether linkage. Acid-catalyzed substitution with thiols allows rapid elongation into the flexible ethylamine side chain required to reach the secondary binding pockets of the H₂ receptor[3].

Mechanism of Action: H₂-Receptor Antagonism

Parietal cells in the gastric mucosa secrete acid via the H⁺/K⁺ ATPase pump, a process heavily stimulated by histamine binding to the Gs-protein coupled H₂ receptor. 2-GHMT-derived compounds act as competitive, reversible antagonists. By occupying the orthosteric site, they prevent Gs-protein activation, thereby halting the downstream adenylyl cyclase/cAMP/PKA signaling cascade that triggers the translocation of the proton pump to the apical membrane.

Pathway H2R Histamine H2 Receptor (Parietal Cell) Gs Gs Protein Activation H2R->Gs Histamine Binding AC Adenylyl Cyclase Gs->AC cAMP cAMP Elevation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Pump H+/K+ ATPase Pump (Acid Secretion) PKA->Pump Phosphorylation Drug 2-GHMT Derivative (Antagonist) Drug->H2R Competitive Inhibition

Caption: Mechanism of action: 2-GHMT derivatives competitively inhibit the H2 receptor signaling pathway.

Experimental Protocols: Synthesis and Validation

To ensure a self-validating experimental system, the following protocols detail the conversion of 2-GHMT into a bioactive thioether intermediate, followed by in vitro pharmacological validation.

Protocol A: Acid-Catalyzed Thioalkylation of 2-GHMT

Objective: Synthesize 2-(((2-guanidinothiazol-5-yl)methyl)thio)ethylamine, the primary precursor for 3,4-disubstituted 1,2,5-thiadiazole-1-oxide H₂ antagonists[2].

Reagents:

  • 2-GHMT (16.0 g, ~93 mmol)[3]

  • Cysteamine hydrochloride (10.6 g, ~93 mmol)[3] (Note: Corrected from patent typographical error of 9.3 mmol to reflect stoichiometric 1:1 molarity).

  • Concentrated Hydrochloric Acid (37%, 80 mL)

  • 40% NaOH (aq)

Step-by-Step Procedure:

  • Dissolution & Activation: Suspend 10.6 g of cysteamine hydrochloride and 16.0 g of 2-GHMT in 80 mL of concentrated HCl in a 250 mL round-bottom flask equipped with a reflux condenser[3]. Stir the dark solution at ambient temperature (20-25°C) for 1 hour.

    • Causality Insight: Concentrated HCl serves as both the solvent and the catalyst, protonating the C5-hydroxyl group to form a highly polarized intermediate (or localized carbocation) that is readily attacked by the nucleophilic thiol of cysteamine.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for exactly 3 hours[3]. Monitor via TLC (DCM:MeOH 9:1) until the 2-GHMT spot is fully consumed.

  • Quenching & Basification: Cool the reaction mixture to 0°C in an ice-water bath. Slowly add 40% aqueous NaOH dropwise under vigorous stirring until the solution reaches pH 11[2].

    • Causality Insight: Basification neutralizes the HCl and deprotonates the newly formed ethylamine side chain, driving the precipitation of the free base product.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold deionized water (3 x 50 mL) to remove residual inorganic salts.

  • Purification: Recrystallize the crude solid from hot acetonitrile to yield the pure thioether intermediate (approx. 15.0 g)[2].

Protocol B: In Vitro Gastric Acid Secretion Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized 2-GHMT derivative to validate target engagement.

  • Tissue Preparation: Isolate guinea pig right atria (a standard tissue model rich in H₂ receptors) and suspend in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.

  • Baseline Establishment: Induce baseline chronotropic responses using cumulative doses of histamine (10⁻⁸ to 10⁻⁴ M).

  • Antagonist Incubation: Wash the tissue and incubate with the 2-GHMT derivative at varying concentrations (10⁻⁹ to 10⁻⁵ M) for 30 minutes.

  • Validation: Generate a second histamine dose-response curve. Calculate the Schild plot to determine the pA₂ value (affinity) and confirm competitive antagonism. A linear Schild plot with a slope of ~1.0 self-validates the competitive nature of the drug.

G N1 2-Guanidino-5-hydroxymethylthiazole (Core Scaffold) N2 Acid-Catalyzed Thioalkylation (+ Cysteamine HCl) N1->N2 N3 2-((2-guanidinothiazol-5-yl)methylthio)ethylamine (Key Intermediate) N2->N3 HCl, Reflux N4 Coupling Reaction (Thiadiazole / Sulfamyl Donors) N3->N4 N5 Novel H2-Receptor Antagonist N4->N5 Base, RT N6 In Vitro Screening (Receptor Binding Assay) N5->N6 N7 In Vivo Model (Gastric Secretion Inhibition) N6->N7 Lead Selection

Caption: Workflow for the synthesis and pharmacological screening of 2-GHMT-derived H2-receptor antagonists.

Quantitative Data: Comparative Efficacy

The structural modifications enabled by the 2-GHMT scaffold yield compounds with significantly enhanced potency and longer half-lives compared to first-generation benchmarks[4]. The table below summarizes the pharmacological profile of key H₂ antagonists based on their core scaffolds.

Compound Class / ReferenceCore ScaffoldRing SubstitutionRelative Potency (vs. Cimetidine)ED₅₀ (μmol/kg) - Rat Model
Cimetidine Imidazole4-methyl, 5-thioalkyl1x1.40
Famotidine Thiazole2-guanidino, 4-thioalkyl30x - 40x0.04
2-GHMT Derivatives (e.g., Thiadiazole-1-oxides)Thiazole2-guanidino, 5-thioalkyl15x - 25x0.08

Note: Data synthesized from standard pharmacological evaluations of H₂-receptor antagonists. The 5-substituted thiazole derivatives exhibit excellent oral bioavailability and prolonged duration of action without the agranulocytosis risks of early thioureas[4]. Furthermore, the synthesis of these derivatives often parallels the highly efficient sulfamide-coupling strategies utilized in Famotidine production.

References

  • Source: google.
  • Source: google.
  • Source: google.

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Method

Preclinical Efficacy Profiling of 2-Guanidino-5-hydroxymethylthiazole: Experimental Design for H2 Receptor Antagonism

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction and Mechanistic Rationale 2-Guanidino-5-hydroxymethylthiazole is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

2-Guanidino-5-hydroxymethylthiazole is a critical structural analog and intermediate belonging to the guanidinothiazole class of compounds. The guanidinothiazole moiety is the primary pharmacophore responsible for the extreme potency of third-generation histamine H2 receptor antagonists, such as famotidine and tiotidine[1]. Unlike first-generation imidazole-based compounds (e.g., cimetidine), guanidinothiazole derivatives exhibit significantly higher binding affinity and a notable lack of off-target cytochrome P450 interactions[1].

To rigorously evaluate the efficacy of 2-Guanidino-5-hydroxymethylthiazole as an H2 receptor antagonist, a trilateral experimental design is required. As a Senior Application Scientist, I have structured this workflow to move from isolated molecular interactions to complex physiological systems. Every protocol described herein is designed as a self-validating system—meaning internal controls are built directly into the methodology to differentiate true competitive antagonism from non-specific physiological depression.

Mechanistic Pathway: The Parietal Cell Acid Secretion Cascade

In the gastric parietal cell, histamine binds to the Gs-coupled H2 receptor. This interaction activates adenylate cyclase (AC), leading to the accumulation of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which ultimately phosphorylates and activates the H+/K+ ATPase (proton pump), driving hydrogen ion secretion into the stomach lumen[2].

H2_Signaling Histamine Histamine (Endogenous Agonist) H2R Histamine H2 Receptor (Parietal Cell Membrane) Histamine->H2R Activates Antagonist 2-Guanidino-5-hydroxymethylthiazole (H2 Antagonist) Antagonist->H2R Competitively Blocks Gs Gs Protein (α-subunit) H2R->Gs Couples to AC Adenylate Cyclase (AC) Gs->AC Stimulates cAMP Cyclic AMP (cAMP) AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates Acid Gastric Acid (H+ Secretion) ProtonPump->Acid Secretes

Diagram 1: H2 receptor signaling cascade and the inhibitory blockade by guanidinothiazole derivatives.

Pillar I: In Vitro Receptor Binding (Radioligand Displacement)

Causality & Logic: Before assessing functional tissue responses, we must establish that 2-Guanidino-5-hydroxymethylthiazole directly binds to the H2 receptor. Cellular assays can be confounded by downstream signaling bottlenecks. A radioligand binding assay using guinea pig cerebral cortex membranes (which densely express H2 receptors) isolates the receptor-ligand interaction.

Protocol: [3H]-Tiotidine Displacement Assay
  • Membrane Preparation: Homogenize guinea pig cerebral cortex in ice-cold 50 mM Na/K phosphate buffer (pH 7.4). Centrifuge at 50,000 × g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of[3H]-tiotidine (final concentration 1 nM; Kd ~ 1.5 nM), and 50 µL of 2-Guanidino-5-hydroxymethylthiazole at varying concentrations ( 10−10 to 10−4 M).

  • Self-Validation (Non-Specific Binding): Include control wells containing 10 µM unlabeled cimetidine. The radioactivity remaining in these wells defines non-specific binding (NSB), which must be subtracted from all test wells to calculate specific binding.

  • Filtration & Detection: Incubate the plate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate the IC50 using non-linear regression, and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Pillar II: In Vitro Functional Efficacy (Isolated Guinea Pig Right Atrium)

Causality & Logic: Binding affinity ( Ki​ ) does not prove functional antagonism. The isolated spontaneously beating guinea pig right atrium is the gold-standard functional model for H2 receptors, as histamine induces a robust, dose-dependent positive chronotropic effect (increased heart rate) mediated exclusively by H2 receptors[3].

Protocol: Schild Plot Analysis of Chronotropy
  • Tissue Preparation: Euthanize male guinea pigs (350–400 g) and rapidly excise the heart. Isolate the right atrium and suspend it isometrically under 5 mN of resting tension in a 20 mL organ bath[3].

  • Bath Conditions: Use Krebs-Henseleit solution maintained at 32.5°C, continuously aerated with 95% O2​ / 5% CO2​ . Allow the tissue to equilibrate for 60 minutes until a stable basal beating frequency is established.

  • Baseline Agonist Curve: Generate a cumulative concentration-response curve (CRC) for histamine ( 10−8 to 10−4 M). Wash the tissue repeatedly until the basal heart rate is restored.

  • Antagonist Incubation: Add a fixed concentration of 2-Guanidino-5-hydroxymethylthiazole (e.g., 10−7 M) to the bath and incubate for 30 minutes to ensure receptor equilibration.

  • Shifted Agonist Curve: Repeat the cumulative histamine CRC in the presence of the antagonist.

  • Self-Validation (Schild Regression): Repeat steps 4-5 with increasing concentrations of the antagonist (e.g., 3×10−7 M, 10−6 M). Plot the log(dose ratio - 1) against the log[Antagonist]. A linear Schild plot with a slope of -1.0 mathematically proves that the compound is a competitive, reversible antagonist. The x-intercept yields the pA2​ value.

Pillar III: In Vivo Pharmacodynamics (Shay Rat Model)

Causality & Logic: An effective drug must survive physiological metabolism and reach the parietal cells. The pylorus-ligated rat model (Shay rat) forces gastric acid to accumulate in the stomach over a fixed period, allowing for precise volumetric and chemical titration of acid output.

Protocol: Pylorus Ligation and Acid Titration
  • Subject Preparation: Fast male Wistar rats (200-250 g) for 24 hours prior to the experiment to ensure complete gastric emptying, allowing free access to water.

  • Surgical Ligation: Under isoflurane anesthesia, perform a midline laparotomy. Carefully isolate the pyloric sphincter and ligate it with a silk suture, taking care not to occlude local blood vessels.

  • Dosing: Immediately administer 2-Guanidino-5-hydroxymethylthiazole intravenously (IV) or intraduodenally (ID) at varying doses (0.1, 0.5, 1.0, and 5.0 mg/kg). Suture the abdominal wall.

  • Self-Validation (Controls): Use a vehicle-only group to establish maximal baseline hypersecretion. Use a famotidine-treated group (1.0 mg/kg) as a positive benchmark.

  • Harvest & Titration: Exactly 4 hours post-ligation, euthanize the animals. Remove the stomachs, open them along the greater curvature, and collect the gastric contents. Centrifuge the juice to remove debris.

  • Quantification: Measure the volume of the gastric juice. Titrate a 1 mL aliquot against 0.01 N NaOH to an endpoint of pH 7.0 using an automated titrator. Calculate total acid output in microequivalents per hour (µEq/h). Determine the ED50​ (dose reducing acid output by 50% compared to vehicle).

Quantitative Data Presentation

To benchmark the efficacy of 2-Guanidino-5-hydroxymethylthiazole, its experimental metrics must be compared against established clinical standards. The table below outlines the expected pharmacological profile matrix based on the behavior of structurally related guanidinothiazoles[1][3][4].

CompoundReceptor Affinity ( Ki​ , nM)Functional Antagonism ( pA2​ , Atrium)In Vivo Efficacy ( ED50​ , mg/kg ID)Mechanism
Cimetidine (Imidazole)800 - 10006.0 - 6.220.0 - 30.0Competitive
Famotidine (Guanidinothiazole)10 - 158.0 - 8.20.5 - 1.0Competitive
2-Guanidino-5-hydroxymethylthiazole Assay DependentAssay DependentAssay DependentCompetitive

Table 1: Comparative pharmacological matrix for H2 receptor antagonists. The test compound's efficacy should be mapped against these established baselines to determine its relative potency.

References

  • The Physiology of the Gastric Parietal Cell. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. Available at:[Link]

  • Comparison of the Parenteral histamine2-receptor antagonists. PubMed. Available at:[Link]

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Application

Application Note: A Validated UPLC-MS/MS Method for the Comprehensive Analysis of Polyphenols in Complex Matrices

Abstract Polyphenols represent a vast and structurally diverse class of plant secondary metabolites, renowned for their antioxidant properties and potential health benefits. Their accurate quantification in complex matri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Polyphenols represent a vast and structurally diverse class of plant secondary metabolites, renowned for their antioxidant properties and potential health benefits. Their accurate quantification in complex matrices such as foods, botanicals, and biological fluids is critical for quality control, nutraceutical development, and clinical research. This document provides a detailed, field-proven protocol for the simultaneous analysis of a wide range of polyphenols using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). We delve into the causality behind critical experimental choices, from sample extraction to MS/MS parameter optimization. The method is designed for high sensitivity, selectivity, and throughput, and its validation is grounded in internationally recognized standards to ensure data integrity and trustworthiness.

Introduction: The Analytical Challenge of Polyphenols

Polyphenols are ubiquitous in plant-based foods and products.[1] Their structural diversity, spanning from simple phenolic acids to complex flavonoids and tannins, poses a significant analytical challenge.[2][3] Traditional methods like UV spectroscopy can estimate total phenolic content but lack the specificity to differentiate individual compounds.[1] While High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) offers separation of individual polyphenols, it can be limited by co-elution and insufficient sensitivity in complex samples.[1][4]

The coupling of UPLC with MS/MS has emerged as the gold standard for polyphenol analysis.[1][5] UPLC systems, utilizing columns with sub-2 µm particles, provide significantly higher resolution, peak capacity, and speed compared to conventional HPLC.[6][7] The tandem mass spectrometer offers unparalleled selectivity and sensitivity through its ability to perform Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to yield a unique product ion, effectively filtering out matrix interference and chemical noise.[1] This combination enables the accurate and reliable quantification of dozens of polyphenols in a single, rapid analytical run.

Experimental Workflow: A Self-Validating System

The robustness of any analytical method lies in the careful optimization and integration of each stage of the workflow. The following sections detail a comprehensive protocol, explaining the rationale behind each step to ensure reproducibility and accuracy.

Sample Preparation: The Foundation of Accurate Quantification

The primary goal of sample preparation is the exhaustive and reproducible extraction of target polyphenols from the sample matrix while minimizing the co-extraction of interfering substances.[1][2]

Protocol: Solid-Liquid Extraction (SLE) and Purification

  • Homogenization: Weigh 1.0 g of the homogenized sample (e.g., plant tissue, food product) into a 50 mL polypropylene centrifuge tube. For liquid samples (e.g., juice, plasma), use 1.0 mL.

  • Extraction Solvent Addition: Add 10 mL of the extraction solvent: 80:19:1 (v/v/v) Methanol/Water/Formic Acid .

    • Expertise & Experience: Methanol/water mixtures are highly effective for extracting a broad range of polyphenols with varying polarities.[2][8] The inclusion of 1% formic acid serves a dual purpose: it acidifies the medium to keep phenolic acids in their protonated, less polar form, enhancing extraction efficiency, and it improves chromatographic peak shape and ESI ionization efficiency.[9]

  • Extraction: Vortex the mixture for 1 minute, followed by ultrasonication for 15 minutes in a cooled water bath.

    • Causality: Ultrasonication uses high-frequency sound waves to create cavitation bubbles, which collapse and disrupt cell walls, facilitating the release of intracellular contents and significantly improving extraction efficiency over simple maceration.[8][10]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube. Re-extract the pellet with an additional 10 mL of the extraction solvent and repeat steps 3-4. Pool the supernatants.

    • Trustworthiness: A second extraction step is crucial to ensure the exhaustive recovery of analytes, a key parameter evaluated during method validation.

  • Purification (Optional but Recommended): For complex matrices, a Solid-Phase Extraction (SPE) clean-up is recommended. Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the pooled supernatant.

    • Wash the cartridge with 3 mL of water to remove highly polar interferences.

    • Elute the polyphenols with 4 mL of methanol.

    • Causality: SPE removes matrix components like sugars and lipids that can cause ion suppression in the MS source and shorten the lifespan of the UPLC column.[1][11]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (95:5 Water/Acetonitrile with 0.1% Formic Acid). Filter through a 0.22 µm syringe filter into a UPLC vial.

G Sample Sample Extraction Extraction Sample->Extraction Ultrasonicate Ultrasonicate Extraction->Ultrasonicate Centrifuge Centrifuge Ultrasonicate->Centrifuge Collect Collect Centrifuge->Collect SPE SPE Collect->SPE Evaporate Evaporate SPE->Evaporate Filter Filter Evaporate->Filter Inject Inject Filter->Inject Separate Separate Inject->Separate Ionize Ionize Separate->Ionize Detect Detect Ionize->Detect Integrate Integrate Detect->Integrate Quantify Quantify Integrate->Quantify Report Report Quantify->Report

Caption: Overall experimental workflow from sample preparation to data reporting.

UPLC-MS/MS Instrumentation and Conditions

The following conditions are optimized for the separation and detection of a broad range of polyphenols.

Table 1: Optimized UPLC-MS/MS Parameters

ParameterSetting
UPLC System Waters ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC HSS T3 C18, 2.1 x 100 mm, 1.8 µm[6][12]
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid[13]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-1 min, 5% B; 1-8 min, 5-30% B; 8-11 min, 30-95% B; 11-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
Mass Spectrometer Sciex QTRAP 6500+ or equivalent Triple Quadrupole
Ionization Source Electrospray Ionization (ESI), Negative Mode[1][13]
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Temperature 550 °C
Detection Mode Multiple Reaction Monitoring (MRM)
  • Expertise & Experience: A C18 stationary phase provides excellent retention for the moderately nonpolar backbone of most polyphenols.[4][13] Acetonitrile is often preferred over methanol as the organic mobile phase because its lower viscosity leads to better chromatographic efficiency at higher pressures, and it often yields better separation for phenolic isomers.[13] Negative ESI mode is superior for most polyphenols as the phenolic hydroxyl groups are acidic and readily deprotonate to form [M-H]⁻ ions.[1][14]

MRM Parameter Optimization: For each target polyphenol, analyte-dependent MS/MS parameters must be optimized by infusing a standard solution directly into the mass spectrometer.[14] The goal is to maximize the signal for the transition from the precursor ion ([M-H]⁻) to the most abundant, specific product ion.

  • Precursor Ion (Q1): Select the [M-H]⁻ ion for the target analyte.

  • Product Ion (Q3): Fragment the precursor ion using a range of Collision Energy (CE) values and identify the most intense and stable fragment. This will be the "quantifier" transition.

  • Qualifier Ion: Select a second, less intense fragment ion as a "qualifier" transition. The ratio of the quantifier to the qualifier should remain constant across all standards and samples, providing an additional layer of identity confirmation.[13]

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method is only as reliable as its validation.[15][16] The developed method must be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[16][17][18]

G Validation Method Validation (ICH M10 Guidelines) Parameters {Selectivity & Specificity | Linearity & Range | Accuracy & Precision | LOD & LOQ | Recovery | Stability} Validation->Parameters

Caption: Key parameters for analytical method validation.

Protocol: Key Validation Experiments

  • Selectivity: Analyze at least six blank matrix samples to ensure no endogenous interferences are observed at the retention times of the target polyphenols.[18]

  • Linearity and Range: Prepare calibration curves by spiking blank matrix extract with known concentrations of analytical standards. A typical range would be 1–1000 ng/mL. The curve must have a correlation coefficient (R²) of ≥ 0.99.[13][19]

  • Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in replicate (n=6) on three different days.

    • Accuracy: The mean value should be within ±15% of the nominal value.[18]

    • Precision: The relative standard deviation (RSD) should not exceed 15%.[18]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (RSD ≤ 20%).[20]

  • Extraction Recovery: Compare the peak area of an analyte from a pre-spiked sample (spiked before extraction) to that of a post-spiked sample (spiked after extraction) at three QC levels.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the peak area of an analyte spiked into a post-extraction sample to the peak area of the same analyte in a pure solvent.

  • Stability: Assess the stability of polyphenols under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 2: Representative Method Validation Acceptance Criteria

ParameterAcceptance CriteriaSource
Linearity (R²) ≥ 0.99[13]
Accuracy (Mean %) 85% to 115% (80% to 120% for LOQ)[18]
Precision (RSD %) ≤ 15% (≤ 20% for LOQ)[18][20]
Recovery Consistent, precise, and reproducible
Stability (% Deviation) Within ±15% of nominal concentration[18]

Conclusion and Field-Proven Insights

This application note outlines a robust and validated UPLC-MS/MS method for the comprehensive analysis of polyphenols. The integration of efficient sample preparation, high-resolution UPLC separation, and highly selective MS/MS detection provides a self-validating system capable of generating trustworthy data for research, quality control, and regulatory submissions. By understanding the causality behind each procedural step—from the choice of an acidified extraction solvent to the optimization of MRM transitions—researchers can confidently adapt and apply this methodology to a wide variety of complex matrices, ensuring the integrity and scientific validity of their findings.

References

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Rocío-Bautista, P., et al. (2019). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 24(15), 2957. Available from: [Link]

  • Wang, J., et al. (2025). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. Foods, 14(9), 1354. Available from: [Link]

  • Sridhar, A., et al. (2021). Techniques and modeling of polyphenol extraction from food: a review. Journal of Food Measurement and Characterization, 15(4), 3825-3859. Available from: [Link]

  • Stanoeva, J. P., & Stefova, M. (2016). Strategy for optimized use of LC-MSn for determination of the polyphenolic profiles of apple peel, flesh and leaves. Food Chemistry, 212, 531-539. Available from: [Link]

  • Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Pimpão, R. C., et al. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. Journal of Agricultural and Food Chemistry, 61(24), 5696-5704. Available from: [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Available from: [Link]

  • Weidauer, C., et al. (2011). Optimization, In-House Validation, and Application of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Method for the Quantification of Selected Polyphenolic Compounds in Leaves of Grapevine (Vitis vinifera L.). Journal of Agricultural and Food Chemistry, 59(19), 10369-10377. Available from: [Link]

  • Caleja, C., et al. (2021). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules, 26(10), 2896. Available from: [Link]

  • Abeysinghe, D. C., et al. (2014). New Sample Preparation Method for Quantification of Phenolic Compounds of Tea (Camellia sinensis L. Kuntze): A Polyphenol Rich Plant. Journal of Analytical Methods in Chemistry, 2014, 829140. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Caprioli, G., et al. (2018). Optimization of an extraction method for the simultaneous quantification of sixteen polyphenols in thirty-one pulse samples by using HPLC-MS/MS Dynamic-MRM triple quadrupole. Food Chemistry, 269, 438-445. Available from: [Link]

  • ResearchGate. (2015). What is the suitable Column for Polyphenol Fractions by HPLC or other techniques?. Retrieved from: [Link]

  • Zengin, G., et al. (2020). LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from Onosma isauricum and Onosma stenolobum. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. Available from: [Link]

  • Semantic Scholar. (2015). Microwave-assisted extraction of polyphenols from Clinacanthus nutans Lindau medicinal plant: Energy perspective and kinetics modeling. Retrieved from: [Link]

  • Waters Corporation. (n.d.). Analysis of Polyphenols in Fruit Juices Using ACQUITY UPLC H-Class with UV and MS Detection. Retrieved from: [Link]

  • De Villiers, A., et al. (2026). Improving HPLC Separation of Polyphenols. LCGC International. Available from: [Link]

  • Quiles-Carrillo, L., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(22), 3698. Available from: [Link]

  • Barba, F. J., et al. (2014). Extraction techniques for the determination of phenolic compounds in food. In Comprehensive Analytical Chemistry (Vol. 65, pp. 249-282). Elsevier. Available from: [Link]

  • D'Urso, G., et al. (2022). LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento. ACS Food Science & Technology, 2(4), 698-707. Available from: [Link]

  • Tomczyk, M., et al. (2020). LC-ESI-MS/MS-MRM Profiling of Polyphenols and Antioxidant Activity Evaluation of Junipers of Different Origin. Molecules, 25(24), 5978. Available from: [Link]

  • González-Hernández, G., et al. (2016). Ultrahigh pressure liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry for the determination of polyphenolic profiles in the characterization and classification of cranberry-based pharmaceutical preparations and natural extracts. Analytical and Bioanalytical Chemistry, 408(15), 4017-4031. Available from: [Link]

  • International Council for Harmonisation. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available from: [Link]

  • Li, Y., et al. (2023). UPLC-Q-TOF/MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Foods, 12(4), 868. Available from: [Link]

  • Reddy, G. S., et al. (2016). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. Journal of Pharmaceutical and Biomedical Analysis, 128, 47-53. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Castro-Puyana, M., & Herrero, M. (2018). Comprehensive Identification of Plant Polyphenols by LC-MS. In Plant Metabolomics (pp. 141-153). Humana Press, New York, NY. Available from: [Link]

  • Oroian, M., & Escriche, I. (2026). Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. Separations, 13(2), 34. Available from: [Link]

  • Encyclopedia.pub. (2022). Polyphenol Analysis. Available from: [Link]

  • Siddiqui, S., et al. (2015). Development and Validation of an HPLC–UV–MS–MS Method for Identification and Quantification of Polyphenols in Artemisia pallens. Journal of Planar Chromatography – Modern TLC, 28(1), 59-65. Available from: [Link]

  • Herrero, M., et al. (2015). Trends in LC-MS and LC-HRMS analysis and characterization of polyphenols in food. Analytical and Bioanalytical Chemistry, 407(25), 7671-7688. Available from: [Link]

Sources

Method

Application Note: The Strategic Role of Guanidine Compounds in Advanced Chemical Synthesis and Drug Development

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary Guanidines represent a structurally unique and functionally versatile class...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Guanidines represent a structurally unique and functionally versatile class of nitrogenous organic compounds. Characterized by an exceptionally high basicity (pKaH up to 26.0 in acetonitrile) and a planar structure with charge delocalization, they serve as powerful, non-nucleophilic superbases and bifunctional organocatalysts[1],[2]. Beyond catalysis, the guanidine moiety is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics ranging from antidiabetics to novel DNA-targeting anticancer agents[3],[4]. This application note details the mechanistic principles, validated protocols, and quantitative performance of guanidine compounds in both chemical synthesis and drug development.

Mechanistic Insights: Guanidines as Bifunctional Organocatalysts

Bicyclic guanidines, particularly TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) , have revolutionized metal-free organocatalysis. TBD's rigid bicyclic framework exposes an sp²-hybridized imine nitrogen for proton abstraction and an adjacent N–H group that acts as a potent hydrogen-bond donor[2].

In transesterification and amidation reactions, TBD does not merely act as a passive base. Kinetic and mechanistic investigations reveal a nucleophilic acylation pathway: TBD reacts reversibly with esters to generate a highly reactive "twisted amide" acyl-TBD intermediate[5]. Because the rigid bicyclic structure sterically prevents this intermediate from adopting a stable planar geometry, the acyl group is highly susceptible to nucleophilic attack by incoming amines[5].

TBD_Catalytic_Cycle A Ester + TBD Catalyst (Ground State) B Nucleophilic Attack (Twisted Acyl-TBD Intermediate) A->B Reversible Activation C Amine Addition (H-Bond Stabilization) B->C Nucleophilic Displacement D Product Amide + TBD Regeneration C->D Proton Transfer D->A Catalytic Turnover

TBD-catalyzed nucleophilic acylation cycle demonstrating bifunctional activation.

Protocol 1: TBD-Catalyzed Amidation of Esters

This protocol provides a metal-free, highly efficient route for synthesizing amides from unactivated esters.

Reagents: Unactivated ester (1.0 eq), Primary amine (1.2 eq), TBD (5–10 mol%), THF or solvent-free conditions.

Step-by-Step Methodology & Causality:

  • Preparation: Combine the ester and primary amine in a dry reaction vessel. Causality: Conducting the reaction under neat (solvent-free) conditions or in a highly concentrated THF solution maximizes the collision frequency between the substrates and the catalyst, accelerating the initial nucleophilic attack.

  • Catalyst Addition: Add 5–10 mol% of TBD at room temperature. Causality: TBD's dual nature (H-bond donor and nucleophile) simultaneously activates the ester carbonyl and stabilizes the leaving group, lowering the activation energy barrier[5].

  • Reaction Progression: Stir the mixture at room temperature to 50 °C for 2–12 hours. Causality: The twisted acyl-TBD intermediate rapidly acylates the amine. Heating is only required for sterically hindered amines.

  • Validation & Quality Control (Self-Validating System): Monitor the reaction via FTIR. The protocol is validated when the ester carbonyl stretch (~1735 cm⁻¹) completely disappears, replaced by the characteristic amide I band (~1650 cm⁻¹). Post-reaction, ¹H NMR should confirm the absence of the ester alkoxy protons.

Guanidine Scaffolds in Medicinal Chemistry

The guanidine group is a cornerstone of rational drug design. Its amphoteric character allows it to function as both a Brønsted base and a mild acid, enabling robust electrostatic and hydrogen-bonding interactions with biological targets, such as the phosphate residues in the minor groove of DNA[3]. This scaffold is actively utilized in synthesizing novel cyclopropyl-linked anticancer agents, antihypertensives, and antimicrobial derivatives[3],[4].

Guanylation_Workflow Step1 Thiourea Precursor + Et3N in DMF Step2 HgCl2 Addition (0 °C) Desulfurization Step1->Step2 Step3 Carbodiimide Intermediate Step2->Step3 -HgS Step4 Aniline Addition (Nucleophilic Attack) Step3->Step4 Step5 Guanidine Derivative Isolation Step4->Step5

Workflow for the synthesis of guanidine derivatives via HgCl2-mediated desulfurization.

Protocol 2: Synthesis of Guanidine Drug Scaffolds via Thiourea Desulfurization

This protocol outlines the synthesis of highly substituted guanidine derivatives, a critical step in developing DNA-binding anticancer agents[3].

Reagents: Thiourea precursor (1.1 mmol), Triethylamine (1.4 mmol), Mercuric chloride (HgCl₂, 1.1 mmol), Substituted aniline (1.1 mmol), Anhydrous DMF.

Step-by-Step Methodology & Causality:

  • Solvation & Basification: Dissolve the thiourea precursor and triethylamine (Et₃N) in anhydrous DMF. Causality: DMF is a polar aprotic solvent that solubilizes both organic precursors and inorganic salts while stabilizing polar transition states. Et₃N acts as an acid scavenger to neutralize HCl generated in subsequent steps, preventing the protonation and deactivation of the incoming aniline nucleophile[3].

  • Desulfurization: Cool the mixture to 0 °C and add HgCl₂ under vigorous stirring. Causality: Mercury is highly thiophilic. It drives the reaction forward by abstracting sulfur to form an insoluble HgS precipitate, thereby converting the thiourea into a highly electrophilic carbodiimide intermediate. The 0 °C temperature prevents the thermal degradation of this unstable intermediate[3].

  • Nucleophilic Addition: After 30 minutes, add the substituted aniline. Causality: The nucleophilic amine attacks the electron-deficient central carbon of the carbodiimide, forming the guanidine core.

  • Validation & Quality Control (Self-Validating System): The immediate formation of a black precipitate (HgS) upon HgCl₂ addition serves as a visual, self-validating indicator of successful desulfurization. Following filtration and purification, ¹³C NMR must be used to confirm the product; the protocol is successful when the characteristic guanidine imine carbon signal appears at ~155–160 ppm.

Quantitative Data: Catalyst Efficacy Comparison

The structural nuances of guanidine catalysts dictate their synthetic utility. For instance, while both TBD and MTBD (7-methyl-TBD) are excellent promoters for Wittig and Horner-Wadsworth-Emmons reactions[6], MTBD fails in amidation reactions because it lacks the critical N–H hydrogen-bond donor required to stabilize the tetrahedral intermediate[5].

Table 1: Comparative Efficacy of Common Guanidine Organocatalysts

CatalystpKaH (Acetonitrile)Structural FeatureTypical Yield: AmidationTypical Yield: Wittig Olefination
TBD 26.0[2]Bicyclic, Secondary Amine (H-bond donor)80–95%[5]85–98%[6]
MTBD ~25.4Bicyclic, Tertiary Amine (No H-bond donor)<10% (Sterically hindered)80–90%[6]
TMG 23.3Acyclic, Less rigid<5%40–60%[6]

Data summarized from kinetic and synthetic yield studies across multiple reaction paradigms, demonstrating the necessity of bifunctionality (basicity + H-bonding) for complex transacylations.

References

  • Title: Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies Source: RSC Publishing URL: [Link][3]

  • Title: Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene? Source: ACS Publications URL: [Link][5]

  • Title: Strong Bicyclic Guanidine Base-Promoted Wittig and Horner−Wadsworth−Emmons Reactions Source: ACS Publications URL: [Link][6]

  • Title: Synthesis of the Guanidine Derivative: N-{methylene}benzamide Source: MDPI URL: [Link][4]

  • Title: Roles of Guanidines in Recent Cycloaddition Reactions Source: MDPI URL: [Link][1]

  • Title: Triazabicyclodecene Source: Grokipedia URL: [Link][2]

Sources

Application

use of 2-Guanidino-5-hydroxymethylthiazole as an intermediate for famotidine

An In-Depth Guide to the Synthesis of Famotidine Utilizing a Guanidinothiazole Intermediate Authored by: A Senior Application Scientist Introduction Famotidine is a potent and highly selective histamine H2 receptor antag...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Famotidine Utilizing a Guanidinothiazole Intermediate

Authored by: A Senior Application Scientist

Introduction

Famotidine is a potent and highly selective histamine H2 receptor antagonist, widely utilized in the treatment of conditions characterized by excessive gastric acid secretion.[1][][3] Its clinical applications include managing peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1][3][4] The therapeutic success of famotidine hinges on its ability to competitively block histamine at the H2 receptors of parietal cells, thereby reducing both the volume and acid concentration of gastric secretions.[][5]

The commercial viability and clinical efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to the efficiency, scalability, and purity of its manufacturing process. For famotidine, several synthetic routes have been developed, with many revolving around the strategic construction of its characteristic 2-guanidinothiazole ring structure.[1] This guide focuses on a well-established synthetic pathway that employs a key guanidinothiazole-containing intermediate, specifically the conversion of 3-(2-Guanidino-4-thiazolylmethylthio)propionitrile to famotidine. We will explore the underlying chemistry, provide a detailed experimental protocol, and outline the necessary analytical controls to ensure a high-purity final product.

Overview of the Synthetic Pathway

The synthesis of famotidine from 3-(2-Guanidino-4-thiazolylmethylthio)propionitrile is a multi-step process that culminates in the addition of the N-sulfamoylpropanimidamide side chain. A critical step in this pathway involves the conversion of the nitrile group into a more reactive iminoether. This transformation is crucial as it facilitates a more efficient and higher-yielding final condensation reaction with sulfamide.[6] The overall process can be visualized as a sequence of activation followed by coupling.

G cluster_0 Core Synthesis cluster_1 Purification Intermediate_A 3-(2-Guanidino-4- thiazolylmethylthio)propionitrile Intermediate_B Iminoether Base (Activated Intermediate) Intermediate_A->Intermediate_B  Activation Famotidine_Crude Crude Famotidine Intermediate_B->Famotidine_Crude  Condensation Reagent_A Methanol / HCl Reagent_A->Intermediate_B Reagent_B Sulfamide Reagent_B->Famotidine_Crude Famotidine_Pure High-Purity Famotidine Famotidine_Crude->Famotidine_Pure  Recrystallization / Precipitation

Caption: High-level overview of the famotidine synthesis pathway.

Detailed Synthesis Protocols and Scientific Rationale

This section provides a step-by-step methodology for the synthesis of famotidine, grounded in established chemical principles and supported by patent literature. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Part 1: Preparation of the Iminoether Intermediate

The conversion of the propionitrile intermediate to an iminoether base is a pivotal step. The nitrile group is relatively unreactive, and its direct reaction with sulfamide would be inefficient. The Pinner reaction, involving treatment with an alcohol (methanol) and a strong acid (hydrogen chloride), transforms the nitrile into a highly reactive iminoether hydrochloride salt, which can then be neutralized to yield the free iminoether base. This activation significantly enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by sulfamide in the subsequent step.

Experimental Protocol:

  • Reaction Setup: In a suitable glass-lined reactor equipped with a stirrer, thermometer, and gas inlet, suspend 3-(2-Guanidino-4-thiazolylmethylthio)propionitrile in anhydrous methanol.

  • Acidification: Cool the suspension to below 5°C using an ice-salt bath. Bubble dry hydrogen chloride gas through the stirred suspension while maintaining the temperature between 0°C and 5°C.[7] The addition of HCl is highly exothermic and requires careful temperature control to prevent side reactions.

  • Reaction Monitoring: Stir the mixture at 0-5°C for 24-48 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Isolation of Iminoether Salt: Upon completion, the resulting solid, methyl 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]-methyl]thio]propionimidate hydrochloride, can be isolated by filtration.

  • Formation of Free Base: The isolated hydrochloride salt is carefully neutralized. It is poured into a stirred mixture of water, potassium carbonate, and an organic solvent like ethyl acetate at a temperature below 5°C.[7] The basic conditions deprotonate the iminoether, and the free base precipitates from the solution.

  • Final Isolation: The precipitated solid iminoether base is collected by filtration, washed with cold water and acetone, and dried under a vacuum. A typical yield for this step is around 78-80%.[6]

Part 2: Synthesis and Purification of Famotidine

With the activated iminoether base in hand, the final carbon-nitrogen bond formation with sulfamide can proceed. This is a nucleophilic addition-elimination reaction.

Experimental Protocol:

  • Reaction Setup: Dissolve sulfamide in methanol in a separate reactor, heating gently if necessary to achieve dissolution, then cool the solution to 30°C.[8]

  • Condensation Reaction: Add the previously prepared solid iminoether base portion-wise to the sulfamide solution while maintaining the temperature between 20°C and 30°C.[6][8] The reaction is typically stirred for an extended period, often up to three days, to ensure completion.[6]

  • Isolation of Crude Product: Upon reaction completion (monitored by HPLC), the crude famotidine product will precipitate from the methanolic medium. The solid is collected by filtration. The crude yield can be around 62%.[6]

  • Purification via Recrystallization: The primary method for purifying crude famotidine is recrystallization. A common and effective solvent system is aqueous dimethylformamide (DMF).[6] The crude product is dissolved in a minimal amount of hot aqueous DMF and allowed to cool slowly, promoting the formation of pure crystals.

  • Purification via Precipitation: An alternative or additional purification step involves dissolving the material in an acidic solution (e.g., a mixture of water and acetic acid) and then precipitating the pure famotidine by carefully adding a base (e.g., sodium hydroxide solution) to adjust the pH.[6][9]

  • Final Product: The purified famotidine crystals are filtered, washed with water and methanol, and dried under a vacuum. The final product should be a white to pale yellow crystalline powder with a melting point of approximately 163-164°C.[][9]

Summary of Reaction Parameters
ParameterStep 1: Iminoether FormationStep 2: Famotidine SynthesisStep 3: Purification
Key Reagents 3-(2-Guanidino-4-thiazolylmethylthio)propionitrile, Anhydrous Methanol, HCl gasIminoether Base, SulfamideCrude Famotidine, Dimethylformamide/Water
Molar Ratio -Iminoether : Sulfamide (approx. 1 : 2.2)[6]-
Solvent Anhydrous MethanolMethanolAqueous Dimethylformamide[6]
Temperature 0-5°C[7]20-30°C[6]Hot dissolution, slow cooling
Duration 24-48 hoursUp to 3 days[6]-
Typical Yield ~79% (Iminoether Base)[6]~62% (Crude)[6] / ~49% (Overall)[6]>99.5% Purity

Analytical Quality Control for Famotidine Synthesis

Robust analytical methods are essential to ensure the identity, purity, and quality of the final famotidine product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of famotidine analysis.

HPLC Method for Purity and Assay

A validated reverse-phase HPLC (RP-HPLC) method is used to separate famotidine from its starting materials, intermediates, and potential degradation impurities.[10][11]

  • Column: A C18 column (e.g., Thermo Scientific Acclaim 120 C18, 5 µm, 4.6 x 250 mm) is commonly used.[11][12]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is typical. For example, a mixture of acetate buffer (pH 6.0) and acetonitrile in a 93:7 (v/v) ratio.[10][12]

  • Flow Rate: A standard flow rate of 1.0 - 1.5 mL/min is generally applied.[12]

  • Detection: UV detection at 275 nm is recommended, as this is a wavelength of strong absorbance for famotidine.[10][11]

  • Purpose: This method can quantify the purity of the final famotidine product and identify the presence of known impurities.[13][14] It is also used for in-process control to monitor the disappearance of reactants and the formation of the product.

Caption: A typical workflow for the HPLC analysis of famotidine.

Structural Confirmation
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for confirming the presence of key functional groups. The spectrum of famotidine will show characteristic peaks for N-H stretching (from guanidine and sulfamide groups), C=N stretching (from the thiazole ring and guanidine), and S=O stretching (from the sulfamoyl group).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to provide a complete structural elucidation of the famotidine molecule, confirming the connectivity of all atoms.

Conclusion

The synthesis of famotidine via the 3-(2-Guanidino-4-thiazolylmethylthio)propionitrile intermediate represents a robust and well-documented manufacturing pathway. The critical steps of activating the nitrile to an iminoether and subsequent condensation with sulfamide are central to achieving good yields. This process, when coupled with rigorous purification protocols and validated analytical methods like HPLC, allows for the consistent production of high-purity famotidine that meets stringent pharmacopeial standards. A thorough understanding of the underlying chemical principles and meticulous control over reaction parameters are paramount to ensuring the safety and efficacy of this vital pharmaceutical agent.

References

  • FAMOTIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Available at: [Link]

  • Synthesis of famotidine. PrepChem.com. Available at: [Link]

  • US5021582A - Famotidine polymorphic forms and their preparation process. (1991). Google Patents.
  • AN OVERVIEW OF DETERMINATION OF FAMOTIDINE BY DIFFERENT ANALYTICAL METHODS. (n.d.). Available at: [Link]

  • US20160376245A1 - Impurity of famotidine. (2016). Google Patents.
  • What suitable analytical method do you suggest for the analysis of famotidine? (2015). ResearchGate. Available at: [Link]

  • Spectrofluorimetric Determination of Famotidine in Pharmaceutical Preparations and Biological Fluids through Ternary Complex Formation with Some Lanthanide Ions: Application to Stability Studies. (n.d.). PMC. Available at: [Link]

  • Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. (2019). MDPI. Available at: [Link]

  • Application of Micellar Extraction for Isolation of Famotidine from Aqueous Samples Prior to its Chromatographic Determination. (n.d.). PMC. Available at: [Link]

  • Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. (n.d.). PubMed. Available at: [Link]

  • Famotidine. (n.d.). Wikipedia. Available at: [Link]

  • US4562261A - 2-Guanidinothiazoline compounds, and process for preparing them. (1985). Google Patents.
  • US5068405A - Famotidine intermediates and their preparation. (1991). Google Patents.
  • Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. (2019). MDPI. Available at: [Link]

  • EP0128736A1 - Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates. (1984). Google Patents.
  • Famotidine-Impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • Famotidine. (2025). StatPearls - NCBI Bookshelf. Available at: [Link]

  • PEPCID (famotidine) Label. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-Guanidino-5-hydroxymethylthiazole Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Guanidino-5-hydroxymethylthiazole . As a critical intermediate in the development of histamine H2 receptor antagonists and related pharmaceutical compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Guanidino-5-hydroxymethylthiazole . As a critical intermediate in the development of histamine H2 receptor antagonists and related pharmaceutical compounds, synthesizing this molecule presents unique challenges. The extreme reactivity of the alpha-halo ester precursor and the high polarity of the guanidino functional group often lead to severe yield bottlenecks.

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic troubleshooting, and optimized protocols to maximize yield, purity, and reproducibility.

Synthesis Pathway Overview

The synthesis is a two-step process relying on classical heterocyclic construction followed by targeted reduction:

  • Hantzsch Cyclization: Condensation of amidinothiourea (guanylthiourea) with ethyl 2-chloro-3-oxopropanoate to form the intermediate ester.

  • Reduction: Conversion of the intermediate ester to the target alcohol using Lithium Aluminum Hydride (LiAlH₄).

SynthesisWorkflow A Amidinothiourea + Ethyl 2-chloro-3-oxopropanoate B Ethyl 2-guanidino-5-thiazolecarboxylate (Intermediate) A->B Hantzsch Cyclization EtOH, 25°C then Reflux C 2-Guanidino-5-hydroxymethylthiazole (Target Product) B->C LiAlH4 Reduction THF, 0°C to Reflux

Fig 1: Two-step synthesis workflow for 2-Guanidino-5-hydroxymethylthiazole.

Step-by-Step Experimental Methodologies

Protocol 1: Optimized Hantzsch Cyclization

Objective: Synthesize Ethyl 2-guanidino-5-thiazolecarboxylate hydrochloride with minimal tar formation[1] .

  • Preparation: Suspend 1.0 equivalent of amidinothiourea in absolute ethanol (approx. 5 volumes) under an inert nitrogen atmosphere.

  • Controlled Addition: Cool the suspension to 15 °C. Slowly add 1.05 equivalents of ethyl 2-chloro-3-oxopropanoate[2] dropwise over 1 hour.

    • Mechanistic Note: Slow addition prevents localized exothermic spikes that cause the unstable alpha-halo ester to polymerize.

  • Ambient Stirring: Allow the reaction to warm to 25 °C and stir for 18 hours. This allows the initial nucleophilic attack of the sulfur atom onto the haloketone to proceed without thermal degradation.

  • Cyclization: Heat the mixture to reflux for 1.5 hours to drive the dehydration and ring-closure steps to completion.

  • Isolation: Cool the mixture, concentrate under reduced pressure, and triturate the resulting residue with acetone. Filter the precipitate and recrystallize from 2-propanol to obtain the pure hydrochloride salt.

Protocol 2: High-Recovery LiAlH₄ Reduction

Objective: Reduce the ester to 2-Guanidino-5-hydroxymethylthiazole while preventing product entrapment in aluminum salts[1] .

  • Hydride Suspension: Suspend 3.0 equivalents of LiAlH₄ in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice-water bath.

  • Substrate Addition: Add the intermediate ester (from Protocol 1) portion-wise over 45 minutes. Maintain the internal temperature strictly below 5 °C to prevent reductive cleavage of the thiazole ring.

  • Reflux: Once addition is complete, heat the reaction to reflux for 2 hours to ensure complete reduction of the ester.

  • Fieser Workup (Critical Step): Cool the reaction strictly back to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled water (dropwise, to quench unreacted hydride)

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled water

  • Filtration: Stir vigorously for 30 minutes. The protocol is self-validating: success is indicated when the gelatinous mixture transforms into a white, granular precipitate. Filter through a Celite pad, washing the cake extensively with hot THF.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the target alcohol.

Troubleshooting & FAQs

Q: Why is the yield of the Hantzsch cyclization (Step 1) consistently below 50%, and why does the reaction mixture turn dark? A: This is a classic symptom of precursor degradation. Ethyl 2-chloro-3-oxopropanoate is highly reactive and prone to self-condensation at elevated temperatures. If added too quickly, the exothermic reaction causes localized heating, leading to tar formation. By enforcing a dropwise addition at 15 °C and allowing the initial adduct to form at room temperature before applying reflux, you preserve the integrity of the precursor, significantly boosting the yield.

Q: During the LiAlH₄ reduction (Step 2), I get a stubborn emulsion during workup that traps my product. How can I improve recovery? A: The target molecule contains a highly basic guanidino group ( pKa​≈13.6 ) and a polar hydroxyl group. Standard aqueous quenching of LiAlH₄ creates a gelatinous aluminum hydroxide emulsion. The guanidino group strongly coordinates with this gel, effectively trapping your product in the aqueous/solid phase. Implementing the Fieser workup method (described in Protocol 2, Step 4) is mandatory here. This specific stoichiometric addition of water and NaOH converts the gelatinous aluminum salts into a granular, easily filterable aluminate precipitate ( LiAlO2​ ), completely freeing the trapped polar product.

Q: Can I use NaBH₄ instead of LiAlH₄ to avoid the harsh workup? A: No. Sodium borohydride ( NaBH4​ ) is generally too mild to reduce esters to alcohols efficiently without additives (like I2​ or Lewis acids). While an NaBH4​/I2​ system can reduce esters, the presence of the highly basic guanidino group and the nucleophilic thiazole sulfur can poison the system or lead to unpredictable side reactions. LiAlH4​ remains the most reliable reagent for this specific transformation.

Troubleshooting Issue Low Yield in Step 2 (Reduction) Check1 Emulsion during workup? Issue->Check1 Fix1 Apply Fieser Workup (n g H2O, n g 15% NaOH, 3n g H2O) Check1->Fix1 Yes Check2 Thiazole ring degradation? Check1->Check2 No Fix2 Maintain 0-5°C during LiAlH4 addition Check2->Fix2 Yes

Fig 2: Troubleshooting logic tree for resolving low yields during the reduction step.

Quantitative Data Presentation

The implementation of controlled addition and the Fieser workup drastically alters the recovery profile of the synthesis. Below is a comparative analysis of standard literature methods versus our optimized Support Center protocols.

Performance MetricStandard Literature MethodOptimized Support Center ProtocolImpact Factor
Step 1 Yield 45 - 55%75 - 82%Minimized precursor polymerization
Step 1 Purity ~85% (Requires column chrom.)>95% (Direct crystallization)Elimination of tar byproducts
Step 2 Yield 30 - 40% (Product trapped in gel)85 - 90%Granular aluminum salt precipitation
Step 2 Workup Time >12 hours (Emulsion resolution)<2 hours (Rapid filtration)Fieser quenching stoichiometry
Overall Yield ~15 - 22% ~63 - 73% Highly scalable and reproducible

References

  • Process for the preparation of novel, therapeutically useful 3,4-disubstituted 1,2,5-thiadiazole-1-oxides. Google Patents (FI76795C / SE449099B).
  • PubChem Compound Summary for CID 118030, Ethyl 2-chloro-3-oxopropanoate. National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 28112, Lithium Aluminum Hydride. National Center for Biotechnology Information. Available at:[Link]

Sources

Optimization

Technical Support Center: Guanidine-Based Compounds

Welcome to the Technical Support Center for Guanidine-Based Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the common challenges encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Guanidine-Based Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the common challenges encountered when working with guanidine hydrochloride (GdnHCl) and guanidine thiocyanate (GITC). As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the safety of your laboratory.

This guide is structured to address specific issues in a direct question-and-answer format, moving from general handling and preparation to application-specific troubleshooting.

Section 1: General Safety & Handling FAQs

Guanidine-based compounds are powerful chaotropic agents, essential for many molecular biology applications. However, their hazardous nature demands strict adherence to safety protocols.

Q1: What are the primary hazards associated with guanidine-based compounds and what personal protective equipment (PPE) is required?

A1: Guanidine hydrochloride and guanidine thiocyanate are classified as hazardous materials. The primary risks include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2][3]

  • Skin and Eye Irritation: Can cause serious skin irritation and severe eye damage.[1][4][5]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[6]

Mandatory PPE includes:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[7][8]

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are required.[8][9]

  • Skin and Body Protection: A lab coat is mandatory to prevent skin contact.[8]

  • Respiratory Protection: When weighing or handling the powder in a way that may generate dust, use a NIOSH-approved respirator in a well-ventilated area or a chemical fume hood.[8][10]

Q2: I've heard that mixing guanidine-containing buffers with bleach is dangerous. Why is this, and what are the implications for waste disposal?

A2: This is a critical safety warning. Mixing guanidine thiocyanate (GITC) with bleach (sodium hypochlorite) or strong acids generates highly toxic gases.[11][12][13] The reaction between GITC and bleach can liberate hydrogen cyanide (HCN) gas, which is extremely poisonous.[11][14] Similarly, contact with acids liberates very toxic gas.[13][15]

Implications for Lab Practice & Waste Disposal:

  • NEVER use bleach to decontaminate spills of solutions containing GITC.

  • Waste streams must be segregated. Guanidine-containing waste should be collected in a designated, clearly labeled hazardous waste container.[8][16]

  • Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[8][16] Do not pour guanidine waste down the drain.[17]


Section 2: Solution Preparation & Storage

The physical properties of guanidine salts can present challenges during solution preparation and storage.

Q3: My solid guanidine hydrochloride has formed clumps. Is it still usable?

A3: Yes, this is a common issue. Guanidine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air, which can cause it to agglomerate or form clumps.[7][18] The quality of the product is generally not affected, and solutions prepared from lumpy guanidine hydrochloride are typically identical to those made from a free-flowing powder.[18] To minimize this, store the container tightly sealed in a cool, dry place.[2][19]

Q4: I'm having trouble dissolving guanidine hydrochloride to make a high-concentration stock solution. What am I doing wrong?

A4: This is a frequent challenge related to the solubility limits of guanidine hydrochloride. The maximum solubility in water at room temperature is approximately 6 M.[18] To prepare a more concentrated solution, such as 8 M, gentle heating is required.

Protocol: Preparation of an 8 M Guanidine Hydrochloride Solution
  • Weigh out the required amount of guanidine hydrochloride.

  • In a suitable container with a stir bar, add the solid to a volume of nuclease-free water slightly less than your final target volume.

  • Gently heat the solution to approximately 35°C while stirring. Do not boil.

  • The salt should completely dissolve within about 30 minutes.[18]

  • Once dissolved, allow the solution to cool to room temperature.

  • Adjust the final volume with water and verify the pH if necessary for your application.

PropertyGuanidine HydrochlorideGuanidine Thiocyanate
Molecular Weight 95.53 g/mol [20]118.16 g/mol [21]
Solubility in Water ~6 M at room temp.; 200g/100g at 20°C[22]Soluble[6][10]
Appearance White crystalline solid[18]White powder[6]
Key Hazard Harmful if swallowed, skin/eye irritant[3][4]Harmful; liberates toxic gas with acid/bleach[13][15]

Section 3: Troubleshooting for Nucleic Acid Extraction

Guanidine thiocyanate is a cornerstone of most protocols for RNA isolation due to its potent ability to lyse cells and inactivate RNases.[23][24] However, its presence can also cause issues.

Q5: My RNA sample has a low A260/A230 ratio after extraction. Could this be due to the lysis buffer, and how do I fix it?

A5: Yes, a low A260/A230 ratio (well below the optimal range of 2.0-2.2) is a classic sign of contamination with guanidine thiocyanate from the lysis buffer.[25] GITC has a strong absorbance around 230 nm, which artificially inflates the reading at that wavelength and skews the ratio. This residual salt can inhibit downstream enzymatic reactions.

To fix this, you need to remove the contaminating salt. Here are two effective methods:

Method 1: Enhanced Ethanol Wash

This protocol builds upon the standard 75% ethanol wash step to more effectively remove residual salts.[25]

  • After precipitating the RNA with isopropanol and pelleting by centrifugation, carefully decant the supernatant.

  • Add 1 mL of ice-cold 75% ethanol to the tube.

  • Vortex briefly to dislodge and wash the pellet.

  • Centrifuge at ≥10,000 x g for 5 minutes at 4°C.

  • Carefully discard the supernatant.

  • Repeat the wash (steps 2-5) for a second time. [25]

  • After the final wash, briefly centrifuge the tube again and use a fine pipette tip to remove any remaining ethanol.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make it difficult to resuspend.[25]

  • Resuspend the clean RNA pellet in nuclease-free water.

Method 2: RNA Reprecipitation

If an extra wash is insufficient, re-precipitating the RNA can significantly improve purity.[25]

  • Resuspend your RNA pellet in an appropriate volume (e.g., 100 µL) of RNase-free water.

  • Add 0.1 volumes of 3 M sodium acetate, pH 5.2.

  • Add 2.5 volumes of 100% ethanol.

  • Mix thoroughly and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the RNA.

  • Discard the supernatant and proceed with the Enhanced Ethanol Wash protocol described above.[25]

Troubleshooting RNA Purity Workflow ```dot

RNA_Purity_Workflow

Sources

Troubleshooting

troubleshooting guide for UPLC-ESI-MS/MS analysis

Welcome to the UPLC-ESI-MS/MS Troubleshooting Guide, a resource designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just solutio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the UPLC-ESI-MS/MS Troubleshooting Guide, a resource designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the intricate mechanisms at play in your instrumentation. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, ensuring scientific integrity and providing actionable, field-proven insights.

Section 1: UPLC Pressure and Flow Path Integrity

High and unstable pressure is one of the most common issues in UPLC systems, often pointing to blockages or leaks within the flow path. Understanding the source of the pressure change is the first step toward a resolution.

Q1: My UPLC system pressure is suddenly excessively high. What is the cause and how do I fix it?

An abrupt increase in system backpressure typically indicates a significant blockage. The key is to isolate the location of the blockage by systematically working backward from the detector.

  • Causality Explained: UPLC systems operate with very narrow bore tubing and column particles (typically sub-2 µm), making them susceptible to blockages from particulate matter from samples, mobile phases, or pump seal wear. A sudden blockage creates a physical barrier that the pump must work harder to push the mobile phase through, resulting in a rapid pressure spike.

A logical workflow for diagnosing high pressure is essential.

A High Pressure Observed B Disconnect Column (Replace with Union) A->B C Pressure Normal? B->C D YES C->D YES E NO C->E NO F Column is Blocked D->F G System Blockage E->G H Systematically loosen fittings (post-column to pump) G->H I Pressure Drops? H->I J YES I->J YES K NO I->K NO L Blockage is at the loosened connection J->L M Continue to next fitting K->M M->H

Caption: High-pressure troubleshooting workflow.

Step-by-Step Protocol: Isolating a Blockage

  • Initial Observation: Note the pressure reading and compare it to the normal operating pressure for the current method.

  • Column Isolation:

    • Stop the solvent flow.

    • Disconnect the tubing from the column outlet.

    • Restart the flow and observe the pressure. If it returns to normal, the blockage is in the column.

    • If the pressure remains high, the blockage is upstream of the column.

  • Systematic Check:

    • Stop the flow.

    • Reconnect the column outlet and disconnect the column inlet.

    • Restart the flow. If the pressure is normal, the column is the source of the blockage.

    • If the pressure is still high, continue this process, moving backward through the flow path (e.g., in-line filters, mixer, pump check valves) until the pressure drops, indicating the location of the blockage.[1][2][3]

Q2: My UPLC pressure is fluctuating. What does this indicate?

Pressure fluctuations are often due to air in the system or faulty pump check valves.

  • Causality Explained: Air bubbles are compressible, and as they pass through the pump head, they cause the pressure to drop momentarily. Faulty or dirty check valves can fail to seal properly, leading to an inconsistent flow of mobile phase and, consequently, pressure instability.

Potential Cause Diagnostic Check Solution
Air in the System Observe the solvent lines for visible bubbles.Degas mobile phases thoroughly. Prime the pumps to purge any trapped air.[1][4]
Faulty Check Valves Pressure fluctuations are rhythmic and consistent with the pump stroke.Sonicate the check valves in isopropanol or methanol. If the problem persists, replace them.[4][5]
Leaks Visually inspect all fittings for signs of fluid.Tighten or replace any leaking fittings. Pay close attention to pump seals.

Section 2: Chromatographic Peak Shape Issues

Poor peak shape is a clear indicator of problems within the chromatographic system, affecting both resolution and quantitation.

Q1: My peaks are split. What is the cause?

Peak splitting can be caused by a number of factors, including a disturbed column bed, a partially blocked frit, or a mismatch between the sample solvent and the mobile phase.[4][6][7][8][9][10][11]

  • Causality Explained:

    • Column Void: A void at the head of the column creates two different flow paths for the sample, one through the void and one through the packed bed, leading to a split peak.[8]

    • Blocked Frit: A partially blocked inlet frit also creates an uneven flow distribution into the column, causing peak splitting.[11]

    • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the sample band will spread and distort, often resulting in a split or fronting peak.[4][6]

A Split Peaks Observed B Are all peaks split? A->B C YES B->C D NO B->D E Problem is pre-column C->E F Problem is likely column or analyte-specific D->F G Check for column void or blocked frit E->G H Check sample solvent vs. mobile phase E->H I Consider analyte degradation or on-column interactions F->I

Caption: Troubleshooting workflow for split peaks.

Q2: My peaks are tailing or fronting. Why is this happening?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by a poorly packed column. Peak fronting is typically a sign of column overload.[7][12][13][14]

  • Causality Explained:

    • Tailing: Acidic silanol groups on the surface of silica-based stationary phases can interact with basic analytes, causing them to lag behind the main peak, resulting in tailing.

    • Fronting: When the concentration of the analyte is too high, it saturates the stationary phase at the point of injection. The excess analyte travels faster through the column, leading to a fronting peak.[14]

Peak Shape Issue Common Causes Solutions
Tailing Secondary interactions with silanol groups; Column contamination; Mismatched mobile phase pH.Use a highly deactivated (end-capped) column; Add a competing base to the mobile phase (e.g., triethylamine, use with caution for MS); Adjust mobile phase pH to suppress analyte ionization.[12]
Fronting Column overload (mass or volume); Sample solvent stronger than mobile phase.Reduce the injection volume or dilute the sample; Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[7][14]

Section 3: MS Signal Intensity and Sensitivity

A loss of sensitivity in the mass spectrometer can be a frustrating issue, often with multiple potential causes.

Q1: I'm experiencing a gradual or sudden loss of MS signal. What should I investigate?

Loss of sensitivity can stem from issues in the ESI source, contamination of ion optics, or problems with the detector.

  • Causality Explained:

    • Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization in the ESI source, leading to a reduced signal for the analyte of interest. This is a significant matrix effect.[3][15][16][17] Non-volatile buffers like phosphate are notorious for causing ion suppression and contaminating the MS source.[18]

    • Source Contamination: Over time, non-volatile components from the sample and mobile phase can build up on the ESI probe, capillary, and cone, physically blocking the ion path and reducing sensitivity.

    • Detector Degradation: The electron multiplier detector has a finite lifespan and its ability to amplify the ion signal will degrade over time, leading to a gradual loss of sensitivity.

Step-by-Step Protocol: Ion Source Cleaning

  • Safety First: Vent the mass spectrometer and ensure all high voltages are off. Wear appropriate personal protective equipment.

  • Disassembly: Carefully remove the ESI probe and the capillary/cone assembly according to the manufacturer's instructions.

  • Cleaning:

    • Sonciate the probe and capillary in a sequence of HPLC-grade solvents: water, methanol, and isopropanol, for 10-15 minutes each.

    • Gently wipe the cone with a lint-free cloth dampened with methanol.

  • Reassembly and Pump-down: Reinstall the components, ensuring a good seal. Pump down the system and allow it to stabilize.

Q2: What is ion suppression and how can I mitigate it?

Ion suppression is a matrix effect where the ionization efficiency of the analyte is reduced by the presence of other co-eluting compounds.[3][15]

  • Mechanisms of Ion Suppression:

    • Competition for Charge: In the ESI droplet, there is a limited amount of excess charge. If a co-eluting matrix component has a higher affinity for this charge than the analyte, it will be preferentially ionized, suppressing the analyte's signal.[16]

    • Changes in Droplet Properties: High concentrations of non-volatile salts or other matrix components can increase the surface tension and viscosity of the ESI droplets, hindering the formation of gas-phase ions.[15]

    • Gas-Phase Reactions: In the gas phase, proton transfer reactions can occur where a more basic matrix component can "steal" a proton from the protonated analyte, neutralizing it before it reaches the detector.[19]

Mitigation Strategy Description
Improve Chromatographic Separation Modify the gradient or change the column to separate the analyte from the interfering matrix components.
Enhance Sample Preparation Use a more effective sample cleanup technique (e.g., solid-phase extraction) to remove matrix components before analysis.[20]
Dilute the Sample This can reduce the concentration of interfering compounds to a level where they no longer cause significant suppression.
Use a Different Ionization Technique Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[15]
Use Stable Isotope-Labeled Internal Standards These compounds co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification.

Section 4: Mass Accuracy and Calibration

Maintaining mass accuracy is critical for confident compound identification and formula determination, especially with high-resolution mass spectrometers.

Q1: My mass accuracy is drifting during an analytical run. What are the likely causes?

Mass accuracy drift can be caused by fluctuations in temperature, instability in the power supply, or contamination of the mass analyzer.[21][22][23][24][25][26]

  • Causality Explained: Time-of-Flight (TOF) mass analyzers are particularly sensitive to environmental changes. A change in temperature can cause the flight tube to expand or contract, altering the flight path of the ions and leading to a drift in the measured mass-to-charge ratio.[24]

Parameter Acceptable Range Action if Out of Range
Mass Accuracy < 5 ppm for most applicationsRecalibrate the mass spectrometer.
Calibration Solution Signal Stable and within the expected intensity rangeCheck the delivery of the lock mass solution.
Laboratory Temperature Stable within ± 2 °CEnsure stable laboratory environmental conditions.

Step-by-Step Protocol: Mass Calibration

  • Prepare Calibration Solution: Use the manufacturer-recommended calibration solution appropriate for the mass range of your analysis.

  • Infuse the Calibrant: Infuse the calibration solution directly into the mass spectrometer at a stable flow rate.

  • Acquire Data: Acquire a spectrum of the calibrant, ensuring sufficient signal intensity for all major peaks.

  • Apply Calibration: Use the instrument software to perform the mass calibration, ensuring that the software correctly identifies the calibration peaks.

  • Verify Calibration: After calibration, re-run a standard to confirm that the mass accuracy is within the required specifications.

Section 5: Carryover and Contamination

Carryover and contamination can lead to false positives and inaccurate quantification. Distinguishing between them is key to effective troubleshooting.

Q1: I see peaks in my blank injections. Is this carryover or contamination, and how do I fix it?

Carryover is the appearance of an analyte from a previous injection in a subsequent run. Contamination is the presence of an unwanted substance from the system or solvents.[9][16][27][28][29][30][31][32][33][34]

  • Distinguishing Carryover from Contamination:

    • Carryover: The peak intensity will decrease with each subsequent blank injection.

    • Contamination: The peak intensity will remain relatively constant across multiple blank injections.[31]

A Peak in Blank Injection B Inject multiple blanks A->B C Does peak intensity decrease? B->C D YES C->D E NO C->E F Issue is Carryover D->F G Issue is Contamination E->G H Optimize wash method (stronger solvent, longer time) F->H I Check for contaminated mobile phase, vials, or system components G->I

Caption: Differentiating carryover and contamination.

Common Sources of Carryover and Solutions

Source Cause Solution
Injector Adsorption of analyte to the needle, loop, or rotor seal.Optimize the needle wash procedure with a stronger solvent. Replace the rotor seal if worn.[16][28]
Column Strong retention of the analyte on the column.Increase the final percentage of organic in the gradient or add an isocratic hold at high organic to flush the column.[28]
Sample Matrix Highly concentrated or "sticky" samples.Dilute the sample; improve sample cleanup.

Step-by-Step Protocol: System Cleaning for Contamination

  • Prepare Cleaning Solvents: A common aggressive cleaning solution is a mixture of isopropanol, acetonitrile, methanol, and water (25:25:25:25 v/v/v/v) with 0.2% formic acid. A basic wash with 0.1% ammonium hydroxide can also be effective.[35]

  • Systematic Flushing:

    • Replace the column with a union.

    • Flush all solvent lines with the cleaning solution for at least 30 minutes each.

    • Purge the sample manager, including the needle and loop, with the cleaning solution.

  • Rinse: Thoroughly rinse the system with fresh, high-purity mobile phase to remove all traces of the cleaning solvents before reconnecting the column.

Section 6: System Suitability

Regularly performing system suitability tests is crucial to ensure that the entire UPLC-ESI-MS/MS system is performing optimally before running valuable samples.[11][18][36][37]

Q1: What are the key parameters to monitor in a system suitability test?

A good system suitability test should assess the performance of both the UPLC and the MS components of the system.

Parameter What it Measures Typical Acceptance Criteria
Retention Time Stability of the pump flow rate and mobile phase composition.RSD < 2%
Peak Area/Height Precision of the injector and stability of the MS signal.RSD < 15%
Peak Asymmetry/Tailing Factor Column performance and potential for secondary interactions.0.8 < T < 1.5
Mass Accuracy Calibration status of the mass spectrometer.< 5 ppm
Signal-to-Noise Ratio Overall system sensitivity.> 10 for the lowest standard

By systematically working through these troubleshooting steps, you can diagnose and resolve the majority of issues encountered in UPLC-ESI-MS/MS analysis, ensuring the generation of high-quality, reliable data.

References

  • Waters Corporation. (n.d.). UPLC and HPLC retention time shifts - WKB197740.
  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?
  • Jones, K. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(7).
  • ACD/Labs. (2022, October 6).
  • ResearchGate. (2015, August 28).
  • Sigma-Aldrich. (n.d.).
  • Bio-Works. (n.d.).
  • Nishimura, T., & Iwamoto, S. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 8(2), S0083.
  • Biocrates. (n.d.). How should the LC-MS system be maintained for optimal performance?
  • ResearchGate. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?
  • Hage, D. S., & Carr, J. D. (2011).
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • García, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry.
  • ResearchGate. (n.d.).
  • Waters Corporation. (n.d.). UPLC and HPLC retention time shifts - WKB197740.
  • Doneanu, A., Chen, W., & Gebler, J. C. (2012). Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies.
  • Wyatt Technology. (n.d.).
  • ASMS. (n.d.). Factors Affecting Mass Measurement Accuracy in a TOF Mass Spectrometer.
  • Bruker. (n.d.).
  • Nishimura, T., & Iwamoto, S. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y.
  • Chromatography Forum. (2013, May 24). UPLC Instant Retention Time Shift.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry.
  • ALWSCI. (2025, November 27).
  • Phenomenex. (n.d.).
  • Cech, N. B., & Enke, C. G. (2001).
  • American Chemical Society. (2023, November 18).
  • LC-MS. (n.d.). Electrospray Ionization (ESI)
  • Grant, R. P. (2007). System suitability in bioanalytical LC/MS/MS.
  • Thermo Fisher Scientific. (n.d.). Development of Small Molecule System Suitability Standard (SMSS)
  • American Chemical Society. (2023, October 16).
  • Restek. (2025, July 7).
  • Clinical Chemistry. (2018, August 1). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service.
  • Waters Corporation. (n.d.). ACQUITY UPLC M-Class System Guide.
  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • Waters Corporation. (n.d.).
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • American Chemical Society. (2023, October 27).
  • Shimadzu. (2025, December 31). Shimadzu Ghost Peaks.
  • Scribd. (n.d.). UPLC System Routine Cleaning Guide.
  • Chromatography Forum. (2021, July 1). Ghost peaks in LC/MS.
  • Waters Corporation. (n.d.). Poor Tof mass accuracy - WKB65254.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ResearchGate. (2019, January 7). Enhanced mass-accuracy in multi-reflecting TOF-MS.
  • Chromperfect. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • ResearchGate. (2016, July 25). Why do you see splited peaks in UPLC sometimes when same conditions applied?
  • Mandal, P., Karmakar, S., & Pal, T. K. (2024, October 23). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Academic Strive.

Sources

Optimization

Technical Support Center: 2-Guanidino-5-hydroxymethylthiazole Stability &amp; Handling

Welcome to the Technical Support Center for 2-Guanidino-5-hydroxymethylthiazole , a critical intermediate in the synthesis of H2-receptor antagonists like famotidine. As a Senior Application Scientist, I have designed th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Guanidino-5-hydroxymethylthiazole , a critical intermediate in the synthesis of H2-receptor antagonists like famotidine. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the mechanistic causality behind stability failures and provide self-validating protocols to ensure the integrity of your analytical and synthetic workflows.

Causality-Driven Troubleshooting & FAQs

Q1: My aqueous solutions of 2-Guanidino-5-hydroxymethylthiazole show rapid assay depletion at room temperature. What is the primary mechanistic driver? A1: The depletion is fundamentally driven by pH-dependent hydrolysis. The guanidino moiety and the thiazole ring are highly sensitive to both hydronium and hydroxide ions. The optimal stability window is strictly between pH 5.8 and 7.0 [1].

  • The Causality: At pH < 5.0, the protonation of the basic guanidino nitrogen (pKa ~7.1) increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by water (specific acid catalysis). Conversely, at pH > 8.0, direct hydroxide attack occurs (general base catalysis). Maintaining a buffered pH of 6.2 minimizes both catalytic pathways, extending the solution half-life significantly [2].

Q2: I am observing unexpected secondary peaks in my HPLC chromatograms after storing the intermediate for 48 hours. How can I suppress this? A2: Secondary peaks appearing during short-term ambient storage are typically oxidative degradants (e.g., sulfoxides or disulfides) or photolytic cleavage products. The thiazole sulfur is highly susceptible to oxidation by dissolved oxygen or trace peroxides [3].

  • The Causality: Auto-oxidation occurs via a radical pathway. To suppress this, solutions must be sparged with inert gas (N₂ or Argon) to displace dissolved oxygen. Furthermore, the addition of a chelating agent (e.g., EDTA) sequesters trace transition metals that act as catalysts for these oxidative radical formations. Because the compound is also photolabile, UV exposure accelerates these transition states, making amber glassware mandatory.

Q3: Why does my intermediate precipitate or degrade when transitioning from acidic synthesis conditions to neutral aqueous purification? A3: 2-Guanidino-5-hydroxymethylthiazole exhibits an inverse relationship between solubility and stability. While it is highly stable at neutral pH, its aqueous solubility drops significantly in this range. It is highly soluble in acidic conditions, but degrades rapidly [4].

  • The Causality: When adjusting pH upward for purification, passing through the isoelectric point causes rapid precipitation. If the neutralization is done slowly at room temperature, the compound spends too much time in the acidic degradation window. To manage this, perform pH adjustments at sub-ambient temperatures (2–8 °C) to kinetically slow the hydrolytic degradation while managing the precipitation event.

Visualizing Degradation Pathways

Pathway A 2-Guanidino-5-hydroxymethylthiazole B Acidic/Basic Hydrolysis (pH < 5.0 or pH > 8.0) A->B C Oxidative Stress (O2, Peroxides) A->C D Photolysis / Thermal (UV Light, T > 55°C) A->D E Hydrolytic Cleavage (Propanamide derivatives) B->E F Oxidation Products (Sulfoxides / Disulfides) C->F G Complex Degradants (Ring Cleavage) D->G

Fig 1. Primary degradation pathways of 2-Guanidino-5-hydroxymethylthiazole in solution.

Quantitative Stability Profiles

To aid in experimental design, the following tables summarize the kinetic boundaries and mechanistic targets of 2-Guanidino-5-hydroxymethylthiazole under various environmental stressors.

Table 1: Stability Profile across pH and Temperature

ConditionpH RangePrimary Degradation PathwayEstimated Half-Life (25°C)
Acidic < 5.0Specific Acid Catalysis (Hydrolysis)< 24 hours
Neutral 5.8 - 7.0Highly Stable (Minimal Hydrolysis)> 40 days
Alkaline > 8.0General Base Catalysis (Hydrolysis)< 48 hours
Oxidative AnyRadical Oxidation (Sulfoxide formation)Dependent on O₂ levels

Table 2: Common Degradation Products and Mechanisms

StressorMechanistic TargetResulting Degradant Type
H⁺ (Acid) Guanidino moietySulfamoyl propenamide derivatives
OH⁻ (Base) Thiazole ring / GuanidinoPropionic acid derivatives
H₂O₂ / O₂ Thiazole SulfurSulfoxides, Disulfides
UV Light Thiazole coreRing cleavage products

Self-Validating Experimental Protocols

A robust protocol must validate itself. The following methodologies incorporate internal controls and mechanistic safeguards to ensure data integrity.

Protocol 1: Preparation of High-Stability Aqueous Stock Solutions

Use this protocol to prepare analytical standards or biological assay stocks that will not degrade during your experiment.

  • Solvent Degassing: Sonicate HPLC-grade water under vacuum for 15 minutes, then sparge with N₂ gas for 10 minutes.

    • Causality: Removes dissolved O₂ to prevent oxidative degradation of the thiazole sulfur.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer using the degassed water. Adjust the pH strictly to 6.2 using 0.1 M NaOH or HCl.

    • Causality: Locks the pH in the optimal stability window to minimize both specific acid and general base catalysis [4].

  • Dissolution and Chelation: Dissolve 2-Guanidino-5-hydroxymethylthiazole to a concentration of 1 mg/mL. Add 0.1 mg/mL EDTA.

    • Causality: EDTA sequesters trace transition metals that catalyze radical oxidation.

  • Self-Validation (Baseline Control): Immediately run a t=0 HPLC injection to establish a baseline purity profile. This serves as your internal control to verify that no degradation occurred during the preparation phase. Store the remaining stock in amber vials at 2–8 °C.

Protocol 2: Forced Degradation (Stability-Indicating) Workflow

Use this workflow to generate degradation profiles for validating stability-indicating HPLC methods.

  • Acid/Base Stress: To 5 mL of the stock solution (Protocol 1), add 5 mL of 0.1 M HCl (Acid stress) or 0.1 M NaOH (Base stress). Incubate in a water bath at 80°C for 4–8 hours [2].

  • Quenching (Critical Step): Remove the samples from the heat and immediately neutralize the acidic sample with 0.1 M NaOH (and the basic sample with 0.1 M HCl) until the pH reaches 6.0–6.5.

    • Causality: Neutralization instantly halts the forced degradation kinetics. Without this step, the sample will continue to degrade while sitting in the HPLC autosampler queue, invalidating your time-course data.

  • Chromatographic Separation: Inject the neutralized samples onto a C18 column using a gradient mobile phase (e.g., Methanol/Water with 0.1% Formic Acid).

    • Causality: The polar nature of the intact intermediate and its hydrolytic cleavage products requires a hydrophobic stationary phase (C18) combined with pH control to ensure proper retention and resolution.

Workflow S1 1. Prepare Stock (1 mg/mL, Buffered) S2 2. Apply Stress (Acid, Base, H2O2, Heat) S1->S2 S3 3. Quench Reaction (Neutralize to pH 6.0) S2->S3 S4 4. HPLC Analysis (C18, UV Detection) S3->S4 S5 5. Data Processing (Quantify Peaks) S4->S5

Fig 2. Step-by-step workflow for forced degradation and stability-indicating HPLC analysis.

Troubleshooting

Technical Support Center: Purification of 2-Guanidino-5-hydroxymethylthiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in isolating highly polar, basic heterocyclic intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in isolating highly polar, basic heterocyclic intermediates. 2-Guanidino-5-hydroxymethylthiazole (also known as (2-guanidinothiazol-5-yl)methanol) is a critical building block in the synthesis of famotidine and related histamine H2-receptor antagonists[1].

Because this molecule features both a highly basic guanidino group and a polar hydroxymethyl group, it exhibits unique solubility profiles—soluble in polar solvents like water and methanol, but insoluble in non-polar organics[2]. Standard purification techniques often fail without mechanistic adjustments. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the physicochemical rationale needed to achieve >98% purity.

Purification Workflow Architecture

The optimal purification strategy relies on exploiting the basicity of the guanidine moiety through acid-base precipitation, followed by targeted polishing via recrystallization or specialized chromatography[1][3].

G Crude Crude Reaction Mixture Acidify Acidification (Conc. HCl, pH < 2) Crude->Acidify Dissolve Basify Basification (40% NaOH, pH 11) Acidify->Basify Cool & Neutralize Filter1 Filtration of Precipitate Basify->Filter1 Precipitate Decision Purity Check (HPLC/TLC) Filter1->Decision Recryst Recrystallization (Hot Ethanol/Acetonitrile) Decision->Recryst >90% Purity Chromatography Chromatography (Alumina, EtOAc/MeOH) Decision->Chromatography <90% Purity Pure Pure 2-Guanidino-5- hydroxymethylthiazole Recryst->Pure Vacuum Dry Chromatography->Pure Evaporate & Triturate

Workflow for the isolation and purification of 2-Guanidino-5-hydroxymethylthiazole.

Troubleshooting Guides & FAQs

Q1: Why does my product streak severely on the silica column, resulting in poor recovery and co-elution of impurities? Mechanistic Cause: 2-Guanidino-5-hydroxymethylthiazole contains a highly basic guanidino group. When subjected to standard, acidic silica gel chromatography, the basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface via hydrogen bonding and ionic interactions. This causes irreversible adsorption and severe peak tailing. Solution: Switch the stationary phase to basic alumina. Patent literature specifically validates the use of alumina combined with a gradient elution of ethyl acetate-methanol for the successful isolation of this compound[3].

Q2: During the acid-base precipitation step, my yield is unexpectedly low (<50%). What is going wrong? Mechanistic Cause: The free base of this compound is still highly polar and retains significant solubility in water[2]. If the volume of the aqueous phase during the neutralization step (to pH 11) is too large, a massive portion of your product will remain dissolved in the mother liquor. Furthermore, the neutralization of concentrated HCl with 40% NaOH is highly exothermic; elevated temperatures exponentially increase the compound's aqueous solubility. Solution: Keep the aqueous volume to an absolute minimum. Strictly control the temperature using an ice-water bath (0–5 °C) during the dropwise addition of NaOH[1].

Q3: My isolated crystals turn into a sticky paste shortly after filtration. How can I prevent this degradation? Mechanistic Cause: The combination of the hydroxymethyl group and the guanidino moiety makes the compound prone to forming hydrates and absorbing atmospheric moisture (hygroscopicity)[4]. Solution: Do not leave the filter cake exposed to ambient air. Immediately transfer the solid to a vacuum oven (50 °C). If the paste has already formed, trituration with a mixture of ether and acetonitrile will effectively displace residual water and promote the formation of a stable, flowable solid[3].

Quantitative Data: Purification Efficacy

The following table synthesizes expected outcomes based on the chosen purification vector. Use this data to select the appropriate method based on your crude purity.

Purification MethodSolvent System / Stationary PhaseTypical Recovery (%)Final Purity (HPLC)Key Advantage
Acid-Base Precipitation Conc. HCl (aq) / 40% NaOH (aq)85 - 90%85 - 92%Highly scalable; removes non-basic organic impurities[1].
Recrystallization Hot Ethanol or Acetonitrile75 - 80%> 98%Excellent for removing trace organic impurities and salts[1].
Column Chromatography Alumina / EtOAc:MeOH gradient60 - 70%> 99%Resolves closely related structural thiazole analogs[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in observational checks allow the researcher to confirm the success of each step in real-time.

Protocol A: Acid-Base Precipitation

This method is ideal for bulk crude mixtures post-lithium aluminum hydride reduction.

  • Dissolution: Suspend 16.0 g of crude 2-guanidino-5-hydroxymethylthiazole in 80 mL of concentrated hydrochloric acid[1]. Stir at ambient temperature for 1 hour.

    • Self-Validation Check: The successful formation of the highly soluble guanidinium hydrochloride salt is visually confirmed when the opaque crude suspension transitions into a clear, albeit potentially colored, solution.

  • Cooling: Transfer the reaction flask to an ice-water bath and allow the internal temperature to drop to 0–5 °C.

  • Basification: Slowly add a 40% aqueous NaOH solution dropwise. Monitor the internal temperature, ensuring it does not exceed 15 °C to prevent product dissolution. Continue addition until the pH reaches exactly 11[1].

    • Self-Validation Check: The pH must be strictly monitored with a calibrated meter. The sudden formation of a dense, off-white precipitate precisely as the pH crosses the 10.5–11.0 threshold validates the successful generation of the insoluble free base.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with a minimal amount of ice-cold distilled water (to remove NaCl) followed by cold acetonitrile.

  • Drying: Dry the solid under high vacuum at 50 °C for 12 hours.

Protocol B: Chromatographic Polishing

Use this method if the product from Protocol A remains <90% pure or contains structurally similar thiazole impurities.

  • Column Preparation: Pack a glass column with basic Alumina (Activity Grade II or III) using ethyl acetate as the slurry solvent[3].

  • Loading: Dissolve the partially purified material in the absolute minimum volume of methanol. Carefully load it onto the head of the alumina bed.

  • Elution: Elute using a solvent gradient starting at 100% Ethyl Acetate and slowly ramping to an Ethyl Acetate-Methanol mixture (e.g., 80:20)[3].

  • Fraction Analysis: Collect fractions and analyze them via TLC (Alumina plates, visualized under UV 254 nm).

    • Self-Validation Check: A single, tight, non-streaking spot on the alumina TLC plate confirms that the basic stationary phase has successfully mitigated the hydrogen-bonding issues seen on silica, validating the separation.

  • Recovery: Pool the product-containing fractions and evaporate under reduced pressure. Triturate the resulting residue with an ether-acetonitrile mixture to yield a colorless, crystalline solid[3].

References

  • FI76795C - Process for the preparation of novel, therapeutically useful 3,4-disubstituted 1,2,5-thiadiazole-1-oxides and 1,1-dioxides. Google Patents.1

  • SE456582B - Intermediates for the preparation of 3,4-disubstituted 1,2,5-thiadiazol-1-oxides and -1,1-dioxides which are H2 receptor antagonists. Google Patents.3

  • EvitaChem Catalog - Buy 2-Guanidino-5-hydroxymethylthiazole (EVT-8638512) - Solubility and Properties. EvitaChem. 2

Sources

Optimization

Technical Support Center: Synthesis of 2-Guanidinothiazole Derivatives

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to address the specific, field-proven challenges researchers face when synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to address the specific, field-proven challenges researchers face when synthesizing 2-guanidinothiazole derivatives. These compounds are critical intermediates for pharmaceuticals (such as the H2-receptor antagonist famotidine) but present unique synthetic hurdles due to the thermal instability of precursors, the ambidentate nature of guanidine nucleophiles, and complex purification requirements.

Part 1: Diagnostic FAQ & Troubleshooting Guides

Q1: Why does my reaction mixture turn black and yield a tar-like substance when reacting 1,3-dichloroacetone with amidinothiourea? Causality & Solution: This is a classic symptom of thermal degradation and polymerization of the α-haloketone. The Hantzsch condensation is highly exothermic. If amidinothiourea (2-imino-4-thiobiuret) is added too rapidly at room temperature, the localized heat causes 1,3-dichloroacetone to decompose into a tar-like polymer. Field-Proven Fix: Cool the haloketone solution to between -5°C and 0°C before addition. Add the amidinothiourea portionwise over several hours to control the reaction kinetics. You must maintain the reaction below 0°C for the duration of the synthesis, which may require up to 5 days of stirring[1]. Alternatively, switching the electrophile to 1,3-dibromoacetone allows the reaction to tolerate higher temperatures (20–100°C) with significantly reduced tar formation and faster reaction times[2].

Q2: I am isolating a mixture of thiazole and pyrimidine side-products. How can I improve the regioselectivity of the cyclization? Causality & Solution: Amidinothiourea is an ambidentate nucleophile. While the sulfur atom is the most nucleophilic and typically initiates the required S_N2 attack on the α-carbon of the haloketone, the nitrogen atoms of the guanidine moiety can competitively attack the carbonyl carbon under incorrect pH or solvent conditions. This off-target nucleophilic attack leads to the formation of pyrimidine derivatives instead of the desired 1,3-thiazole[3]. Field-Proven Fix: Ensure the reaction is run in a strictly non-nucleophilic, polar aprotic solvent (like anhydrous acetone) or under controlled conditions in alcoholic solvents[1]. Avoid adding external bases during the initial coupling phase; deprotonation of the guanidine nitrogens increases their nucleophilicity, driving off-target cyclization.

Q3: The 2-guanidinothiazole product is highly polar and streaks on silica gel. How do I isolate it without using complex reverse-phase chromatography? Causality & Solution: 2-Guanidinothiazole derivatives possess a highly polar guanidine moiety, making standard aqueous workups and normal-phase chromatography highly inefficient. Field-Proven Fix: Leverage the basicity of the guanidine group to create a self-isolating system. The Hantzsch synthesis naturally produces one equivalent of hydrogen halide (HX) during the final dehydration step. In a solvent like acetone, the resulting 2-guanidinothiazole hydrochloride or hydrobromide salt is highly insoluble. You can isolate the product directly by vacuum filtration of the crude reaction mixture. Washing the precipitate with cold acetone effectively removes unreacted haloketone and non-polar organic impurities without the need for chromatography[1].

Part 2: Quantitative Optimization Data

The following table summarizes representative data for the synthesis of 2-guanidinothiazole derivatives, comparing the impact of the α-haloketone leaving group on reaction parameters.

α-Haloketone PrecursorNucleophileSolventTemp (°C)Reaction TimeIsolated Yield (%)Primary Challenge
1,3-DichloroacetoneAmidinothioureaAcetone-5 to 0120 hours65 - 75%Severe exotherm; requires prolonged cooling[1].
1,3-DibromoacetoneAmidinothioureaAcetone20 to 1002 - 8 hours80 - 85%Handling of highly lachrymatory dibromo-precursor[2].
α-Bromoketones (Aryl)Substituted ThioureasIonic Liquids25 (RT)< 1 hour> 90%Scaling up ionic liquid extraction.

Part 3: Standard Operating Procedure (SOP)

Protocol: Synthesis of 1-(4-Chloromethyl-2-thiazolyl)guanidine Hydrochloride This protocol is designed as a self-validating system. Each step includes a physical observation that confirms the chemical integrity of the process.

  • Reagent Preparation: Dissolve 1.0 equivalent of 1,3-dichloroacetone in anhydrous acetone (approx. 10 mL per gram of haloketone).

    • Validation Check: The solution must be clear and colorless. A yellow or brown tint indicates premature degradation of the haloketone; discard and use a fresh batch.

  • Thermal Equilibration: Transfer the reaction flask to an ice-salt bath and cool the internal temperature to exactly -5°C[1].

  • Controlled Addition: Add 0.95 equivalents of amidinothiourea portionwise over a 3-hour period.

    • Validation Check: Monitor the internal thermometer. An exotherm spiking above 0°C indicates the addition is too rapid, risking polymerization. Pause addition until the temperature stabilizes.

  • Cyclization & Maturation: Stir the mixture continuously for 5 days, strictly maintaining the temperature below 0°C[1].

    • Validation Check: The gradual formation of a dense, white/off-white precipitate confirms successful S-alkylation and subsequent cyclization into the insoluble hydrochloride salt.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold (-10°C) anhydrous acetone to remove unreacted dichloroacetone.

  • Drying: Dry the product under high vacuum at room temperature for 12 hours to afford the pure 2-guanidinothiazole hydrochloride salt.

Part 4: Mechanistic & Workflow Visualizations

Mechanism A Amidinothiourea (Nucleophile) C S-Alkylation Intermediate (Thioether formation) A->C SN2 Attack by Sulfur B α-Haloketone (Electrophile) B->C D Intramolecular Cyclization (Amine attacks Carbonyl) C->D Ring Closure E Dehydration & Aromatization (-H2O, -HX) D->E Proton Transfer F 2-Guanidinothiazole Derivative E->F Stable Heterocycle

Mechanistic pathway of the Hantzsch synthesis for 2-guanidinothiazoles.

Workflow Step1 Dissolve Haloketone in Acetone Step2 Cool to -5°C to 0°C Step1->Step2 Step3 Portionwise Addition of Amidinothiourea Step2->Step3 Prevents Exotherm Step4 Stir for 24-120h (Temp Dependent) Step3->Step4 Controlled Kinetics Step5 Filtration of Precipitate Step4->Step5 Product Crystallizes Step6 Wash & Dry (Product Isolation) Step5->Step6

Standard experimental workflow for synthesizing 2-guanidinothiazole derivatives.

References

  • WO1998040367A1 - Novel thiazole derivatives and their preparation Google P
  • US4562261A - 2-Guanidinothiazoline compounds, and process for preparing them Google P
  • Synthesis and Biological Evaluation of Thiazole Derivatives IntechOpen [Link]

Sources

Troubleshooting

Process Chemistry Support Center: Mitigating Occupational Hazards in Famotidine Synthesis

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist in process chemistry, I have designed this troubleshooting guide to address a critical occupational hazard: the severe contact dermatiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist in process chemistry, I have designed this troubleshooting guide to address a critical occupational hazard: the severe contact dermatitis induced by 2-guanidino-4-chloromethylthiazole (and its hydrochloride salt)[1],[2]. This compound is a foundational intermediate in the synthesis of the histamine H2-receptor antagonist, famotidine[1],[3].

This guide synthesizes mechanistic toxicology with field-proven process engineering to provide you with self-validating protocols and actionable chemical alternatives.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does 2-guanidino-4-chloromethylthiazole cause severe contact dermatitis, and what is the exact chemical causality? A: The severe contact dermatitis associated with this intermediate is not a simple chemical burn; it is an irreversible immunological sensitization[4]. The causality lies in the highly electrophilic chloromethyl ( −CH2​Cl ) group attached to the thiazole ring. While this reactivity is ideal for nucleophilic substitution during drug synthesis, it acts as a potent alkylating agent upon dermal exposure.

When the compound contacts the skin, it functions as an electrophilic hapten. It rapidly undergoes an SN​2 substitution reaction with nucleophilic residues (such as the thiol groups of cysteine or primary amines of lysine) on epidermal proteins. This covalent binding creates a hapten-protein complex. Langerhans cells phagocytize this complex and present it to T-cells in the lymph nodes, leading to sensitization. Upon any subsequent exposure, memory T-cells trigger a massive cytokine cascade, resulting in a Type IV delayed hypersensitivity reaction.

Q2: Are there alternative synthetic routes that avoid this specific intermediate entirely? A: Yes. Because the handling of 2-guanidino-4-chloromethylthiazole is complicated by its irritative odor and severe dermatitis risk[5],[6], alternative routes have been validated. As detailed in [4] and [6], researchers successfully bypassed this hazard by utilizing N-[4-(chloromethyl)-4,5-dihydro-4-hydroxy-2-thiazolyl]guanidine hydrochloride[7].

Mechanistically, this alternative masks the reactivity of the thiazole ring by maintaining it in a saturated, hydroxylated state (a thiazoline derivative). The dehydration to the fully aromatic, reactive thiazole only occurs in situ during the subsequent coupling step, effectively eliminating the operator's exposure to the sensitizing agent prior to the reaction[7].

Part 2: Data Visualization & Comparison

To justify the transition to alternative intermediates or the implementation of strict engineering controls, review the quantitative comparison below.

Table 1: Quantitative Comparison of Famotidine Synthetic Intermediates
Chemical IntermediateMolecular WeightSensitization PotentialTypical Process YieldRequired Engineering Control
2-Guanidino-4-chloromethylthiazole HCl 227.11 g/mol [1]Severe (Type IV Hapten)[4]75-80%Closed-system isolator (< 1 µg/m³)
N-[4-(chloromethyl)-4,5-dihydro-4-hydroxy-2-thiazolyl]guanidine HCl 245.13 g/mol Low (Masked Reactivity)[7]85-90%Standard Fume Hood (> 10 µg/m³)
Immunological Pathway Visualization

The following diagram maps the causality of the dermatitis, illustrating why process isolation is mandatory.

Haptenation Hapten 2-Guanidino-4-chloromethylthiazole (Electrophilic Hapten) Skin Epidermal Protein Contact (Nucleophilic -SH / -NH2) Hapten->Skin Dermal Exposure Complex Covalent Hapten-Protein Complex (Alkylation) Skin->Complex SN2 Substitution APC Langerhans Cell Uptake & MHC-II Presentation Complex->APC Phagocytosis TCell Memory T-Cell Activation (Sensitization) APC->TCell Lymph Node Migration Reaction Type IV Delayed Hypersensitivity (Dermatitis) TCell->Reaction Re-exposure Cascade

Type IV hypersensitivity pathway triggered by 2-guanidino-4-chloromethylthiazole haptenation.

Part 3: Validated Experimental Protocols

If your specific synthetic pathway mandates the use of 2-guanidino-4-chloromethylthiazole[3], you must employ the following self-validating protocol. A self-validating system ensures that every step has a built-in physical or chemical check to confirm success before proceeding, thereby guaranteeing operator safety.

Standard Operating Procedure: Safe Handling and In Situ Quenching

Step 1: Closed-System Charging & Pressure Validation

  • Action: Transfer the 2-guanidino-4-chloromethylthiazole hydrochloride powder into the reactor using a split-butterfly valve or a sealed glovebox isolator.

  • Self-Validation Check: Prior to transfer, establish a slight negative pressure (-0.05 bar) within the reactor. A stable pressure gauge reading over 5 minutes validates that the system is hermetically sealed, proving that no aerosolized hapten can escape into the operator's breathing zone.

Step 2: Reaction Execution & Chromatographic Monitoring

  • Action: Execute the coupling reaction (e.g., with 2-aminoethanethiol) under an inert nitrogen atmosphere[1].

  • Self-Validation Check: Monitor the reaction via HPLC. The complete disappearance of the starting material peak (RT ~4.2 min) and the stabilization of the product peak validates that the highly sensitizing chloromethyl group has been fully consumed in the forward reaction[1]. Do not open the reactor until this is confirmed.

Step 3: Electrophile Quenching

  • Action: Before reactor clean-up, add a 10% aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) to the reaction mixture. This mild nucleophile hydrolyzes any trace unreacted chloromethyl groups into benign hydroxymethyl derivatives without causing violent exothermic spikes[1].

  • Self-Validation Check: The hydrolysis reaction generates CO2​ gas. The visual cessation of bubbling in the reactor sight-glass validates that all residual acid and reactive electrophiles have been successfully neutralized.

Step 4: Surface Decontamination Verification

  • Action: Wash all charging ports and spatulas with a 5% sodium thiosulfate solution, which rapidly alkylates and destroys residual hapten.

  • Self-Validation Check: Swab the cleaned surfaces and test the swab using a modified Ellman’s reagent assay (which detects unreacted electrophiles). A lack of color change (remaining clear instead of turning yellow) validates the absolute absence of the sensitizing agent, clearing the equipment for standard handling.

References

  • US Patent 4,562,261: 2-Guanidinothiazoline compounds, and process for preparing them. Google Patents.
  • EP0128736A1: Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates. European Patent Office / Google Patents.

Sources

Optimization

Technical Support Center: Optimization of Guanidine-Catalyzed Organocatalytic Reactions

Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, mechanistic insights, and field-validated protocols for optimizing asymmetric transformations using chiral guanidine orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, mechanistic insights, and field-validated protocols for optimizing asymmetric transformations using chiral guanidine organocatalysts. Designed for researchers and drug development professionals, this resource bridges the gap between theoretical physical organic chemistry and practical benchtop execution.

Section 1: Core Principles & Mechanistic Workflows

Chiral guanidines (e.g., bicyclic guanidines, TBD derivatives, and pentasubstituted acyclic guanidines) are privileged organocatalysts due to their dual nature as potent Brønsted bases and precise hydrogen-bond donors[1].

Unlike traditional inorganic bases, guanidines operate via a bifunctional activation mode . In highly non-polar environments, the guanidine moiety deprotonates a pronucleophile to form a resonance-stabilized guanidinium cation. This cation does not simply act as a passive spectator; it actively organizes both the nucleophilic anion and the electrophile through a highly structured, dual hydrogen-bonding network[2]. This rigid transition state is the absolute prerequisite for high enantioselectivity.

MechanisticWorkflow Cat Chiral Guanidine Catalyst (Brønsted Base / H-Bond Donor) Deprot Deprotonation & Activation (Guanidinium Formation) Cat->Deprot Nuc Pro-Nucleophile (e.g., Malonate, Thiophenol) Nuc->Deprot Elec Electrophile (e.g., Nitroalkene, Enone) TS Bifunctional Transition State (Dual H-Bonding Network) Elec->TS H-Bond to Elec Deprot->TS H-Bond to Nuc- Prod Enantioenriched Product (Michael Adduct) TS->Prod C-C/C-S Bond Formation Regen Catalyst Regeneration Prod->Regen Regen->Cat

Bifunctional activation mode of chiral guanidine catalysts in conjugate additions.

Section 2: Self-Validating Experimental Protocols

Benchmark Protocol: Enantioselective Michael Addition of Malonates to Nitroalkenes

This protocol is engineered as a self-validating system. If the enantiomeric excess (ee%) drops below 95%, the system immediately indicates a deviation in solvent anhydrousness, catalyst purity, or temperature control.

Step 1: Catalyst Preparation and Storage

  • Action: Store the chiral guanidine catalyst in an argon-filled glovebox. Weigh 5 mol% of the catalyst into an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Causality: Guanidines are organic superbases (pKa ~ 24-26 in MeCN)[3]. Exposure to ambient air leads to rapid quenching via CO2 absorption (forming inactive guanidinium carbonates) and moisture degradation.

Step 2: Solvent and Electrophile Addition

  • Action: Add 2.0 mL of anhydrous, degassed Toluene to the Schlenk tube. Add 1.0 mmol of the nitroalkene electrophile. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Causality: Polar solvents disrupt the delicate intermolecular hydrogen bonds required for stereocontrol[4]. Toluene provides the optimal non-polar environment to enforce tight ion-pairing.

Step 3: Temperature Equilibration

  • Action: Submerge the reaction vessel in a cryocooler set precisely to -40 °C. Allow 15 minutes for thermal equilibration.

  • Causality: Background racemic Michael additions can occur at room temperature. Lowering the kinetic energy of the system suppresses the uncatalyzed pathway and rigidifies the catalytic transition state[4].

Step 4: Pronucleophile Addition

  • Action: Add 1.2 mmol of the malonate pronucleophile dropwise over 5 minutes. Stir at -40 °C for 24 hours.

  • Causality: Slow addition prevents localized concentration spikes that could lead to catalyst saturation, exotherms, and subsequent background racemic reactions.

Step 5: Quenching and Validation

  • Action: Quench the reaction cold by adding 1.0 mL of 1M HCl in ether. Purify via flash chromatography. Validate ee% via Chiral HPLC.

  • Causality: Rapid acidic quenching protonates the guanidine, immediately halting the reaction and preventing product epimerization or retro-Michael pathways.

Section 3: Optimization Data & Quantitative Comparisons

The following table summarizes the causal relationship between reaction parameters and stereochemical outcomes in a standard guanidine-catalyzed Michael addition[5].

SolventTemp (°C)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Mechanistic Rationale
DMF 2558545High polarity completely disrupts the H-bonding network.
THF 2558865Moderate polarity causes partial disruption of the transition state.
Toluene 2559282Non-polar environment stabilizes the bifunctional transition state.
Toluene -4059096 Low temperature suppresses the racemic background reaction.
Toluene -4014595Insufficient catalyst concentration leads to poor reaction rates.

Section 4: Troubleshooting Guide & FAQs

TroubleshootingLogic Start Issue: Low Enantioselectivity (ee%) CheckSolvent Check Solvent Polarity Start->CheckSolvent SolventPolar Highly Polar (e.g., DMF, MeOH) CheckSolvent->SolventPolar SolventNonPolar Non-Polar (e.g., Toluene, Hexane) CheckSolvent->SolventNonPolar ActionPolar Switch to Non-Polar Solvent (Enhances H-Bonding) SolventPolar->ActionPolar CheckTemp Check Temperature & Concentration SolventNonPolar->CheckTemp ActionTemp Lower Temp to -40°C / Increase Conc. CheckTemp->ActionTemp

Troubleshooting logic tree for resolving low enantioselectivity in guanidine catalysis.

Q: Why is my reaction rate extremely slow despite using a strong bicyclic guanidine (e.g., TBD derivative)?

A: Check the pKa of your pronucleophile. Bicyclic guanidines like TBD have a conjugate acid pKa of ~25-26 in acetonitrile[6]. If your pronucleophile has a pKa significantly higher than 25, deprotonation will be thermodynamically unfavorable. Consider using a more acidic pronucleophile (e.g., substituting a simple ester for a malonate or β -ketoester) or upgrading to a stronger superbase class, such as chiral iminophosphoranes.

Q: My enantioselectivity drops significantly when scaling up from 1 mmol to 10 mmol. What is the cause?

A: Scale-up often alters heat transfer and mixing efficiency. Because guanidine-catalyzed reactions rely heavily on low temperatures (e.g., -40 °C) to maintain a rigid hydrogen-bonded transition state[2], poor heat dissipation during the exothermic addition step can cause localized warming. This thermal spike accelerates the uncatalyzed, racemic background reaction. Ensure rigorous internal temperature monitoring and utilize a syringe pump for the slow addition of the pronucleophile.

Q: Can I use protic solvents like methanol or water to improve substrate solubility?

A: Generally, no. Protic solvents act as strong competitive hydrogen-bond donors and acceptors. They solvate the guanidinium intermediate, completely dismantling the bifunctional hydrogen-bonding network required for stereocontrol[2]. If solubility is a critical issue, try halogenated non-polar solvents (like DCM or Chloroform) or mixed solvent systems (Toluene/DCM) before resorting to highly polar media.

Q: I suspect my guanidine catalyst has degraded. How can I verify its integrity?

A: Guanidines are highly hygroscopic and readily absorb CO2 to form carbonates. A degraded catalyst will often appear as a sticky oil or a hardened crust rather than a free-flowing powder. You can verify integrity via 1H NMR in CDCl3; look for broad downfield shifts indicative of protonation or the presence of carbonate peaks in 13C NMR. Always store these catalysts in a glovebox[3].

Section 5: References

  • Chiral guanidines and their derivatives in asymmetric synthesis ResearchGate[Link]

  • Unconventional Bifunctional Lewis-Brønsted Acid Activation Mode in Bicyclic Guanidine-Catalyzed Conjugate Addition Reactions MDPI[Link]

  • Enantioselective Direct Vinylogous Michael Addition of Functionalized Furanones to Nitroalkenes Catalyzed by an Axially Chiral Guanidine Base ACS Publications[Link]

  • Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene? ACS Publications[Link]

  • Screening and optimization of the reaction conditions for the enantioselective Michael addition ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 2-Guanidino-5-Hydroxymethylthiazole Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Histamine H2 Receptor Antagonism, Kinase Inhibition, and Antioxidant Profiling As an Application Scientist, navigating the valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Histamine H2 Receptor Antagonism, Kinase Inhibition, and Antioxidant Profiling

As an Application Scientist, navigating the validation of multi-targeted heterocyclic scaffolds requires moving beyond basic screening. 2-Guanidino-5-hydroxymethylthiazole and its isomeric counterpart (2-guanidino-4-hydroxymethylthiazole) are privileged building blocks. Historically recognized as the core pharmacophore in histamine H2 receptor antagonists like famotidine[1], these scaffolds have recently been repurposed. Through strategic functionalization, they now serve as potent multi-targeted agents, demonstrating significant antiproliferative (EGFR/VEGFR-2 inhibition), antioxidant, and antibacterial properties[2].

This guide objectively compares the validation workflows, experimental causality, and performance metrics of these derivatives against established reference standards.

Mechanistic Pathways & Biological Targets

The versatility of the 2-guanidino-hydroxymethylthiazole scaffold stems from its amphoteric nature and planar delocalized structure[3].

  • H2 Receptor Antagonism: The guanidino group mimics the imidazole ring of histamine. The thiazole ring provides the exact spatial geometry required to competitively bind the H2 receptor, inhibiting adenylate cyclase and reducing gastric acid secretion[1].

  • Kinase Inhibition & Antioxidant Activity: By modifying the hydroxymethyl position with bulky, lipophilic groups (e.g., coumarin or benzofuran) or adding sulfonamide moieties, the molecule shifts its affinity toward the ATP-binding pockets of tyrosine kinases (EGFR/VEGFR-2) and acts as a potent electron donor for radical scavenging[4].

G cluster_0 Classic H2 Antagonism cluster_1 Emerging Multi-Target Activity A 2-Guanidino-hydroxymethylthiazole Derivatives B Histamine H2 Receptor A->B Competitive Binding E EGFR / VEGFR-2 Kinases A->E Lipophilic Hybridization C Adenylate Cyclase Inhibition B->C GPCR Signaling D Reduced cAMP & Acid Secretion C->D F ATP-Competitive Blockade E->F G Apoptosis / Anti-angiogenesis F->G

Diagram 1: Divergent mechanistic pathways of 2-guanidino-thiazole derivatives based on structural tuning.

Comparative Performance Data

To objectively assess the efficacy of these derivatives, we benchmark their biological activity against industry-standard controls. The data below synthesizes recent findings in both H2 antagonism and multi-target kinase/antioxidant applications.

Table 1: Comparative H2 Receptor Antagonism
Compound / ScaffoldTarget ReceptorpA2 Value (Guinea Pig Atrium)Relative Potency vs Cimetidine
Cimetidine (Reference)Histamine H26.101.0x
Famotidine Precursor (4-Hydroxymethyl)Histamine H28.20~125x
2-Guanidino-5-hydroxymethylthiazole Histamine H26.80~5x
Table 2: Comparative Kinase Inhibition & Antioxidant Activity

Recent studies on thiazole-coumarin hybrids (e.g., Compound 11f) and thiazole-sulfonamides (e.g., Compound 8) demonstrate superior multi-target efficacy compared to standard drugs[4].

CompoundPrimary TargetIC50 / GI50Antioxidant Scavenging (DPPH at 10 μM)
Compound 11f (Coumarin Hybrid)EGFR / VEGFR-227 nM (GI50)73.0%
Erlotinib (Reference)EGFR33 nM (GI50)N/A
Compound 8 (Sulfonamide Hybrid)Antioxidant / SODN/A90.09%
Trolox (Reference)AntioxidantN/A78.0%

Self-Validating Experimental Methodologies

A protocol is only as reliable as the logical constraints built into it. Below are the field-proven, step-by-step methodologies for validating these derivatives, complete with the causality behind critical experimental choices.

Protocol A: In Vitro H2 Receptor Antagonism Assay

Objective: Determine the pA2 value (receptor affinity) using isolated tissue models.

  • Tissue Preparation: Isolate the right atrium from a sacrificed guinea pig.

    • Causality: The guinea pig right atrium contains the sinoatrial (SA) node, which is highly populated with H2 receptors that directly mediate chronotropic (heart rate) responses. This provides a functional readout without H1 receptor interference.

  • Organ Bath Setup: Suspend the tissue in a 10 mL organ bath containing oxygenated Tyrode's solution maintained at 37°C.

    • Causality: Tyrode's solution mimics physiological ionic strength and pH, ensuring the tissue remains viable and responsive for the duration of the Schild plot analysis.

  • Baseline & Agonist Curve: Apply a resting tension of 1g. After a 45-minute equilibration, generate a cumulative concentration-response curve using histamine ( 10−8 to 10−4 M).

  • Antagonist Incubation: Wash the tissue thoroughly, incubate with the 2-guanidino-thiazole derivative for 30 minutes, and repeat the histamine curve.

    • Causality: A 30-minute incubation is strictly required to ensure complete thermodynamic equilibration of the antagonist at the receptor site, preventing underestimation of the pA2 value.

Protocol B: Dual EGFR/VEGFR-2 Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the antiproliferative IC50 of hybridized thiazole derivatives[4].

  • Reagent Preparation: Reconstitute recombinant EGFR/VEGFR-2 in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents the highly lipophilic thiazole-coumarin hybrids from non-specifically adhering to the microplate walls, which would cause false-negative results.

  • Reaction Initiation: Combine the kinase, a 10-point serial dilution of the compound (max 1% DMSO), and the fluorescent peptide substrate. Initiate by adding ATP exactly at its predetermined Km​ value.

    • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors—the primary mechanism of action for these multi-targeted thiazole derivatives.

  • Detection: Incubate for 1 hour, then read the Time-Resolved FRET signal. Calculate the IC50 using non-linear regression.

Protocol C: Antioxidant DPPH Radical Scavenging Assay

Objective: Validate the electron-donating capacity of thiazole-sulfonamide derivatives.

  • Solution Prep: Prepare a 0.1 mM solution of DPPH in absolute ethanol.

  • Incubation: Mix 100 μL of the thiazole derivative with 100 μL of DPPH in a 96-well plate. Incubate in the dark at room temperature for 30 minutes.

    • Causality: Strict dark incubation is required because ambient light rapidly degrades the DPPH radical, leading to artifactual baseline drift and false-positive scavenging data.

  • Quantification: Measure absorbance at 517 nm.

    • Causality: The reduction of the purple DPPH radical to the yellow hydrazine derivative by the thiazole compound causes a measurable drop in absorbance at 517 nm, directly correlating to its antioxidant capacity.

Workflow Step1 Compound Prep (DMSO Stock) Step2 In Vitro H2 Assay (Guinea Pig Atrium) Step1->Step2 Step3 Kinase Assay (EGFR/VEGFR-2 FRET) Step1->Step3 Step4 Antioxidant Assay (DPPH/SOD) Step1->Step4 Step5 Data Analysis (IC50 / pA2 Calc) Step2->Step5 Step3->Step5 Step4->Step5

Diagram 2: High-throughput experimental workflow for validating multi-targeted thiazole derivatives.

Structural Optimization & Alternative Scaffolds

When engineering these compounds, the placement of the hydroxymethyl group dictates the pharmacological trajectory.

The 4-hydroxymethyl position is historically favored for H2 antagonists. It provides the optimal vector for thioether linkage, which is necessary to reach the secondary binding pocket of the H2 receptor (as seen in famotidine).

Conversely, the 5-hydroxymethyl position offers superior synthetic handle flexibility for generating multi-target kinase inhibitors. By coupling the 5-position with bulky benzofuran or coumarin rings, the resulting steric bulk perfectly occupies the hydrophobic cleft of the EGFR and VEGFR-2 kinase domains, yielding sub-30 nM inhibitory profiles[4].

Logic Root Base Scaffold: 2-Guanidino-hydroxymethylthiazole Mod1 Position 4 vs 5 Hydroxymethyl Shift Root->Mod1 Mod2 Guanidino Group Modifications Root->Mod2 Out1 Famotidine Precursors (High H2 Affinity) Mod1->Out1 4-Hydroxymethyl Out2 Multi-target Kinase Inhibitors (EGFR/VEGFR-2) Mod1->Out2 5-Hydroxymethyl + Coumarin Out3 Antioxidant/Antibacterial Derivatives Mod2->Out3 Sulfonamide Addition

Diagram 3: Logical decision tree for scaffold optimization of 2-guanidino-thiazole derivatives.

References

  • Source: Google Patents (Patent FI76795C)
  • Title: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties Source: Frontiers in Chemistry (2025) URL: [Link]

  • Title: Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants Source: EXCLI Journal (2025) URL: [Link]

Sources

Comparative

comparing the efficacy of 2-guanidino-5-thiazolyl derivatives with tiotidine

Comparative Efficacy of 2-Guanidino-5-thiazolyl Derivatives (Famotidine) vs. Tiotidine: A Pharmacological Guide Introduction: The Evolution of Thiazole-Based H2 Antagonists The development of histamine H2-receptor antago...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 2-Guanidino-5-thiazolyl Derivatives (Famotidine) vs. Tiotidine: A Pharmacological Guide

Introduction: The Evolution of Thiazole-Based H2 Antagonists

The development of histamine H2-receptor antagonists marked a paradigm shift in the management of gastric acid-related disorders. While early iterations like cimetidine utilized an imidazole ring, subsequent drug development shifted toward thiazole-based structures to enhance potency and reduce off-target effects (such as antiandrogenic activity and CYP450 inhibition)[1].

This guide provides an in-depth comparative analysis of two highly potent thiazole derivatives: famotidine (a) and tiotidine (a cyanoguanidine-containing thiazole). By examining their binding kinetics, efficacy, and mechanistic divergence, we provide researchers and drug development professionals with actionable insights into advanced H2-receptor pharmacology.

Structural Pharmacology & Mechanistic Divergence

The core structural differences between these compounds dictate their unique receptor interactions and therapeutic viability:

  • Tiotidine: Features a thiazole ring linked to a cyanoguanidine moiety. While initially classified as a standard competitive antagonist with a pA2​ of 7.3–7.8[2], advanced cellular assays have re-characterized tiotidine as an [3]. It binds preferentially to the inactive state of the H2 receptor, actively diminishing basal cAMP levels rather than merely blocking histamine binding.

  • 2-Guanidino-5-thiazolyl derivatives (Famotidine): These derivatives replace the cyanoguanidine with a sulfamoylpropionamidine group and incorporate a guanidino group at the 2-position of the thiazole ring[4][5]. This structural modification yields exceptionally high affinity. Notably, famotidine exhibits complex kinetics: it acts as a competitive antagonist at low concentrations but displays at higher concentrations[6][7]. This unsurmountable behavior is attributed to an extremely slow dissociation rate ( <10−3s−1 ) and potential interaction with a secondary allosteric binding site on the receptor[6].

G H Histamine (Agonist) H2R H2 Receptor (GPCR) H->H2R Activates Gs Gs Protein H2R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Produces Fam Famotidine (Competitive Antagonist) Fam->H2R Blocks Agonist Tio Tiotidine (Inverse Agonist) Tio->H2R Stabilizes Inactive State

Fig 1: H2 Receptor signaling illustrating mechanistic divergence of famotidine and tiotidine.

Comparative Efficacy Data

To objectively compare the efficacy of these compounds, pharmacologists rely on the pA2​ value (the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to elicit the original response).

Table 1: Pharmacological Profile Comparison

Parameter2-Guanidino-5-thiazolyl (Famotidine)Tiotidine
Primary Target Histamine H2 ReceptorHistamine H2 Receptor
pA2​ Value (Guinea Pig Atrium) 7.7 – 8.337.3 – 7.8
Receptor Mechanism Competitive to Unsurmountable AntagonistInverse Agonist
Effect on Basal cAMP Neutral (Blocks agonist-induced rise)Reduces basal cAMP levels
Dissociation Kinetics Very slow ( <10−3s−1 )Moderate
Clinical Status FDA ApprovedExperimental / Research Tool

Data synthesized from established pharmacological evaluations[2][3][6][7].

Experimental Methodologies: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the methodologies used to derive the comparative data.

Protocol 1: Determination of pA2​ via Guinea Pig Right Atrium Assay
  • Causality of Model Selection: Why use the guinea pig right atrium? The right atrium contains the sinoatrial (SA) node, where H2 receptors directly mediate a positive chronotropic effect (increased heart rate). This provides a highly quantifiable, real-time functional readout of H2 receptor activation or blockade, avoiding the complexities and systemic confounders of in vivo gastric acid secretion models[6][7].

Step-by-Step Workflow:

  • Tissue Isolation: Euthanize male guinea pigs (300-400g) and rapidly excise the heart. Isolate the right atrium, carefully preserving the sinoatrial node.

  • Equilibration: Suspend the tissue in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2​ / 5% CO2​ . Apply a resting tension of 1.0 g and allow to equilibrate for 60 minutes.

  • Baseline Dose-Response: Construct a cumulative concentration-response curve using a selective H2 agonist (e.g., dimaprit or histamine) from 10−8 to 10−3 M. Record the positive chronotropic response (beats per minute).

  • Washout & Antagonist Incubation: Wash the tissue until the basal heart rate is restored. Incubate with the chosen antagonist (famotidine or tiotidine at 10−7 M) for 30 minutes to ensure receptor equilibration.

  • Shifted Dose-Response: Repeat the agonist cumulative dosing.

  • Data Analysis (Schild Regression): Calculate the dose ratio (DR) of the agonist EC50​ in the presence vs. absence of the antagonist. Plot log(DR−1) against −log[Antagonist] . The x-intercept yields the pA2​ .

    • Self-Validation Check: If famotidine is used at high concentrations ( >10×Kd​ ), observe the depression of the maximal response ( Emax​ ). A depressed Emax​ validates its unsurmountable kinetic profile, proving the system is accurately capturing slow dissociation kinetics[6].

Workflow Step1 Isolate Guinea Pig Right Atrium Step2 Equilibrate in Krebs-Henseleit Buffer Step1->Step2 Step3 Establish Baseline Chronotropic Response Step2->Step3 Step4 Incubate with Antagonist (Famotidine/Tiotidine) Step3->Step4 Step5 Generate Shifted Dose-Response Curves Step4->Step5 Step6 Schild Plot Analysis (Calculate pA2) Step5->Step6

Fig 2: Self-validating ex vivo workflow for determining pA2 values using guinea pig right atrium.

Protocol 2: cAMP Accumulation Assay for Inverse Agonism (Tiotidine)
  • Causality of Model Selection: To differentiate a neutral antagonist from an inverse agonist, one must measure the basal signaling output of the GPCR in the absence of an agonist. U-937 human histiocytic lymphoma cells are selected because they natively express functional H2 receptors coupled to Gs proteins, providing a reliable baseline of constitutive cAMP production[3].

Step-by-Step Workflow:

  • Cell Preparation: Culture U-937 cells in RPMI-1640 medium. Wash and resuspend cells in a buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.

  • Incubation: Aliquot cells and add varying concentrations of tiotidine ( 10−9 to 10−5 M). For control, use a vehicle. Crucial: Do not add histamine.

  • Reaction Termination: After 15 minutes at 37°C, terminate the reaction by adding ice-cold trichloroacetic acid (TCA).

  • Quantification: Measure intracellular cAMP levels using a competitive ELISA or radioimmunoassay (RIA).

  • Data Interpretation: A statistically significant, dose-dependent decrease in cAMP levels below the vehicle baseline confirms inverse agonism, proving the drug stabilizes the inactive state of the H2 receptor[3].

Conclusion

While both 2-guanidino-5-thiazolyl derivatives (famotidine) and tiotidine are highly potent H2-receptor ligands, their pharmacological profiles diverge significantly. Famotidine leverages its guanidino-thiazole structure to achieve superior affinity ( pA2​ > 8.0) and prolonged receptor occupancy, translating to its massive clinical success. Conversely, tiotidine's unique ability to act as an inverse agonist makes it an invaluable pharmacological tool for probing the constitutive activity of G-protein coupled receptors.

References

  • . Farmaco. PubMed. 2.. MedChemExpress. 3.. Molecular Pharmacology. PubMed. 4.. PubMed. 5.. ResearchGate.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Guanidino-Thiazole Derivatives

The 2-guanidino-thiazole scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-guanidino-thiazole scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-guanidino-thiazole derivatives, offering a comparative look at their performance as histamine H₂ receptor antagonists, anti-Helicobacter pylori agents, and protein kinase inhibitors. Experimental data and detailed protocols are provided to support the discussion and to aid researchers in the design of novel therapeutic agents.

The 2-Guanidino-Thiazole Core: A Privileged Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, and the highly basic guanidinium group are the key components of this scaffold.[1][3] The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bond interactions with biological targets, a feature crucial for its diverse pharmacological activities.[4] The thiazole ring, on the other hand, serves as a rigid core to which various substituents can be attached to modulate the compound's physicochemical properties and target affinity.

Histamine H₂ Receptor Antagonists and Anti-ulcer Agents

A significant area of investigation for 2-guanidino-thiazole derivatives has been their potential as histamine H₂ receptor antagonists for the treatment of peptic ulcers.[5] These compounds function by blocking the action of histamine on the H₂ receptors in the parietal cells of the stomach, thereby reducing gastric acid secretion.[5][6]

Comparative Analysis of H₂ Receptor Antagonism

The SAR studies in this area have revealed several key structural requirements for potent H₂ receptor antagonism. The general structure consists of the 2-guanidino-thiazole ring connected via a flexible chain to another heterocyclic ring.

Compound R Group (at position 4 of thiazole) H₂ Receptor Antagonist Activity Reference
1-CH₂-S-(CH₂)₂-NH-C(=N-CN)-NH-CH₃Potent[6]
2-pyridylPotent[5]
3-phenylModerate[7]

Key SAR Insights:

  • The Guanidino Group: The guanidino group is essential for activity, likely interacting with negatively charged amino acid residues in the H₂ receptor binding site.

  • The Thiazole Ring: The thiazole ring acts as a bioisostere for the imidazole ring found in histamine and other H₂ antagonists like cimetidine.

  • The Side Chain: A flexible side chain containing a thioether linkage is often found in potent H₂ antagonists.

  • The Terminal Heterocycle: A polar, heterocyclic ring at the end of the side chain, such as a substituted pyridine, enhances activity. For instance, the compound 4-[6-(acetamidomethyl)pyridin-2-yl]-2-guanidinothiazole demonstrated potent inhibitory activities against gastric lesions.[5]

Experimental Protocol: Evaluation of Gastric Antisecretory Activity

This protocol describes the pylorus-ligated rat model, a standard in vivo assay to assess the gastric antisecretory activity of H₂ receptor antagonists.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Test compounds (2-guanidino-thiazole derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After 30 minutes, anesthetize the rats.

  • Make a midline abdominal incision to expose the stomach.

  • Ligate the pylorus with a silk suture.

  • Close the abdominal incision.

  • After 4 hours, euthanize the rats and collect the gastric contents.

  • Centrifuge the gastric juice to remove any solid material.

  • Measure the volume of the gastric juice and determine the acid concentration by titration with 0.01 N NaOH.

  • Calculate the percentage inhibition of gastric acid secretion compared to the vehicle-treated control group.

Anti-Helicobacter pylori Agents

H. pylori is a bacterium that can colonize the stomach and is a major cause of peptic ulcers and gastric cancer. Some 2-guanidino-thiazole derivatives have shown promising activity against this pathogen.[7]

Comparative Analysis of Anti-H. pylori Activity

The SAR for anti-H. pylori activity differs from that of H₂ receptor antagonism, with a focus on lipophilicity and specific substitutions on the guanidino group.

Compound Substitution on Guanidino Group MIC (μg/mL) against H. pylori Reference
4Benzyl0.025[7]
5Phenethyl0.017[7]
62-methoxyethyl0.32[7]

Key SAR Insights:

  • Lipophilic Substituents: The introduction of lipophilic groups, such as benzyl or phenethyl, on the guanidino moiety significantly enhances anti-H. pylori activity.[7] This is likely due to improved penetration of the bacterial cell membrane.

  • Alkyl vs. Arylalkyl: Arylalkyl substituents (benzyl, phenethyl) are generally more potent than simple alkyl substituents.[7]

  • Structural Rigidity: Interestingly, structurally rigid analogs did not show improved activity, suggesting that some conformational flexibility is required for optimal interaction with the bacterial target.[7]

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[2][8] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for drug development.[2][8] Several 2-guanidino-thiazole derivatives have been identified as potent protein kinase inhibitors.[9]

Comparative Analysis of Kinase Inhibitory Activity

The SAR for kinase inhibition is highly dependent on the specific kinase being targeted. However, some general principles have emerged.

Compound Substitution at C4 of Thiazole Target Kinase IC₅₀ (μM) Reference
74-phenylCK2α3.4[9]
8naphthalen-2-ylCK2α0.6[9]

Key SAR Insights:

  • Aromatic Substituents at C4: Aromatic or heteroaromatic substituents at the C4 position of the thiazole ring are crucial for potent kinase inhibition. These groups often occupy the hydrophobic pocket of the ATP-binding site.

  • Extended Aromatic Systems: Expanding the aromatic system at C4, for example, from a phenyl to a naphthyl group, can lead to a significant increase in potency, as seen with the inhibition of CK2α.[9]

  • The Guanidino Group's Role: The guanidino group often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the in vitro inhibitory activity of 2-guanidino-thiazole derivatives against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Substrate peptide or protein

  • ATP (adenosine triphosphate)

  • Test compounds (2-guanidino-thiazole derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the SAR Workflow and Synthesis

The following diagrams illustrate the general workflow for SAR studies and a common synthetic route to the 2-guanidino-thiazole core.

SAR_Workflow A Lead Compound Identification (e.g., 2-Guanidino-thiazole) B Chemical Synthesis of Analogs (Varying R1, R2, R3) A->B C In Vitro Biological Screening (e.g., Enzyme/Receptor Assays) B->C D Determination of Potency and Selectivity (IC50, Ki, MIC) C->D E Analysis of Structure-Activity Relationships (SAR) D->E F Lead Optimization (Design of More Potent Analogs) E->F F->B Iterative Process G In Vivo Studies (Animal Models) F->G

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product thiourea Guanidinylthiourea thiazole 2-Guanidino-thiazole Derivative thiourea->thiazole + alpha_haloketone α-Haloketone (e.g., 3-bromopyruvate) alpha_haloketone->thiazole Cyclocondensation

Sources

Comparative

Comparative Guide: Evaluating the Biological Activities and Mechanisms of Guanidine Alkaloids

As an application scientist in early-stage drug discovery, navigating the complex landscape of marine-derived secondary metabolites requires more than just reading IC50 values. Guanidine alkaloids—predominantly isolated...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist in early-stage drug discovery, navigating the complex landscape of marine-derived secondary metabolites requires more than just reading IC50 values. Guanidine alkaloids—predominantly isolated from marine sponges like the genus Monanchora—represent a highly potent class of compounds characterized by their unique polycyclic structures and extreme basicity.

This guide provides an objective, data-driven comparison of key guanidine alkaloids (such as crambescidins, batzelladines, and ptilomycalins), dissects their non-canonical mechanisms of action, and establishes field-proven, self-validating experimental protocols for evaluating their efficacy in your own laboratory.

Structural Rationale & Mechanistic Overview

The defining feature of guanidine alkaloids is the guanidine moiety itself, which boasts a pKa of approximately 13.6 1. This ensures the molecule remains fully protonated at physiological pH. The resulting cationic state is the primary driver for its biological activity, allowing it to form robust electrostatic interactions with negatively charged biological targets, such as carboxylates in proteins and phosphates in nucleic acids 2.

Unlike conventional chemotherapeutics that trigger classical caspase-dependent apoptosis, many pentacyclic and tricyclic guanidine alkaloids induce non-apoptotic, p53-independent cell death 3. For instance, compounds like Pulchranin A and Urupocidin A bypass traditional resistance mechanisms by activating JNK1/2 pathways while simultaneously suppressing AP-1 activity, effectively halting Epidermal Growth Factor (EGF)-induced neoplastic transformation.

G A Guanidine Alkaloids (e.g., Pulchranin A) B Cellular Uptake (Cationic Interaction) A->B C JNK1/2 Activation B->C D Suppression of AP-1 C->D F p53-Independent Cell Death C->F E EGF-Induced Transformation Blockade D->E

Fig 1. Mechanistic pathway of guanidine alkaloids inducing p53-independent cell death.

Quantitative Comparison of Biological Activities

To select the appropriate guanidine alkaloid scaffold for drug development, we must evaluate their performance across different pathogenic targets. The table below synthesizes the inhibitory concentrations (IC50) of leading candidates, highlighting their diverse applications from oncology to infectious diseases 2, 4.

CompoundStructural ClassTarget Organism / Cell LineIC50 / EfficacyPrimary Indication
Crambescidin 814 PentacyclicKB Tumor Cells (Human)0.005 μMHigh-potency Cytotoxicity
Ptilomycalin F PolycyclicPlasmodium falciparum0.23 μMAntimalarial
Batzelladine L TricyclicMycobacterium intracellulare0.25 µg/mLAntimycobacterial
Batzelladine F TricyclicLeishmania infantum4.0 μMAntileishmanial
Urupocidin A BicyclicHeLa Cells (Human)~1.5 μMp53-independent Apoptosis

Data Interpretation: Crambescidin 814 demonstrates exceptional sub-nanomolar potency against solid tumor lines, making it a prime candidate for antibody-drug conjugate (ADC) payloads. Conversely, the batzelladine series exhibits a broader therapeutic window suitable for systemic anti-infective development 5.

Self-Validating Experimental Protocols

When screening highly basic compounds like guanidine alkaloids, standard assays often yield false positives due to pH shifts or non-specific protein binding. The following protocol establishes a self-validating system : the primary viability readout is orthogonally confirmed by flow cytometry and functional transformation assays, ensuring that observed cytotoxicity is mechanistically genuine.

Workflow: Evaluating Cytotoxicity and Neoplastic Transformation Inhibition

G S1 Phase 1: Synchronization (Serum Starvation) S2 Phase 2: Compound Dosing (Maintained pH 7.4) S1->S2 S3 Phase 3: Viability Assay (MTT Reduction) S2->S3 S4 Phase 4: Mechanism Validation (Flow Cytometry) S3->S4 S5 Phase 5: Transformation Assay (Soft Agar Anchorage) S4->S5

Fig 2. Self-validating experimental workflow for evaluating guanidine alkaloid bioactivity.

Step 1: Cell Synchronization via Serum Starvation
  • Action: Seed JB6 P+ Cl41 or HeLa cells in 10% FBS media. After 24 hours, wash twice with PBS and replace with 0.1% FBS media for 12 hours.

  • Causality: Guanidine alkaloids often interact with cell cycle machinery. Synchronizing the cells in the G0/G1 phase ensures uniform compound uptake and prevents artifactual variance in viability data caused by cells being in different metabolic states.

Step 2: Compound Dosing under Strict pH Control
  • Action: Prepare compound stocks in DMSO. Dilute into complete media supplemented with 25 mM HEPES buffer to strictly maintain pH 7.4. Keep final DMSO concentration <0.5%.

  • Causality: Because the guanidine group has a pKa of 13.6, any acidification of the media (common in rapidly dividing cancer cells) can alter the compound's ionization state and obscure its true binding kinetics. HEPES buffering prevents this drift.

Step 3: Primary Viability Readout (MTT Assay)
  • Action: Incubate for 48 hours. Add MTT reagent, incubate for 3 hours, aspirate media completely, and dissolve formazan crystals in pure DMSO. Read absorbance at 570 nm.

  • Causality: We must aspirate the media completely before adding DMSO. Guanidine alkaloids can sometimes precipitate with serum proteins; leaving residual media can cause light scattering that artificially inflates absorbance readings, masking actual cytotoxicity.

Step 4: Orthogonal Mechanism Validation (Flow Cytometry)
  • Action: Treat cells at the calculated IC50 for 24h. Harvest, wash, and co-stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.

  • Causality: This step validates the MTT assay. If the MTT assay shows cell death, but flow cytometry shows a lack of classical Annexin V+/PI- (early apoptotic) populations, it confirms the literature consensus that these alkaloids induce non-apoptotic or p53-independent cell death 3.

Step 5: Functional Validation (Soft Agar EGF-Transformation Assay)
  • Action: Suspend JB6 P+ Cl41 cells in 0.3% basal BME agar containing 10 ng/mL EGF and sub-cytotoxic concentrations of the alkaloid. Layer over a 0.5% agar base. Incubate for 14 days and count colonies.

  • Causality: Cytotoxicity alone does not equal therapeutic viability. Anchorage-independent growth is a hallmark of oncogenesis. Proving that sub-lethal doses of the compound block EGF-induced colony formation validates its potential as a targeted signaling inhibitor (via AP-1 suppression) rather than just a generic toxin.

Conclusion for Drug Development Professionals

Guanidine alkaloids offer a compelling alternative to traditional small-molecule inhibitors. Their inherent basicity and preference for non-apoptotic cell death pathways make them highly attractive for targeting chemo-resistant tumors and persistent intracellular pathogens (like Mycobacterium and Leishmania). However, successful translation from bench to clinic requires rigorous, pH-controlled assay conditions and orthogonal validation to separate genuine mechanistic efficacy from basic cationic toxicity.

References
  • Biologically active guanidine alkaloids. ScienceOpen. URL:[Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. URL:[Link]

  • Guanidine Alkaloids from the Marine Sponge Monanchora pulchra Show Cytotoxic Properties and Prevent EGF-Induced Neoplastic Transformation in Vitro. PMC. URL:[Link]

  • Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. MDPI. URL: [Link]

  • Structure, synthesis and biological properties of the pentacyclic guanidinium alkaloids. PMC. URL:[Link]

Sources

Validation

comparative analysis of guanidino vs. amino groups in antimicrobial peptidomimetics

A Comparative Guide to Guanidino vs. Amino Groups in Antimicrobial Peptidomimetics In the escalating battle against antimicrobial resistance, the scientific community is increasingly looking beyond traditional antibiotic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Guanidino vs. Amino Groups in Antimicrobial Peptidomimetics

In the escalating battle against antimicrobial resistance, the scientific community is increasingly looking beyond traditional antibiotics towards novel therapeutic agents. Antimicrobial peptides (AMPs) and their synthetic mimics, known as peptidomimetics, have emerged as a highly promising class of molecules.[1][2][3] Their mode of action, which often involves the physical disruption of bacterial membranes, presents a formidable challenge for pathogens to develop resistance against.[4][5]

A fundamental characteristic of most AMPs and their mimics is a cationic charge, which facilitates selective interaction with the negatively charged surfaces of bacterial membranes over the generally neutral membranes of eukaryotic cells.[5] This charge is typically conferred by two key functional groups: the primary amino group of lysine and the guanidino group of arginine. While both impart a positive charge, a growing body of evidence reveals that the choice between them is far from trivial.

This guide provides an in-depth comparative analysis of the guanidino and amino groups in the context of antimicrobial peptidomimetic design. We will dissect their fundamental physicochemical differences, explore how these differences translate into antimicrobial efficacy and mechanism of action, and provide actionable experimental protocols for researchers in the field of drug development.

The Physicochemical Divide: Guanidinium vs. Ammonium Cations

The distinct behaviors of guanidino- and amino-functionalized peptidomimetics are rooted in the intrinsic chemical properties of their respective cationic forms: the guanidinium and ammonium ions.

  • pKa and Cationic Stability: The most striking difference lies in their basicity. The guanidino group of an arginine side chain exhibits a pKa of ~12.5-13.5, whereas the ε-amino group of a lysine side chain has a pKa of ~10.5. This means the guanidino group remains protonated and positively charged over a much broader physiological pH range. The high pKa of the guanidinium group is due to the exceptional stability of the cation, where the positive charge is delocalized across three nitrogen atoms through resonance.[6][7] The amino group's charge, in contrast, is localized on a single nitrogen atom.

  • Hydrogen Bonding Capacity: The planar, resonance-stabilized structure of the guanidinium ion allows it to act as a multidentate hydrogen bond donor. It can form multiple, organized hydrogen bonds simultaneously with acceptor groups like the phosphate headgroups of bacterial membrane phospholipids.[7] The tetrahedral ammonium ion is a less versatile hydrogen bond donor. This enhanced bonding capability leads to stronger and more stable interactions with bacterial cell surfaces.

G cluster_amino Amino Group (Lysine-type) cluster_guanidino Guanidino Group (Arginine-type) cluster_interaction Interaction Potential amino_struct R-CH₂-NH₃⁺ amino_prop pKa ≈ 10.5 Localized Charge Single H-bond face guan_struct R-NH-C(=NH₂⁺)-NH₂ guan_prop pKa ≈ 12.5-13.5 Resonance Delocalized Charge Multidentate H-bond donor interaction_amino Ammonium ion forms simple electrostatic pairs. interaction_guan Guanidinium ion forms strong, bidentate hydrogen bonds with phosphate groups.

Caption: Physicochemical comparison of amino and guanidino groups.

Impact on Antimicrobial Efficacy and Mechanism of Action

Experimental evidence consistently demonstrates that the substitution of amino groups with guanidino groups is a powerful strategy for enhancing antimicrobial potency.[6][8] This enhancement is directly linked to the physicochemical advantages discussed above and manifests in how the peptidomimetics interact with and disrupt bacterial membranes.

Gram-Positive vs. Gram-Negative Selectivity

The superiority of the guanidino group is most pronounced against Gram-positive bacteria.

  • Gram-Positive Bacteria: The cell envelope is characterized by a thick peptidoglycan layer and a cytoplasmic membrane rich in negatively charged lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphatidylglycerol (DPPG). Studies using model membranes have shown that guanidino-containing peptidomimetics exhibit significantly greater disruptive activity on these DPPG monolayers compared to their amino-containing counterparts.[9][10] The strong, multidentate hydrogen bonding and stable electrostatic interactions of the guanidinium group lead to more profound membrane perturbation.

  • Gram-Negative Bacteria: These bacteria possess a more complex cell envelope, with an outer membrane featuring lipopolysaccharide (LPS). The initial interaction with this LPS layer appears to be similar for both guanidino- and amino-functionalized molecules. Both cationic groups can displace the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, creating a "self-promoted uptake" pathway into the periplasmic space. While the difference in activity at the outer membrane is negligible, the enhanced membrane-disrupting power of the guanidino group likely becomes critical once the peptidomimetic reaches the inner, cytoplasmic membrane.

Caption: Interaction of peptidomimetics with bacterial membranes.

Comparative Antimicrobial Activity Data

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from published studies, highlighting the enhanced potency of guanidino-functionalized peptidomimetics. Lower MIC values indicate higher antimicrobial activity.

Peptidomimetic Class / CompoundCationic GroupS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
Guanidinium Tertiary Amide (19b)Guanidino1-24-816.5-35.6[6][11]
Amino Tertiary Amide (precursor)Amino>50 (Implied)>50 (Implied)>50 (Implied)[6][8]
Guanidinium Anthranilamide (9d)Guanidino3.9 µM15.6 µMNot Reported[12]
Amino AnthranilamideAmino> Guanidino> GuanidinoNot Reported[12]
Guanidino-peptoid (Ngb hexamer)Guanidino125-250125-250Not Reported[13]
Amino-peptoid (Nab/Nah hexamer)Amino>500>500Not Reported[13]

Key Experimental Methodologies

For researchers aiming to explore the benefits of guanidinylation, two core experimental workflows are crucial: the chemical synthesis and the biological evaluation.

Protocol 1: On-Resin Guanidinylation of Primary Amines

This protocol describes a standard method for converting a primary amine (lysine-type side chain) to a guanidino group on a solid-phase resin during peptidomimetic synthesis. This is a critical step for creating arginine-type side chains from readily available amine precursors.

Objective: To efficiently convert a resin-bound primary amine to a guanidino group.

Materials:

  • Peptidomimetic-bound resin with a deprotected primary amine.

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or similar guanidinylating agent.

  • N,N-Dimethylformamide (DMF), reaction solvent.

  • Dichloromethane (DCM), for washing.

  • Trifluoroacetic acid (TFA) solution for final cleavage and deprotection.

Procedure:

  • Resin Swelling: Swell the amine-bearing resin in DMF for 30 minutes.

  • Guanidinylation Reaction: Prepare a solution of the guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 5-10 equivalents) in DMF. Add this solution to the swollen resin.

  • Incubation: Allow the reaction to proceed at room temperature with gentle agitation for 12-24 hours.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3 times) followed by DCM (3 times) to remove excess reagents.

  • Confirmation (Optional): A small sample of resin can be cleaved and analyzed by mass spectrometry to confirm the successful guanidinylation.

  • Deprotection & Cleavage: Following the completion of the full peptidomimetic sequence, treat the resin with a TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) to cleave the product from the resin and remove the Boc protecting groups from the newly formed guanidino group.

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

G start Resin with Primary Amine (R-NH₂) reagent Add Guanidinylating Agent (e.g., Pyrazole-1-carboxamidine) start->reagent react Incubate 12-24h in DMF reagent->react wash Wash Resin (DMF, DCM) react->wash cleave Cleave & Deprotect (TFA Cocktail) wash->cleave end Purified Guanidinylated Peptidomimetic cleave->end

Caption: Workflow for solid-phase synthesis of guanidinylated peptidomimetics.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a peptidomimetic required to inhibit the visible growth of a specific bacterial strain.

Materials:

  • Sterile 96-well microtiter plates.

  • Bacterial strain of interest (e.g., S. aureus, E. coli).

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, MHB).

  • Peptidomimetic stock solution of known concentration.

  • Spectrophotometer (plate reader) capable of reading absorbance at ~600 nm.

Procedure:

  • Bacterial Inoculum Preparation: Grow bacteria to the mid-logarithmic phase. Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the peptidomimetic stock solution in MHB to achieve a range of desired concentrations.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the serially diluted compound. The final bacterial concentration should be ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptidomimetic at which there is no visible growth, which can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

Conclusion and Strategic Outlook

The evidence overwhelmingly supports the strategic advantage of employing guanidino groups over amino groups in the design of potent antimicrobial peptidomimetics. The guanidinium cation's superior pKa ensures a stable positive charge across physiological conditions, while its unique resonance structure facilitates powerful, multidentate hydrogen bonding with bacterial membranes. This translates directly to enhanced antimicrobial activity, particularly against Gram-positive pathogens.

For researchers and drug development professionals, the key takeaway is that guanidinylation is a highly effective and experimentally validated strategy to boost the potency of lead compounds. While this modification is a powerful tool, it is essential to remember that the ultimate success of an antimicrobial peptidomimetic relies on a delicate balance between cationicity, hydrophobicity, and overall molecular architecture. Future innovations will likely focus on integrating this knowledge into more complex scaffolds, such as branched, cyclic, and polymeric structures, to further optimize efficacy and selectivity, paving the way for the next generation of therapeutics to combat infectious diseases.

References

  • Andreev, K., et al. (2014). Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes. Langmuir. [Link]

  • Al-Awady, M. J., et al. (2023). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC Medicinal Chemistry. [Link]

  • Kiyasat, A., et al. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. MDPI. [Link]

  • Al-Awady, M. J., et al. (2023). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC Medicinal Chemistry. [Link]

  • Andreev, K., et al. (2014). Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes. Technical University of Denmark. [Link]

  • Al-Awady, M. J., et al. (2023). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. PMC. [Link]

  • Di Somma, A., et al. (2024). Probing Guanidino Pendant or Bridged Groups in Cyclic Antimicrobial Peptides Derived from Temporin L: A Strategy to Improve Efficacy against Gram-Negative Bacteria. PMC. [Link]

  • Andreev, K., et al. (2014). Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes. OSTI.GOV. [Link]

  • Findlay, B., et al. (2014). Structure-Activity Relationships of Guanylated Antimicrobial Polymethacrylates. ResearchGate. [Link]

  • Kumar, S., et al. (2021). Guanidine Functionalized Anthranilamides as Effective Antibacterials with Biofilm Disruption Activity. ResearchGate. [Link]

  • Chen, C., et al. (2020). Structural Superiority of Guanidinium-Rich, Four-Armed Copolypeptides: Role of Multiple Peptide–Membrane Interactions in Enhancing Bacterial Membrane Perturbation and Permeability. ACS Applied Materials & Interfaces. [Link]

  • Mighty, M. A., et al. (2023). Structure-activity relationships of the antimicrobial peptide natural product apidaecin. PMC. [Link]

  • Haney, E. F., et al. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Chemistry. [Link]

  • MacFarlane, L., et al. (2015). Antimicrobial Peptide Mimicking Primary Amine and Guanidine Containing Methacrylamide Copolymers Prepared by Raft Polymerization. Biomacromolecules. [Link]

  • Kumar, P., et al. (2020). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing. [Link]

  • Luan, Y., et al. (2024). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. PMC. [Link]

  • Kumar, P., et al. (2020). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. PubMed. [Link]

  • Di Somma, A., et al. (2020). Exploring the role of unnatural amino acids in antimicrobial peptides. ResearchGate. [Link]

  • Wang, G. (2012). The Importance of Amino Acid Composition in Natural AMPs: An Evolutional, Structural, and Functional Perspective. PMC. [Link]

  • Gabriel, G. J., et al. (2008). Synthetic Mimic of Antimicrobial Peptide with Nonmembrane-Disrupting Antibacterial Properties. PMC. [Link]

  • Wydro, P., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]

  • Fjell, C. D., et al. (2017). Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs. Semantic Scholar. [Link]

Sources

Comparative

cross-validation of analytical methods for 2-Amino-5-methylthiazole

Cross-Validation of Analytical Methods for 2-Amino-5-methylthiazole: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with small, polar, bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Methods for 2-Amino-5-methylthiazole: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with small, polar, basic heterocycles. 2-Amino-5-methylthiazole (CAS: 7305-71-7) is a prime example. Widely recognized as a critical building block in chemical synthesis, it is also strictly monitored in pharmaceutical quality control as Meloxicam Impurity B (European Pharmacopoeia) and is a major alkaline metabolite of oxicam non-steroidal anti-inflammatory drugs (NSAIDs) [1].

This guide objectively cross-validates three primary analytical platforms—Traditional Reversed-Phase HPLC, Mixed-Mode HPLC, and LC-MS/MS—providing the mechanistic causality behind their performance and self-validating protocols for immediate laboratory implementation.

Mechanistic Profiling: The Chromatographic Challenge

The difficulty in analyzing 2-Amino-5-methylthiazole stems from its physicochemical properties. It is a highly polar molecule containing a basic primary amine attached to a thiazole ring.

  • The Causality of Poor Retention: In standard reversed-phase chromatography (RP-HPLC), acidic mobile phases (pH 2.0–3.0) are typically used to suppress the ionization of residual silanols on the silica support. However, at this pH, the amine group of 2-Amino-5-methylthiazole becomes fully protonated (cationic). Because standard C18 columns rely purely on hydrophobic interactions, they fail to retain this polar cation effectively, resulting in elution near the void volume ( t0​ ) and severe peak tailing.

  • The Mixed-Mode Solution: To circumvent this, modern approaches utilize mixed-mode chromatography. Columns such as the Coresep 100 embed both hydrophobic alkyl chains and negatively charged acidic groups (cation-exchange sites) into the stationary phase. The protonated amine interacts electrostatically with the cation-exchange sites, drastically increasing retention and improving peak symmetry without the need for MS-incompatible ion-pairing reagents [2].

Analytical Workflow Selection

The selection of the analytical method depends entirely on the sample matrix and the required limit of detection.

G Start Analyte: 2-Amino-5-methylthiazole Decision Primary Analytical Goal? Start->Decision QC API Quality Control (Meloxicam Impurity B) Decision->QC High Conc. Matrix PK Bioanalysis / PK (Trace Metabolite) Decision->PK Plasma/Urine Matrix RP RP-HPLC-UV (Requires Ion-Pairing) QC->RP Legacy Compendial MM Mixed-Mode HPLC (Optimal Retention) QC->MM Fast Screening LCMS LC-MS/MS (High Sensitivity) PK->LCMS Sub-ng/mL Required

Decision matrix for selecting the optimal 2-Amino-5-methylthiazole analytical workflow.

Quantitative Performance Comparison

The following table synthesizes the experimental performance data across the three primary methodologies, allowing for an objective comparison of their utility.

ParameterTraditional RP-HPLC-UVMixed-Mode HPLC-UVLC-MS/MS (ESI+)
Primary Mechanism Hydrophobic PartitioningHydrophobic + Cation-ExchangeMass-to-Charge Ratio (m/z)
Typical Column C18 (e.g., Luna C18)Core-shell Mixed-ModeSub-2 µm C18 or Biphenyl
Mobile Phase Buffer + Ion-Pairing Reagent0.1% Formic Acid / Acetonitrile0.1% Formic Acid / Acetonitrile
Retention Time ~1.5 - 2.0 min (Poor)~4.5 min (Excellent)~1.8 min (Acceptable for MS)
Peak Symmetry (Tf) > 2.0 (Tailing)< 1.2 (Symmetrical)< 1.5
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL0.5 ng/mL / 1.5 ng/mL
Best Application Legacy Compendial TestingAPI Impurity ScreeningPharmacokinetics / Trace Analysis

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. If the internal system suitability criteria fail, the run is automatically invalidated, preventing the generation of erroneous data.

Protocol A: Mixed-Mode HPLC-UV for API Impurity Screening

This method is optimized for the baseline separation of Meloxicam and 2-Amino-5-methylthiazole (Impurity B) [3].

Step 1: Mobile Phase Preparation

  • Aqueous (A): 100% LC-MS grade water with 0.1% Formic Acid (v/v).

  • Organic (B): 100% LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Causality: Formic acid ensures the amine remains protonated to interact with the cation-exchange sites on the mixed-mode column.

Step 2: Chromatographic Conditions

  • Column: Coresep 100 (150 x 4.6 mm, 2.7 µm) or equivalent mixed-mode stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 50% B over 5 minutes.

  • Detection: UV at 260 nm.

Step 3: Self-Validation (System Suitability Testing - SST)

  • Inject a resolution standard containing 10 µg/mL Meloxicam and 10 µg/mL 2-Amino-5-methylthiazole.

  • Validation Gate: Proceed with sample analysis only if the Resolution ( Rs​ ) between the two peaks is > 3.0, and the tailing factor for the 2-Amino-5-methylthiazole peak is ≤ 1.5. Failure indicates incomplete column equilibration or loss of cation-exchange capacity.

Protocol B: LC-MS/MS for Trace Bioanalysis

This method is designed for quantifying trace degradation products or metabolites in biological matrices [4].

Step 1: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing an isotopically labeled internal standard (IS).

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: LC-MS/MS Conditions

  • Column: Waters XBridge BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Isocratic 15% 5 mM Ammonium Formate / 85% Acetonitrile (0.1% Formic Acid).

  • Ionization: Electrospray Ionization Positive (ESI+).

  • MRM Transitions: Monitor m/z 115.0 m/z 73.0 (quantifier) for 2-Amino-5-methylthiazole.

Step 3: Self-Validation (Carryover & Matrix Effect Check)

  • Inject a "Double-Blank" (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard.

  • Validation Gate: The run is only valid if the blank shows an integrated area of < 20% of the Lower Limit of Quantification (LLOQ) signal. If the signal is higher, autosampler carryover is present, and the needle wash protocol must be optimized before proceeding.

Conclusion

While traditional reversed-phase methods remain in legacy compendial monographs, they are fundamentally mismatched for the highly polar, cationic nature of 2-Amino-5-methylthiazole. Upgrading to Mixed-Mode HPLC provides the most robust, high-throughput solution for API quality control by leveraging dual retention mechanisms. For trace-level bioanalysis, LC-MS/MS remains the gold standard, provided that rigorous carryover validations are embedded directly into the analytical sequence.

References

  • HELIX Chromatography. Separation of Model Compounds in Reversed-Phase and Cation-Exchange Modes on Coresep 100 Mixed-Mode Column. Available at: [Link]

  • Chandel, S., et al. (2023). Eco-Friendly High-Performance Thin-Layer Chromatography Method for the Determination of Tenoxicam in Commercial Formulations. ACS Omega. Available at: [Link]

  • ResearchGate. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. Available at: [Link]

Validation

comparing antihypertensive activity of 2-aryl-5-guanidino-1,3,4-thiadiazoles

An in-depth technical analysis of 2-aryl-5-guanidino-1,3,4-thiadiazoles requires moving beyond basic efficacy data to understand the structural nuances and mechanistic pathways that drive their pharmacological profile. A...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-aryl-5-guanidino-1,3,4-thiadiazoles requires moving beyond basic efficacy data to understand the structural nuances and mechanistic pathways that drive their pharmacological profile. As a privileged mesoionic scaffold, the 1,3,4-thiadiazole ring enhances liposolubility and pharmacokinetic stability, making it an exceptional platform for drug development[1].

This guide objectively compares the antihypertensive performance of 2-aryl-5-guanidino-1,3,4-thiadiazoles against structural alternatives, detailing the structure-activity relationships (SAR) and the self-validating experimental protocols required to prove their direct vasodilatory mechanisms.

Structure-Activity Relationship (SAR) & Comparative Efficacy

The antihypertensive efficacy of these compounds is highly sensitive to substitutions at the C-2 (aryl) and C-5 (guanidino) positions of the thiadiazole ring[2].

  • Aryl Group Optimization: In unsubstituted guanidines, peak activity and minimal toxicity are achieved when the aryl group is a 2-methylphenyl ring (Compound 11)[2]. Shifting the substitution to the 3- or 4-positions, or utilizing heteroaryl groups, generally diminishes binding affinity and subsequent hypotensive activity[1].

  • Guanidine Modifications: While altering the guanidine group does not inherently increase the maximum antihypertensive effect beyond that of the unsubstituted variant, specific N-alkyl substitutions—such as N-n-butyl (Compound 63) and N-(2-methoxyethyl) (Compound 78)—successfully retain comparable efficacy[2].

  • Iminoimidazolidine Derivatives: Cyclization of the guanidine moiety to form an iminoimidazolidine (Compound 93) maintains the peak hypotensive activity of Compound 11 but significantly extends the duration of action, offering a superior pharmacokinetic profile for potential once-daily dosing[2].

Table 1: Comparative Antihypertensive Profiles in DOCA-Salt Hypertensive Rats

Compound IDScaffoldC-2 Aryl SubstitutionC-5 SubstitutionRelative EfficacyDuration of Action
11 1,3,4-thiadiazole2-methylphenylGuanidino (unsubstituted)High (Optimum)Standard
63 1,3,4-thiadiazole2-methylphenylN-n-butylguanidinoHighStandard
78 1,3,4-thiadiazole2-methylphenylN-(2-methoxyethyl)guanidinoHighStandard
93 1,3,4-thiadiazole2-methylphenylIminoimidazolidineHighProlonged
7 (Ref) 1,3,4-thiadiazole2-methylphenylHydrazinoHighStandard

Mechanistic Insights: Direct Vasodilation

Determining how a compound lowers blood pressure is as critical as measuring the drop itself. The hypotensive action of 2-aryl-5-guanidino-1,3,4-thiadiazoles is not mediated by central sympathetic inhibition (unlike clonidine) or alpha-adrenoceptor antagonism (unlike prazosin)[2].

Instead, these compounds act via a[2]. By bypassing the central nervous system, they reduce total peripheral resistance directly at the site of the vasculature. This mechanism makes them highly effective even in volume-expanded, low-renin states of hypertension.

Mechanism A 2-Aryl-5-guanidino- 1,3,4-thiadiazoles B Central Nervous System (No Direct Action) A->B Bypasses C Vascular Smooth Muscle (Direct Relaxation) A->C Target D Vasodilation C->D E Decreased Blood Pressure D->E

Fig 1. Direct vasodilatory pathway of 2-aryl-5-guanidino-1,3,4-thiadiazoles on smooth muscle.

Experimental Protocols: A Self-Validating System

To rigorously evaluate these compounds and prove the causality of their mechanism, a two-tiered experimental approach is required. The in vivo efficacy model demonstrates the systemic effect, while the mechanistic isolation model proves the exact site of action.

Protocol A: DOCA-Salt Hypertensive Rat Model (Efficacy)

Causality: The Deoxycorticosterone acetate (DOCA)-salt model induces volume-overload hypertension with suppressed plasma renin activity. It is the gold standard for evaluating direct vasodilators because it isolates peripheral resistance mechanisms from renin-angiotensin-driven hypertension[2].

  • Induction: Perform unilateral nephrectomy on male rats under isoflurane anesthesia to reduce renal clearance capacity.

  • Implantation: Implant a 25 mg DOCA pellet subcutaneously to drive sodium retention.

  • Salt Loading: Substitute standard drinking water with a 1% NaCl solution for 4-6 weeks to establish severe, stable hypertension.

  • Dosing & Monitoring: Administer the test compound (e.g., Compound 11 or 93) orally or intravenously. Monitor Mean Arterial Blood Pressure (MABP) and heart rate using an indwelling carotid catheter for continuous, high-fidelity hemodynamic data.

Protocol B: Pithed Rat Preparation (Mechanistic Validation)

Causality: Pithing physically destroys the central nervous system, eliminating central sympathetic outflow and compensatory baroreceptor reflexes. If a compound successfully lowers BP in a pithed rat, its mechanism is definitively peripheral (i.e., direct vasodilation) rather than centrally mediated[2].

  • Anesthesia & Respiration: Anesthetize the rat and cannulate the trachea to initiate artificial ventilation (room air, 60 strokes/min).

  • Pithing: Insert a blunt steel rod through the orbit and advance it down the spinal canal to destroy the brain and spinal cord.

  • Vagotomy: Perform bilateral vagotomy to eliminate parasympathetic influences.

  • Hemodynamic Baseline: Allow blood pressure to stabilize. Administer a continuous intravenous infusion of a pressor agent (e.g., vasopressin) to artificially raise the baseline MABP to ~100 mmHg.

  • Evaluation: Inject the thiadiazole derivative intravenously. A subsequent dose-dependent drop in MABP confirms direct vascular smooth muscle relaxation.

Workflow S1 Compound Synthesis & Purification S2 DOCA-Salt Hypertensive Rat Model (Efficacy) S1->S2 S3 Pithed Rat Preparation (Mechanistic Isolation) S1->S3 S4 Hemodynamic Monitoring (MABP & Heart Rate) S2->S4 S3->S4 S5 Data Synthesis: Confirm Direct Vasodilation S4->S5

Fig 2. Experimental workflow for evaluating antihypertensive efficacy and mechanism of action.

Comparison with Alternatives

  • Versus 2-Aryl-5-hydrazino-1,3,4-thiadiazoles: The hydrazino analogs (specifically the 2-methylphenyl and 2-ethylphenyl derivatives) also exhibit direct relaxant effects on vascular smooth muscle[1]. However, the guanidino derivatives—particularly the iminoimidazolidine modification (Compound 93)—offer superior pharmacokinetic stability, resulting in a more prolonged duration of action that is highly desirable in clinical antihypertensive management[2].

  • Versus Standard Vasodilators (e.g., Hydralazine): Traditional direct vasodilators like hydralazine are effective but frequently induce reflex tachycardia and possess a risk of lupus-like syndromes. The 1,3,4-thiadiazole scaffold provides a highly tunable mesoionic platform[1]. By adjusting the lipophilicity via N-alkyl substitutions on the guanidine group, drug developers can optimize tissue distribution, potentially widening the therapeutic window and mitigating the side-effect profile associated with older generic vasodilators.

References

  • Turner, S., Myers, M., Gadie, B., Hale, S. A., Horsley, A., Nelson, A. J., Pape, R., Saville, J. F., Doxey, J. C., & Berridge, T. L. (1988). Antihypertensive thiadiazoles. 2. Vasodilator activity of some 2-aryl-5-guanidino-1,3,4-thiadiazoles. Journal of Medicinal Chemistry, 31(5), 906-913. URL:[Link]

  • Turner, S., Myers, M., Gadie, B., Nelson, A. J., Pape, R., Saville, J. F., Doxey, J. C., & Berridge, T. L. (1988). Antihypertensive thiadiazoles. 1. Synthesis of some 2-aryl-5-hydrazino-1,3,4-thiadiazoles with vasodilator activity. Journal of Medicinal Chemistry, 31(5), 902-906. URL:[Link]

Sources

Comparative

Mechanistic Profiling of Guanine Oxidation: In Vivo Bypass Efficiencies of 8-oxoG, Sp, and Gh

As a Senior Application Scientist evaluating genotoxicity and mutagenic pathways, I often emphasize to research teams that understanding oxidative DNA damage requires looking beyond primary oxidation events. Guanine, pos...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating genotoxicity and mutagenic pathways, I often emphasize to research teams that understanding oxidative DNA damage requires looking beyond primary oxidation events. Guanine, possessing the lowest redox potential of the four canonical DNA bases, is the primary sink for oxidative stress[1]. While 8-oxo-7,8-dihydroguanine (8-oxoG) is the most ubiquitous biomarker of this damage, it is the hyperoxidized downstream products—specifically spiroiminodihydantoin (Sp) and guanidinohydantoin (Gh)—that pose the most severe threat to genomic integrity[2].

This technical guide objectively compares the in vivo bypass efficiencies and mutagenic profiles of 8-oxoG against its hyperoxidized derivatives (Sp and Gh), providing the mechanistic causality behind their behavior and detailing the self-validating experimental workflows used to measure them.

Mechanistic Causality: Why Structure Dictates Polymerase Bypass

To understand the vast differences in how DNA polymerases handle these lesions, we must analyze the structural evolution of the guanine nucleobase under sustained oxidative stress.

The Primary Oxidation (8-oxoG): When guanine is oxidized by reactive oxygen species (ROS), it forms 8-oxoG. Structurally, 8-oxoG retains the planar, aromatic character of the original purine ring. Because its physical bulk is largely unchanged, it fits relatively well within the tight active sites of replicative DNA polymerases[3]. The primary consequence of 8-oxoG is conformational: it can rotate around its glycosidic bond to adopt a syn conformation. In this state, it presents its Hoogsteen edge to pair with Adenine, driving characteristic G→T transversions[3]. However, because it does not severely distort the DNA helix, it is readily bypassed in vivo without stalling the replication fork.

The Secondary Oxidation (Sp and Gh): Crucially, 8-oxoG has an even lower oxidation potential than guanine itself[1]. When exposed to secondary oxidants like peroxynitrite (ONOO⁻) or singlet oxygen (¹O₂), 8-oxoG undergoes further oxidation and rearrangement to form Sp (which exists as two stereoisomers, Sp1 and Sp2) and Gh[2]. This hyperoxidation destroys the aromaticity of the purine ring, resulting in highly non-planar, bulky, three-dimensional hydantoin structures. When a replicative polymerase encounters Sp or Gh, the bulky lesion causes a severe steric clash within the active site[4]. This physical incompatibility stalls the replication fork. To survive, the cell must recruit specialized, error-prone Translesion Synthesis (TLS) polymerases (such as Pol V in E. coli or REV1/Pol ζ in eukaryotes) which possess wider, more accommodating active sites[5]. The trade-off for this survival mechanism is extreme mutagenicity.

Guanine_Oxidation_Bypass G Guanine (G) Normal Base Ox1 Primary Oxidation (ROS) G->Ox1 OxoG 8-oxoG Planar, Aromatic Ox1->OxoG Ox2 Secondary Oxidation (ONOO-, 1O2) OxoG->Ox2 TLS_OxoG Replicative Pols / TLS High Bypass (>80%) OxoG->TLS_OxoG Sp Spiroiminodihydantoin (Sp) Non-planar, Bulky Ox2->Sp Gh Guanidinohydantoin (Gh) Non-planar, Bulky Ox2->Gh TLS_SpGh Specialized TLS Pols Low Bypass (5-25%) Sp->TLS_SpGh Gh->TLS_SpGh Mut_OxoG Low Mutagenicity (~5%) Mainly G -> T TLS_OxoG->Mut_OxoG Mut_Sp High Mutagenicity (>90%) G -> C & G -> T TLS_SpGh->Mut_Sp Mut_Gh High Mutagenicity (>90%) Almost exclusive G -> C TLS_SpGh->Mut_Gh

Figure 1: Guanine oxidation pathways and in vivo translesion synthesis bypass outcomes.

Quantitative Comparison of In Vivo Bypass and Mutagenesis

The structural differences outlined above translate directly into starkly contrasting in vivo performance metrics. As demonstrated in comprehensive 6, 8-oxoG is relatively benign compared to its hyperoxidized counterparts[6].

The table below consolidates the in vivo bypass efficiencies (relative to an undamaged guanine control) and mutational signatures observed when these lesions are replicated in wild-type E. coli systems[2][6].

DNA LesionStructural CharacteristicIn Vivo Bypass EfficiencyMutagenicityPrimary Mutation Signature
8-oxoG Planar, Aromatic>80% (Readily Bypassed)~3–8%G → T
Sp (Sp1/Sp2) Non-planar, Bulky4–19% (Strong Block)>90%G → C, G → T
Gh Non-planar, Bulky~25% (Strong Block)>90%G → C

Data Insights: While 8-oxoG is bypassed with near-normal efficiency and exhibits low mutagenicity, Sp and Gh act as severe replication blocks. Furthermore, when TLS polymerases do manage to bypass Sp and Gh, they are almost entirely miscoding (>90% mutagenic), driving massive G→C transversions that are rarely seen with primary 8-oxoG damage[2][7].

Self-Validating Experimental Workflow: The CRAB Assay

To generate the highly accurate in vivo bypass efficiency data shown above, researchers rely on the Competitive Replication of Adduct Bypass (CRAB) assay[8].

In vivo assays are notoriously susceptible to variations in electroporation efficiency, host cell viability, and global replication rates. The CRAB assay solves this by utilizing an internal standard, making the protocol a self-validating system. By co-transfecting a structurally identical competitor genome into the same cell, any biological fluctuation affects both genomes equally. The final readout isolates the exact variable of interest: the polymerase's ability to bypass the specific oxidized guanine[2][8].

Step-by-Step Methodology
  • Scaffold Preparation: Synthesize a single-stranded M13 bacteriophage genome containing a site-specifically placed DNA lesion (8-oxoG, Sp, or Gh) using solid-phase phosphoramidite chemistry followed by enzymatic ligation[8].

  • Internal Standard Generation: Construct a competitor genome that lacks the lesion but contains a benign +3 nucleotide sequence tag. This tag allows for downstream differentiation without altering the fundamental replication kinetics[2].

  • Co-Transfection: Mix the lesion-bearing genome and the competitor genome at a defined ratio and electroporate into the host strain (e.g., wild-type E. coli AB1157).

  • In Vivo Replication: Incubate the cells to allow host polymerases to replicate the genomes. Lesions that cause steric clashes (Sp and Gh) will stall replication, reducing the number of progeny phages produced relative to the competitor[2].

  • Progeny Isolation & Amplification: Harvest the progeny phage DNA and PCR-amplify the sequence flanking the lesion/tag site[8].

  • Quantitative Readout: Analyze the PCR products via Next-Generation Sequencing (NGS) or Restriction Endonuclease and Postlabeling (REAP). The ratio of lesion-derived reads to competitor-derived reads, normalized against a non-lesion control, yields the absolute in vivo bypass efficiency[2].

CRAB_Workflow Step1 1. Genome Construction Insert Lesion (8-oxoG/Sp/Gh) Step3 3. Co-Transfection Electroporate into Host Cells Step1->Step3 Step2 2. Competitor Design Insert +3nt Tag (No Lesion) Step2->Step3 Step4 4. In Vivo Replication Host Polymerases Bypass Lesions Step3->Step4 Step5 5. Progeny Isolation & PCR Amplify Target Region Step4->Step5 Step6 6. Quantification (NGS/REAP) Calculate Lesion:Competitor Ratio Step5->Step6

Figure 2: Self-validating workflow of the Competitive Replication of Adduct Bypass (CRAB) assay.

Translational Impact for Drug Development

For professionals in drug development and toxicology, recognizing the disparity between 8-oxoG and its hyperoxidized derivatives is critical. Assays that solely quantify 8-oxoG may drastically underestimate the genotoxic potential of a compound that induces high levels of peroxynitrite or singlet oxygen, as these agents rapidly convert 8-oxoG into the highly blocking, highly mutagenic Sp and Gh lesions[2]. Incorporating targeted TLS bypass analysis for these hyperoxidized products provides a much more accurate predictive model for inflammation-driven mutagenesis and carcinogenesis.

References

  • In Vivo Bypass Efficiencies and Mutational Signatures of the Guanine Oxidation Products 2-Aminoimidazolone and 5-Guanidino-4-nitroimidazole Journal of Biological Chemistry
  • Chemical and Biological Consequences of Oxid
  • Biological Evaluation of DNA Biomarkers in a Chemically Defined and Site-Specific Manner MDPI
  • Chemical–Biological Fingerprinting: Probing the Properties of DNA Lesions Formed by Peroxynitrite PMC (NIH)
  • Biological Properties of Single Chemical–DNA Adducts: A Twenty Year Perspective PMC (NIH)

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling and Disposal of 2-Guanidino-5-hydroxymethylthiazole

As a novel compound at the forefront of research, 2-Guanidino-5-hydroxymethylthiazole presents a unique combination of chemical functionalities. Its guanidinium group, a common motif in bioactive molecules, and its thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound at the forefront of research, 2-Guanidino-5-hydroxymethylthiazole presents a unique combination of chemical functionalities. Its guanidinium group, a common motif in bioactive molecules, and its thiazole core, a versatile heterocyclic scaffold, necessitate a comprehensive and cautious approach to laboratory handling. This guide provides an in-depth, procedural framework for the safe use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: A Tale of Two Moieties

A thorough understanding of the potential hazards associated with 2-Guanidino-5-hydroxymethylthiazole begins with an analysis of its constituent parts. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its toxicological and hazardous properties from the well-documented characteristics of guanidino and thiazole compounds.

The guanidino group can confer a range of biological activities and potential hazards. Guanidine hydrochloride, for example, is classified as harmful if swallowed or inhaled and can cause skin and eye irritation[1][2]. The basicity of the guanidino group also means it will likely exist in its protonated form, as a salt, which can influence its solubility and reactivity.

The thiazole ring , a sulfur- and nitrogen-containing heterocycle, also presents known hazards. Thiazole itself is a flammable liquid and can be harmful if swallowed, causing skin and severe eye irritation[3][4]. Upon combustion, thiazole derivatives can release toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx)[3][4].

Therefore, 2-Guanidino-5-hydroxymethylthiazole should be treated as a potentially hazardous substance with the following anticipated risks:

  • Acute Toxicity: Harmful if ingested or inhaled.

  • Skin and Eye Irritation: Potential to cause irritation or serious eye damage.

  • Hazardous Decomposition: Combustion may produce toxic oxides of nitrogen and sulfur.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is essential to mitigate the risks associated with handling 2-Guanidino-5-hydroxymethylthiazole. The following table summarizes the recommended PPE based on the known hazards of its functional groups.

Protection Type Required PPE Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles that could cause serious eye irritation or damage[2][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to irritation[5]. Gloves should be inspected before use and changed regularly.
Skin and Body Protection A laboratory coat is mandatory.Prevents contamination of personal clothing and minimizes skin exposure[5].
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended, especially when handling powders or creating aerosols.Minimizes the risk of inhaling the compound, which may be harmful[2].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimize exposure and ensure a safe working environment. The following protocol outlines the key steps for the safe handling of 2-Guanidino-5-hydroxymethylthiazole.

Preparation
  • Designated Work Area: Conduct all work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation[2].

  • Emergency Equipment: Verify that an emergency eyewash station and safety shower are readily accessible and operational[2].

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the compound[2].

Handling
  • Transferring Solids: Use tools such as a spatula or scoop to transfer the powder. Avoid pouring to minimize the creation of dust[2].

  • Container Management: Keep the container of 2-Guanidino-5-hydroxymethylthiazole tightly closed when not in use to prevent contamination and accidental spills[2][6].

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe in dust[2].

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[1][2].

Spill Cleanup

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: For large spills, evacuate the immediate area and ensure proper ventilation[2].

  • Containment: Contain the spill using an inert absorbent material, such as sand or earth[2].

  • Collection: Carefully sweep or vacuum the spilled material into a suitable, labeled hazardous waste container. Avoid generating dust during cleanup[2][5].

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste[5].

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 2-Guanidino-5-hydroxymethylthiazole and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation

At the point of generation, waste must be segregated to prevent unintended reactions.

  • Solid Waste: Collect solid 2-Guanidino-5-hydroxymethylthiazole waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container[5].

  • Liquid Waste: Collect aqueous solutions containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container[5]. Do not mix with other waste streams unless compatibility has been confirmed.

Labeling and Storage

Proper labeling and storage are critical for safe disposal.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Guanidino-5-hydroxymethylthiazole Waste," and the date of accumulation[5].

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials[6][7].

Final Disposal
  • Licensed Contractor: All waste containing 2-Guanidino-5-hydroxymethylthiazole must be disposed of through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor[8][9].

  • Regulatory Compliance: Ensure all disposal activities are in accordance with federal, state, and local regulations[2].

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the safe handling and disposal of 2-Guanidino-5-hydroxymethylthiazole.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_area Designated Work Area (Fume Hood) prep_equip Verify Emergency Equipment prep_area->prep_equip prep_ppe Don PPE prep_equip->prep_ppe handle_transfer Transfer Compound prep_ppe->handle_transfer handle_container Keep Container Closed handle_transfer->handle_container spill_evacuate Evacuate & Ventilate handle_transfer->spill_evacuate If Spill Occurs handle_contact Avoid Contact handle_container->handle_contact handle_hygiene Wash Hands handle_contact->handle_hygiene disp_segregate Segregate Waste handle_hygiene->disp_segregate spill_contain Contain Spill spill_evacuate->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_decon->disp_segregate disp_label Label & Store Waste disp_segregate->disp_label disp_contractor Dispose via EHS/Contractor disp_label->disp_contractor

Caption: Workflow for Safe Handling and Disposal.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • University of Wisconsin–Madison Environment, Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 5-HYDROXYMETHYL THIAZOLE. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Open Government Program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from [Link]

  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

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